2-(2-methyl-1H-imidazol-1-yl)aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-methylimidazol-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-8-12-6-7-13(8)10-5-3-2-4-9(10)11/h2-7H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLSZMUSXQITSSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40545965 | |
| Record name | 2-(2-Methyl-1H-imidazol-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40545965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26286-55-5 | |
| Record name | 2-(2-Methyl-1H-imidazol-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40545965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Core Properties of 2-(2-methyl-1H-imidazol-1-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental properties of 2-(2-methyl-1H-imidazol-1-yl)aniline, a heterocyclic amine with significant potential in medicinal chemistry. This document consolidates available data on its physicochemical characteristics, synthesis, and putative biological relevance. Detailed experimental protocols for its synthesis and characterization are outlined, supported by spectroscopic data interpretation. The information presented herein is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics targeting the central nervous system.
Core Properties and Physicochemical Data
This compound, with the CAS number 26286-55-5, is a solid at room temperature.[1] It possesses a molecular formula of C₁₀H₁₁N₃ and a molecular weight of 173.21 g/mol .[2][3] This compound is recognized as a key intermediate in the synthesis of various pharmaceutical agents, particularly those aimed at treating central nervous system (CNS) disorders.[2]
| Property | Value | Source(s) |
| CAS Number | 26286-55-5 | [2][4] |
| Molecular Formula | C₁₀H₁₁N₃ | [2][3] |
| Molecular Weight | 173.21 g/mol | [2][3] |
| Physical Form | Solid | [1] |
| Melting Point | 132.5 °C (Predicted) | [4] |
| Boiling Point | 372.2 °C at 760 mmHg (Predicted) | [5] |
| Density | 1.17 g/cm³ (Predicted) | [5] |
| Purity | 95-97% (Commercially available) | [1][6] |
Synthesis and Experimental Protocols
Proposed Synthetic Route: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that is highly effective for the formation of C-N bonds.[5][7] This method offers a versatile and efficient pathway to synthesize this compound from 2-haloaniline (e.g., 2-bromoaniline or 2-iodoaniline) and 2-methylimidazole.
General Experimental Protocol:
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the 2-haloaniline (1.0 eq.), 2-methylimidazole (1.2 eq.), a palladium catalyst such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) (0.02 eq.), and a suitable phosphine ligand like Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 eq.).
-
Solvent and Base: Add a dry, aprotic solvent such as toluene or dioxane. Subsequently, add a strong, non-nucleophilic base, for instance, sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (2.0 eq.).
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80-110 °C and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
Logical Workflow for Buchwald-Hartwig Synthesis:
Caption: Buchwald-Hartwig synthesis workflow.
Alternative Synthetic Route: Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed method for forming C-N bonds.[8] This approach would involve the reaction of a 2-haloaniline with 2-methylimidazole in the presence of a copper catalyst.
General Experimental Protocol:
-
Reaction Setup: In a reaction vessel, combine the 2-haloaniline (1.0 eq.), 2-methylimidazole (1.5 eq.), a copper(I) catalyst such as copper(I) iodide (CuI) (0.1-0.2 eq.), and a base, typically potassium carbonate (K₂CO₃) (2.0 eq.).
-
Solvent: Employ a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Reaction Conditions: Heat the mixture to a high temperature, often in the range of 120-160 °C, for an extended period (24-48 hours). Reaction progress should be monitored by TLC or LC-MS.
-
Work-up and Purification: After cooling, the reaction mixture is typically poured into water and extracted with an organic solvent. The subsequent purification steps are similar to those described for the Buchwald-Hartwig amination.
Spectroscopic Characterization
While experimentally obtained spectra for this compound are not widely published, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the aniline and imidazole rings, as well as a characteristic singlet for the methyl group. The protons on the aniline ring would likely appear as complex multiplets in the aromatic region (δ 7.0-7.8 ppm). The two protons on the imidazole ring are expected to appear as distinct singlets or doublets, also in the aromatic region. The methyl protons would be a sharp singlet further upfield, likely in the range of δ 2.2-2.5 ppm. The amine (-NH₂) protons would present as a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum would display ten distinct signals corresponding to the ten carbon atoms in the molecule. The quaternary carbon of the imidazole ring attached to the methyl group would be found downfield. The other carbons of the imidazole and aniline rings would appear in the aromatic region (δ 110-150 ppm). The methyl carbon would be observed at a characteristic upfield chemical shift (δ 10-20 ppm).
IR Spectroscopy (Predicted)
The infrared spectrum would be characterized by N-H stretching vibrations from the primary amine group in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching bands would be observed around 3000-3100 cm⁻¹. C=C and C=N stretching vibrations from the aromatic rings are expected in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (Predicted)
In a mass spectrum obtained by electron ionization (EI-MS), the molecular ion peak [M]⁺ would be observed at m/z = 173. Subsequent fragmentation may involve the loss of a methyl group or cleavage of the bond between the two rings.
Biological Activity and Potential Signaling Pathways
This compound is primarily recognized as a crucial building block for the synthesis of pharmaceuticals targeting the central nervous system.[2] The imidazole moiety is a well-known pharmacophore present in many biologically active compounds, including those that interact with various neurotransmitter systems.[9]
Given its structural features, it is plausible that derivatives of this compound could interact with receptors and enzymes within the CNS. The aniline portion provides a scaffold that can be further functionalized to modulate pharmacological activity and pharmacokinetic properties.
Hypothesized Biological Interaction Pathway:
Caption: Hypothesized mechanism of action.
Further research is necessary to elucidate the specific molecular targets and signaling pathways modulated by compounds derived from this compound. This would typically involve in vitro binding and functional assays against a panel of CNS receptors and enzymes, followed by in vivo studies in relevant animal models of neurological disorders.
Conclusion
This compound represents a valuable molecular scaffold for the development of novel therapeutics for central nervous system disorders. This technical guide has summarized its core physicochemical properties and provided detailed, plausible experimental protocols for its synthesis via modern cross-coupling reactions. While experimental spectroscopic and detailed pharmacological data remain to be fully elucidated in the public domain, the information compiled herein provides a solid foundation for researchers to build upon in their drug discovery and development endeavors. The continued exploration of this and related compounds holds significant promise for advancing the treatment of a range of neurological and psychiatric conditions.
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. rsc.org [rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. This compound, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
A Technical Guide to 2-(2-methyl-1H-imidazol-1-yl)aniline: A Key Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of 2-(2-methyl-1H-imidazol-1-yl)aniline, a critical heterocyclic building block in medicinal chemistry and drug discovery. The compound, identified by the CAS Number 26286-55-5, serves as a pivotal intermediate in the synthesis of a variety of pharmaceutical agents, particularly those targeting central nervous system (CNS) disorders.[1][2] This guide details its physicochemical properties, outlines a representative synthetic workflow, and discusses its applications in the development of novel bioactive molecules. The information presented is intended to support researchers and scientists in leveraging this compound for advanced drug development projects.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic chemistry.
| Property | Value | Reference |
| CAS Number | 26286-55-5 | [1][2] |
| Molecular Formula | C₁₀H₁₁N₃ | [1] |
| Molecular Weight | 173.21 g/mol | [1] |
| MDL Number | MFCD08699292 | [1] |
| Purity | Typically ≥97% | [3] |
| Physical Form | Solid/Powder | |
| Storage | Room temperature | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound is a key step for its subsequent use in more complex molecular scaffolds. While specific proprietary methods may vary, a general synthetic approach often involves the coupling of a substituted aniline with a suitable imidazole precursor. Below is a representative experimental workflow and a generalized protocol.
General Synthetic Workflow
The synthesis can be conceptualized as a nucleophilic substitution reaction where an ortho-substituted aniline derivative reacts with a 2-methylimidazole precursor. The workflow diagram illustrates the key steps from starting materials to the final product and its subsequent application.
Caption: General workflow for the synthesis and application of the target compound.
Representative Experimental Protocol: Synthesis of an Anilino-pyrimidine Derivative
While a specific protocol for the synthesis of this compound is not detailed in the provided search results, a relevant procedure for the synthesis of a downstream derivative, 3-((4-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrimidin-2-yl)amino)benzenesulfonamide (4e) , illustrates its utility.[4] This multi-step synthesis involves the initial preparation of a benzimidazole, its reaction with dichloropyrimidine, and a final coupling step.
Step 1: Synthesis of 1-(2-chloropyrimidin-4-yl)-2-methyl-1H-benzo[d]imidazole
-
A mixture of 2-methylbenzimidazole (1.1 equiv) and sodium hydride (NaH) (2.0 equiv) in dry N,N-dimethylformamide (DMF) is stirred at 0 °C for 1 hour under an inert atmosphere.[4]
-
A solution of 2,4-dichloropyrimidine (1.0 equiv) in anhydrous DMF is added dropwise.[4]
-
The mixture is stirred at room temperature for 24 hours, with progress monitored by thin-layer chromatography (TLC).[4]
-
Upon completion, the mixture is diluted with water and extracted with ethyl acetate. The organic layer is concentrated under a vacuum to yield the intermediate product.[4]
Step 2: Synthesis of the Final Compound (4e)
-
The intermediate from Step 1 is refluxed with 3-aminobenzenesulfonamide and potassium carbonate (K₂CO₃) in DMF.[4]
-
After the reaction is complete, the mixture is cooled and poured into ice-cold water to precipitate the crude product.[4]
-
The solid is collected by filtration and purified by recrystallization from ethanol.[4]
Applications in Research and Drug Development
This compound is a valuable building block in medicinal chemistry due to the prevalence of the imidazole moiety in biologically active compounds.[5]
-
CNS Drug Intermediate : It is primarily utilized as a key intermediate in the synthesis of pharmaceutical compounds targeting central nervous system disorders. Its structure is incorporated into molecules designed as antipsychotic and antidepressant medications that modulate neurotransmitter activity.[1]
-
Novel Bioactive Molecules : In research settings, it is employed for the creation of novel bioactive molecules, aiding in the exploration of new therapeutic agents.[1]
-
Heterocyclic Chemistry : Its role in organic synthesis extends to the preparation of more complex heterocyclic compounds, which are fundamental scaffolds in drug discovery.[1] The imidazole ring system is known to be involved in a wide range of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial actions.[5]
Representative Characterization Data
Characterization of the final products derived from this compound is crucial for confirming their structure and purity. Table 2 presents representative analytical data for the derivative 3-((4-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrimidin-2-yl)amino)benzenesulfonamide (4e) , which incorporates a similar structural motif.[4]
| Analysis Type | Results |
| Appearance | White solid |
| Melting Point | > 350 °C |
| ¹H NMR (DMSO-d6) | δ 2.76 (s, 3H), 5.66 (s, 1H), 6.53 (s, 1H), 6.76 (d, J = 6.8 Hz, 1H), 6.99 (d, J = 6.0 Hz, 1H), 7.03 (d, J = 8.0 Hz, 1H), 7.11 (s, 1H), 7.16 (t, J = 7.6 Hz, 1H), 7.23–7.27 (m, 2H), 7.56–7.58 (m, 1H), 8.12–8.15 (m, 1H), 8.65 (d, J = 5.6 Hz, 1H) |
| Mass Spectrometry | m/z (%): 381.1 [M + 1] |
| RP-HPLC | tR = 9.38 min (purity 98.45%) |
Data sourced from Eskandrani et al. 2023 for a related derivative compound.[4]
Biological Context: The Imidazole Scaffold
The imidazole ring, a core component of this compound, is a five-membered heterocyclic aromatic compound that is present in many important biological molecules, including the amino acid histidine.[5] This scaffold is a common feature in a wide array of drugs due to its ability to engage in various biological interactions. Compounds containing the imidazole nucleus have demonstrated a broad spectrum of pharmacological activities, such as:
-
Anticancer
-
Antiviral
-
Anti-inflammatory
-
Analgesic
-
Antimicrobial
-
Anticonvulsant[5]
The versatility of the imidazole scaffold makes its derivatives, including this compound, highly valuable starting points for drug discovery campaigns.
Conclusion
This compound (CAS: 26286-55-5) is a fundamentally important intermediate for the synthesis of complex pharmaceutical products, especially those aimed at treating CNS disorders. Its well-defined physicochemical properties and synthetic accessibility make it a valuable tool for medicinal chemists and drug development professionals. The data and protocols presented in this guide offer a technical foundation for researchers working with this versatile compound, facilitating its application in the ongoing search for novel and effective therapeutic agents.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 3. This compound, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. Design, synthesis, biological evaluation and in silico studies of 2-anilino- 4-(benzimidazol- 1-yl)pyrimidine scaffold as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
"2-(2-methyl-1H-imidazol-1-yl)aniline" molecular structure and weight
An in-depth analysis of the molecular characteristics of 2-(2-methyl-1H-imidazol-1-yl)aniline reveals a compound with significant applications in pharmaceutical synthesis. This technical guide outlines its fundamental molecular properties.
Molecular Properties
The core quantitative data for this compound is summarized in the table below. This information is crucial for stoichiometric calculations in synthetic chemistry and for the characterization of the compound.
| Property | Value |
| Molecular Formula | C₁₀H₁₁N₃ |
| Molecular Weight | 173.21 g/mol [1][2][3][4] |
| Appearance | Yellow crystalline powder[2] |
Logical Relationship of Molecular Properties
The following diagram illustrates the fundamental relationship between the compound and its key molecular identifiers.
Experimental Protocols
Detailed experimental protocols for the synthesis or analysis of this compound are typically found in peer-reviewed scientific literature or patents. A comprehensive search of chemical databases would be required to identify specific synthetic routes or analytical methods. These protocols would likely include details on starting materials, reaction conditions (temperature, pressure, catalysts), purification techniques (such as chromatography or recrystallization), and analytical characterization methods (like NMR, IR, and mass spectrometry) to confirm the structure and purity of the compound.
Due to the proprietary nature of many applications, particularly in drug development, specific experimental workflows are often not publicly available.
Signaling Pathways
References
Spectroscopic Profile of 2-(2-methyl-1H-imidazol-1-yl)aniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 2-(2-methyl-1H-imidazol-1-yl)aniline. Due to the limited availability of direct experimental spectra in publicly accessible databases, this document leverages data from closely related structural analogs and fundamental spectroscopic principles to provide a detailed characterization. This guide is intended to assist researchers in the identification, characterization, and quality control of this and similar molecules.
Chemical Structure and Overview
IUPAC Name: this compound Molecular Formula: C₁₀H₁₁N₃ Molecular Weight: 173.22 g/mol CAS Number: 26286-55-5
This compound is a heterocyclic compound featuring a 2-methylimidazole ring linked to an aniline moiety. This structural arrangement is of interest in medicinal chemistry and materials science. Accurate spectroscopic characterization is crucial for its application in research and development.
Predicted Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound based on the analysis of analogous compounds and established spectroscopic correlations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Notes |
| ~7.2 - 7.5 | m | 2H | Ar-H (aniline) | Protons on the aniline ring, likely appearing as a multiplet. |
| ~6.8 - 7.1 | m | 2H | Ar-H (aniline) | Protons on the aniline ring, likely appearing as a multiplet. |
| ~6.9 - 7.2 | d | 1H | Imidazole C4-H | Chemical shift can vary based on solvent and concentration. |
| ~6.7 - 7.0 | d | 1H | Imidazole C5-H | Chemical shift can vary based on solvent and concentration. |
| ~4.5 - 5.5 | br s | 2H | -NH₂ | Broad singlet due to quadrupole broadening and exchange; D₂O exchangeable. |
| ~2.3 | s | 3H | -CH₃ | Singlet for the methyl group on the imidazole ring. |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Notes |
| ~145 | Quaternary | Imidazole C2 | Deshielded due to attachment to two nitrogen atoms. |
| ~142 | Quaternary | Aniline C1 | Carbon attached to the amino group. |
| ~135 | Quaternary | Aniline C2 | Carbon attached to the imidazole ring. |
| ~130 | Tertiary | Ar-CH (aniline) | Aromatic carbon on the aniline ring. |
| ~128 | Tertiary | Imidazole C4 | Aromatic carbon on the imidazole ring. |
| ~122 | Tertiary | Ar-CH (aniline) | Aromatic carbon on the aniline ring. |
| ~120 | Tertiary | Imidazole C5 | Aromatic carbon on the imidazole ring. |
| ~118 | Tertiary | Ar-CH (aniline) | Aromatic carbon on the aniline ring. |
| ~116 | Tertiary | Ar-CH (aniline) | Aromatic carbon on the aniline ring. |
| ~14 | Primary | -CH₃ | Methyl group on the imidazole ring. |
Note on NMR data: The exact chemical shifts can be influenced by the solvent, concentration, and temperature. Imidazole derivatives may exhibit tautomerization, which can lead to broadened signals for the imidazole ring carbons in solution-state ¹³C NMR spectra.
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |
| 3450 - 3300 | Medium, Sharp (doublet) | N-H stretch | Primary Amine (-NH₂) |
| 3150 - 3100 | Weak to Medium | C-H stretch (aromatic) | Imidazole and Aniline Rings |
| 2950 - 2850 | Weak | C-H stretch (aliphatic) | Methyl Group (-CH₃) |
| 1620 - 1580 | Strong | C=C stretch (aromatic) | Imidazole and Aniline Rings |
| 1620 - 1560 | Medium | N-H bend | Primary Amine (-NH₂) |
| 1520 - 1470 | Strong | C=N stretch | Imidazole Ring |
| 1300 - 1250 | Medium | C-N stretch | Aryl-Amine |
| 850 - 750 | Strong | C-H out-of-plane bend | Substituted Benzene |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity | Assignment | Notes |
| 173 | High | [M]⁺ | Molecular ion peak. |
| 172 | Moderate | [M-H]⁺ | Loss of a hydrogen atom. |
| 158 | Moderate | [M-CH₃]⁺ | Loss of a methyl radical. |
| 92 | High | [C₆H₆N]⁺ | Fragment corresponding to the aniline moiety. |
| 81 | Moderate | [C₄H₅N₂]⁺ | Fragment corresponding to the methyl-imidazole moiety. |
Note on MS data: Fragmentation patterns can vary depending on the ionization method used (e.g., ESI, CI).
Experimental Protocols
The following are detailed, generalized protocols for obtaining the spectroscopic data described above.
NMR Spectroscopy
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
Gently agitate the tube to ensure complete dissolution.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: 12-16 ppm.
-
Number of Scans: 16-64 scans.
-
Relaxation Delay: 1-2 seconds.
-
Temperature: 298 K.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Spectral Width: 200-220 ppm.
-
Number of Scans: 1024-4096 scans (or more for dilute samples).
-
Relaxation Delay: 2-5 seconds.
-
Temperature: 298 K.
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase and baseline correct the resulting spectrum.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., Tetramethylsilane - TMS).
IR Spectroscopy
Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the solid sample with approximately 100 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the mixture to a pellet-forming die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
Record a background spectrum of the empty sample compartment or a pure KBr pellet prior to sample analysis.
Mass Spectrometry
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).
Sample Preparation (for ESI):
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.
EI-MS Acquisition Parameters:
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-500.
-
Source Temperature: 200-250 °C.
ESI-MS Acquisition Parameters:
-
Ionization Mode: Positive.
-
Capillary Voltage: 3-4 kV.
-
Nebulizing Gas: Nitrogen.
-
Drying Gas Temperature: 250-350 °C.
Workflow and Logical Relationships
The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.
Caption: Workflow for the Spectroscopic Analysis of a Chemical Compound.
Caption: Logical Relationship of Spectroscopic Data to Structural Information.
An In-depth Technical Guide to the Solubility and Stability of 2-(2-methyl-1H-imidazol-1-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available experimental data on the solubility and stability of 2-(2-methyl-1H-imidazol-1-yl)aniline is limited. This guide provides a comprehensive framework based on the known properties of its constituent chemical moieties (aniline and 2-methylimidazole), along with detailed experimental protocols for determining these crucial parameters. The information presented herein is intended to guide researchers in their own empirical investigations.
Executive Summary
This compound is a heterocyclic amine with potential applications in medicinal chemistry and materials science.[1] A thorough understanding of its solubility and stability is paramount for its effective handling, formulation, and in vitro and in vivo testing. This document outlines the expected solubility and stability profile of the compound based on the characteristics of substituted anilines and imidazoles. Furthermore, it provides detailed, standardized experimental protocols for researchers to determine the kinetic and thermodynamic solubility, as well as to conduct forced degradation studies to assess the compound's intrinsic stability.
Predicted Solubility Profile
The solubility of this compound will be dictated by the interplay of the hydrophobic aniline ring and the more polar 2-methylimidazole substituent.
-
In Aqueous Media: The aniline moiety contributes to low water solubility. Aniline itself is only slightly soluble in water (approximately 3.6 g/L at 25°C).[2] The imidazole ring, being polar and capable of hydrogen bonding, is expected to increase aqueous solubility compared to aniline alone.[3] The methyl group on the imidazole ring may slightly decrease aqueous solubility due to increased hydrophobicity. The solubility is also expected to be pH-dependent; in acidic conditions, the aniline and imidazole nitrogens can be protonated, forming more soluble salts.[2]
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Predicted Solubility | Rationale |
| Water (neutral pH) | Low to Moderate | The hydrophobic aniline ring limits solubility, while the polar imidazole ring enhances it. |
| Aqueous Acid (e.g., 0.1 M HCl) | High | Protonation of the amine and imidazole groups will form more soluble salts. |
| Polar Protic Solvents (e.g., Ethanol, Methanol) | High | Both aniline and imidazole moieties are expected to be soluble in these solvents.[5][6] |
| Polar Aprotic Solvents (e.g., DMSO, DMF) | High | These are strong solvents for a wide range of organic molecules. |
| Non-polar Solvents (e.g., Hexane, Toluene) | Low | The overall polarity of the molecule is likely too high for significant solubility in non-polar solvents. |
Predicted Stability Profile
The stability of this compound is influenced by its susceptibility to oxidation and hydrolysis under certain conditions.
-
pH Stability: The compound is expected to be relatively stable in neutral and moderately acidic or basic conditions. However, extreme pH and high temperatures could lead to degradation. Hydrolysis is not expected to be a major degradation pathway under typical conditions.
-
Thermal Stability: Imidazole and its derivatives generally exhibit good thermal stability.[6] However, prolonged exposure to high temperatures, especially in the presence of oxygen, could lead to decomposition.
-
Photostability: Exposure to UV or visible light, particularly in the presence of oxygen, may lead to photolytic degradation, a common pathway for aromatic amines.
Table 2: Factors Influencing the Stability of this compound
| Condition | Expected Stability | Potential Degradation Pathways |
| Acidic (e.g., pH 1-3) | Moderate to High | Potential for slow hydrolysis under harsh conditions (high temperature). |
| Neutral (e.g., pH 7) | High | Slow oxidation on exposure to air/light. |
| Basic (e.g., pH 11-13) | Moderate | Potential for base-catalyzed oxidation. |
| Oxidative (e.g., H₂O₂) | Low | Oxidation of the aniline and/or imidazole ring. |
| Thermal | Moderate to High | Decomposition at elevated temperatures. |
| Photolytic | Low to Moderate | Photodegradation upon exposure to UV/visible light. |
Experimental Protocols
To obtain definitive data, the following experimental protocols are recommended.
Solubility Determination
4.1.1 Kinetic Solubility Assay (Shake-Flask Method)
This method is rapid and suitable for high-throughput screening in early drug discovery.[7][8] It measures the solubility of a compound from a DMSO stock solution added to an aqueous buffer.
Protocol:
-
Prepare Stock Solution: Prepare a 10-20 mM stock solution of this compound in 100% DMSO.[7]
-
Prepare Buffer Solutions: Prepare aqueous buffers at various pH values (e.g., pH 5.0, 7.4, and 9.0).
-
Sample Preparation: In duplicate, add a small volume (e.g., 10 µL) of the DMSO stock solution to a larger volume (e.g., 490 µL) of each aqueous buffer in microcentrifuge tubes or a 96-well plate.[7]
-
Equilibration: Seal the tubes/plate and shake at a constant temperature (e.g., 25°C) for a defined period, typically 2 hours.[9]
-
Separation of Undissolved Solid: Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) or filter through a solubility filter plate to remove any precipitate.[9]
-
Quantification: Analyze the supernatant for the concentration of the dissolved compound using a suitable analytical method like HPLC-UV, LC-MS, or UV-Vis spectroscopy against a calibration curve.[9]
4.1.2 Thermodynamic Solubility Assay
This method determines the equilibrium solubility of the solid compound and is crucial for lead optimization and pre-formulation studies.[10]
Protocol:
-
Sample Preparation: Add an excess amount of solid this compound to vials containing a known volume of the desired solvent (e.g., water, buffers, or organic solvents). The presence of excess solid is critical.
-
Equilibration: Seal the vials and agitate at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[9][11]
-
Separation of Undissolved Solid: Allow the vials to stand, then carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove undissolved particles.[12]
-
Quantification: Dilute the filtrate to a suitable concentration and analyze using a validated analytical method (e.g., HPLC-UV) to determine the compound's concentration.[13]
Stability Assessment: Forced Degradation Study
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[14] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[15]
Protocol:
-
Prepare Stock Solutions: Prepare solutions of this compound in a suitable solvent system (e.g., acetonitrile/water).
-
Stress Conditions: Expose the solutions to the following stress conditions in parallel:
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 60-80°C for several hours.[16]
-
Base Hydrolysis: Add 0.1 M NaOH and heat at 60-80°C for several hours.[16]
-
Oxidation: Add 3% H₂O₂ and keep at room temperature for up to 24 hours.[17]
-
Thermal Degradation: Heat the solution at a high temperature (e.g., 70°C) for up to a week.[17]
-
Photolytic Degradation: Expose the solution to a light source that produces combined visible and UV output, with a minimum exposure of 1.2 million lux hours and 200 watt hours/m².[14]
-
-
Sample Analysis: At various time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method (e.g., with a photodiode array detector) to separate and quantify the parent compound and any degradation products.
Visualizations
Experimental Workflows and Logical Relationships
Caption: Plausible synthetic route for this compound.
Caption: General workflow for thermodynamic solubility determination.
Caption: Workflow for a forced degradation stability study.
References
- 1. This compound [myskinrecipes.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Solubility of Aniline_Chemicalbook [chemicalbook.com]
- 5. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 8. In vitro solubility assays in drug discovery [pubmed.ncbi.nlm.nih.gov]
- 9. enamine.net [enamine.net]
- 10. evotec.com [evotec.com]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. dissolutiontech.com [dissolutiontech.com]
- 13. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. resolvemass.ca [resolvemass.ca]
- 16. ijisrt.com [ijisrt.com]
- 17. Forced Degradation Studies - STEMart [ste-mart.com]
An In-depth Technical Guide to 2-(2-methyl-1H-imidazol-1-yl)aniline: Synthesis and Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(2-methyl-1H-imidazol-1-yl)aniline, a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. While a detailed historical account of its discovery is not extensively documented in scientific literature, its utility as a key intermediate in the synthesis of complex bioactive molecules is well-recognized. This document outlines plausible synthetic routes, detailed experimental protocols, and a summary of its physicochemical properties based on available data and predictive models. The information presented herein is intended to support researchers in the effective utilization of this compound for the development of novel therapeutic agents.
Introduction
This compound belongs to the class of N-arylimidazoles, a scaffold of considerable importance in pharmaceutical sciences. The imidazole moiety is a common feature in many natural products and clinically used drugs, valued for its ability to engage in hydrogen bonding and coordinate with metal ions in biological systems. The presence of a primary aniline group provides a reactive handle for further chemical modifications, making this compound a versatile precursor for the synthesis of a diverse range of molecular architectures. Its application is particularly noted in the synthesis of potential antipsychotic and antidepressant medications, where it serves as a crucial intermediate in the development of drugs targeting the central nervous system.[1]
Physicochemical Properties
A thorough understanding of the physicochemical properties of a chemical intermediate is paramount for its effective use in multi-step syntheses and for predicting the properties of its derivatives. Due to the limited availability of experimentally determined data for this compound, the following table includes a combination of available and predicted values.
Table 1: Physicochemical Data for this compound
| Property | Value | Source/Method |
| IUPAC Name | This compound | --- |
| CAS Number | 26286-55-5 | --- |
| Molecular Formula | C₁₀H₁₁N₃ | --- |
| Molecular Weight | 173.22 g/mol | --- |
| Appearance | Off-white to yellow solid (predicted) | --- |
| Melting Point | Not available (requires experimental determination) | --- |
| Boiling Point | Not available (requires experimental determination) | --- |
| pKa (most basic) | 4.5 - 5.5 (aniline amine, predicted) | Computational Prediction |
| LogP | 1.5 - 2.5 (predicted) | Computational Prediction |
| Aqueous Solubility | Low (predicted based on LogP) | --- |
Synthesis of this compound
The synthesis of N-arylimidazoles, such as the title compound, is typically achieved through cross-coupling reactions. The Ullmann condensation and the Chan-Lam coupling are two of the most prominent methods for the formation of the C-N bond between an aryl group and an imidazole ring.
Proposed Synthetic Pathway: Ullmann Condensation
The Ullmann condensation is a classic method for the formation of aryl-heteroatom bonds, utilizing a copper catalyst.
Caption: Proposed Ullmann condensation pathway for synthesis.
Experimental Protocol: Ullmann Condensation (Representative)
This protocol is a representative procedure based on established methods for Ullmann-type reactions.
Step 1: Synthesis of 1-(2-nitrophenyl)-2-methyl-1H-imidazole
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methylimidazole (1.0 eq), 2-iodonitrobenzene (1.1 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition: Add a high-boiling polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Reaction Conditions: Heat the reaction mixture to 120-150 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Step 2: Reduction of the Nitro Group
-
Reaction Setup: Dissolve the purified 1-(2-nitrophenyl)-2-methyl-1H-imidazole (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Catalyst Addition: Add a reducing agent. For catalytic hydrogenation, use 10% palladium on carbon (Pd/C) under a hydrogen atmosphere. Alternatively, for chemical reduction, use tin(II) chloride (SnCl₂) in concentrated hydrochloric acid.
-
Reaction Conditions: Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
-
Work-up:
-
For catalytic hydrogenation, filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate.
-
For SnCl₂ reduction, neutralize the acidic solution with a base (e.g., NaOH or NaHCO₃) and extract the product with an organic solvent.
-
-
Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography or recrystallization to yield this compound.
Table 2: Representative Reagents and Conditions for Ullmann Synthesis
| Step | Reagents | Catalyst/Base | Solvent | Temperature (°C) | Time (h) |
| 1. N-Arylation | 2-Methylimidazole, 2-Iodonitrobenzene | CuI / K₂CO₃ | DMF | 140 | 18 |
| 2. Reduction | 1-(2-nitrophenyl)-2-methyl-1H-imidazole | Pd/C, H₂ (1 atm) | Ethanol | 25 | 6 |
Alternative Synthetic Approach: Chan-Lam Coupling
The Chan-Lam coupling offers a milder alternative to the Ullmann condensation, often proceeding at room temperature and being more tolerant of various functional groups.
References
The Versatile Heterocyclic Building Block: A Technical Guide to 2-(2-methyl-1H-imidazol-1-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and functional materials. Among these, imidazole-containing scaffolds are of particular interest due to their diverse biological activities and their ability to act as key intermediates in the synthesis of complex molecules.[1] This technical guide provides an in-depth overview of 2-(2-methyl-1H-imidazol-1-yl)aniline, a valuable heterocyclic building block in medicinal chemistry and drug discovery.
This compound, with the CAS Number 26286-55-5, incorporates both a nucleophilic aniline moiety and a versatile 2-methylimidazole group.[1] This unique combination makes it a strategic precursor for the synthesis of targeted therapeutics, particularly in the realm of oncology and central nervous system (CNS) disorders.[1] Its derivatives have shown promise as potent kinase inhibitors, underscoring the importance of this scaffold in modern drug development. This guide will cover its synthesis, chemical properties, key applications, and detailed experimental protocols for its use.
Physicochemical Properties and Data
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₁N₃ | [1] |
| Molecular Weight | 173.21 g/mol | [1] |
| CAS Number | 26286-55-5 | [1] |
| Appearance | Expected to be a solid at room temperature | |
| Predicted ¹H NMR | See Spectral Data Section | |
| Predicted ¹³C NMR | See Spectral Data Section | |
| Predicted Mass Spectrum | See Spectral Data Section |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, analogous to the synthesis of similar substituted anilines used in pharmaceutical manufacturing. A plausible and efficient route involves the N-arylation of 2-methylimidazole with a suitable ortho-substituted nitrobenzene, followed by the reduction of the nitro group to an aniline. Common N-arylation strategies include the Ullmann condensation and the Buchwald-Hartwig amination.
Proposed Synthetic Pathway
Experimental Protocol: Synthesis via Ullmann Condensation and Reduction
This protocol describes a representative method for the synthesis of this compound.
Step 1: Synthesis of 1-(2-Nitrophenyl)-2-methyl-1H-imidazole
-
Materials:
-
1-Fluoro-2-nitrobenzene
-
2-Methylimidazole
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-methylimidazole (1.0 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).
-
Add anhydrous DMF to the flask.
-
To the stirred suspension, add 1-fluoro-2-nitrobenzene (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to 120-140 °C and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 1-(2-nitrophenyl)-2-methyl-1H-imidazole.
-
Step 2: Synthesis of this compound
-
Materials:
-
1-(2-Nitrophenyl)-2-methyl-1H-imidazole
-
Iron powder (Fe)
-
Concentrated Hydrochloric acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH) solution
-
-
Procedure:
-
In a round-bottom flask, suspend 1-(2-nitrophenyl)-2-methyl-1H-imidazole (1.0 eq) in a mixture of ethanol and water.
-
Add iron powder (5.0 eq) to the suspension.
-
Heat the mixture to reflux and add concentrated HCl (catalytic amount) dropwise.
-
Maintain the reaction at reflux for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Neutralize the remaining aqueous solution with a saturated sodium hydroxide solution to a pH of ~8-9.
-
Extract the product with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by column chromatography if necessary.
-
Spectroscopic Data (Predicted)
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.20-7.40 | m | 4H | Aromatic protons (phenyl ring) |
| ~7.00 | d | 1H | Imidazole H-5 |
| ~6.85 | d | 1H | Imidazole H-4 |
| ~4.50 | br s | 2H | -NH₂ |
| ~2.30 | s | 3H | -CH₃ |
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (ppm) | Assignment |
| ~145.0 | Imidazole C-2 |
| ~142.0 | Aromatic C-NH₂ |
| ~130.0-120.0 | Aromatic CH carbons |
| ~128.0 | Imidazole C-5 |
| ~120.0 | Imidazole C-4 |
| ~118.0 | Aromatic C-N(imidazole) |
| ~15.0 | -CH₃ |
Predicted Mass Spectrum (ESI+)
| m/z | Assignment |
| 174.1026 | [M+H]⁺ |
| 196.0845 | [M+Na]⁺ |
Applications in Medicinal Chemistry
This compound is a key building block in the synthesis of kinase inhibitors. The aniline moiety provides a reactive handle for amide bond formation, a common linkage in many kinase inhibitor backbones. The 2-methylimidazole group can participate in crucial hydrogen bonding interactions with the kinase hinge region or other parts of the ATP-binding pocket.
Role in Kinase Inhibitor Synthesis
A prominent example of a drug class where this scaffold is relevant is in the development of Bcr-Abl tyrosine kinase inhibitors for the treatment of chronic myeloid leukemia (CML). The drug Nilotinib, for instance, features a similar substituted aniline core. The general synthetic strategy involves the amide coupling of the aniline building block with a substituted benzoic acid.
Experimental Protocol: Amide Coupling
This protocol provides a general method for the coupling of this compound with a carboxylic acid to form an amide, a key step in the synthesis of many kinase inhibitors.
-
Materials:
-
This compound
-
Carboxylic acid partner (1.0 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous DMF
-
-
Procedure:
-
Dissolve the carboxylic acid (1.0 eq) and this compound (1.05 eq) in anhydrous DMF in a dry round-bottom flask under an inert atmosphere.
-
Add DIPEA (3.0 eq) to the solution and stir for 10 minutes at room temperature.
-
Add HATU (1.1 eq) in one portion to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring its progress by TLC or LC-MS.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with saturated aqueous lithium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide product.
-
Signaling Pathway Involvement: Bcr-Abl and CML
Derivatives of this compound are particularly relevant as inhibitors of the Bcr-Abl tyrosine kinase. The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is the underlying cause of Chronic Myeloid Leukemia (CML). It drives the proliferation of granulocytes and is a key therapeutic target.
Inhibitors designed from the this compound scaffold bind to the ATP-binding site of the Bcr-Abl kinase domain. This competitive inhibition prevents the phosphorylation of downstream substrates, thereby blocking the signaling cascades that lead to uncontrolled cell proliferation and survival. The key pathways affected include the Ras/Raf/MEK/ERK pathway, the JAK/STAT pathway, and the PI3K/Akt pathway.
Conclusion
This compound is a heterocyclic building block of significant value to the medicinal chemistry and drug discovery community. Its straightforward, albeit multi-step, synthesis and the versatile reactivity of its aniline and imidazole functionalities make it an attractive starting material for the creation of complex molecular architectures. Its demonstrated utility in the synthesis of potent kinase inhibitors highlights its importance in the development of targeted therapies for cancer and other diseases. The detailed protocols and data provided in this guide serve as a valuable resource for researchers looking to leverage the potential of this important scaffold in their own synthetic endeavors.
References
Potential Therapeutic Targets of 2-(2-methyl-1H-imidazol-1-yl)aniline Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antifungal, antiviral, anti-inflammatory, and anticonvulsant effects. This technical guide focuses on the therapeutic potential of derivatives of the specific scaffold, 2-(2-methyl-1H-imidazol-1-yl)aniline. While direct studies on this specific compound series are limited, this document consolidates and analyzes data from structurally related imidazole and benzimidazole derivatives to elucidate potential therapeutic targets and guide future drug discovery efforts. We will explore potential applications in oncology, particularly in the inhibition of protein kinases, and other areas of therapeutic interest. This guide will present available quantitative data, detail relevant experimental protocols, and provide visual representations of key biological pathways and experimental workflows to serve as a comprehensive resource for researchers in the field.
Introduction to the this compound Scaffold
The this compound core combines two key pharmacophoric units: a 2-methylimidazole ring and an aniline moiety. The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms, which can act as both a hydrogen bond donor and acceptor, enabling diverse interactions with biological targets. The aniline portion provides a versatile platform for synthetic modification, allowing for the exploration of structure-activity relationships (SAR) by introducing various substituents. The inherent bioactivity of the imidazole core, coupled with the synthetic tractability of the aniline ring, makes this scaffold a promising starting point for the development of novel therapeutic agents.
While comprehensive biological evaluation of derivatives of this compound is not yet extensively reported in the public domain, the vast body of research on related imidazole-containing molecules provides a strong foundation for predicting their potential therapeutic applications. This guide will draw upon this existing knowledge to highlight the most probable and promising therapeutic targets for this compound class.
Potential Therapeutic Targets in Oncology
The anticancer activity of imidazole derivatives is one of the most widely explored areas. Several key cellular targets and pathways have been identified for various imidazole-containing compounds.
Protein Kinase Inhibition
Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Consequently, they are major targets for anticancer drug development. Several classes of imidazole derivatives have shown potent kinase inhibitory activity.
One study on 2,4-1H-imidazole carboxamides identified these compounds as potent and selective inhibitors of Transforming Growth Factor-β-Activated Kinase 1 (TAK1).[1] TAK1 is a key mediator in inflammatory and stress response pathways and has been implicated in the survival of cancer cells. The study demonstrated that an imidazole derivative exhibited a biochemical IC50 value of 2 nM against TAK1.[1]
Another investigation into phenylacetamide-1H-imidazol-5-one variants, structurally related to the dual Src kinase/tubulin inhibitor tirbanibulin, revealed potent anticancer activity. The lead compound, (Z)-N-benzyl-4-[4-(4-methoxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-imidazol-1-yl]phenylacetamide (KIM-161), displayed cytotoxic IC50 values of 294 nM and 362 nM against HCT116 colon cancer and HL60 leukemia cell lines, respectively.[2][3] Mechanistic studies indicated that KIM-161 down-regulated several kinases, including members of the BRK, FLT, and JAK families, and suppressed ERK1/2, GSK-3α/β, HSP27, and STAT2 signaling.[2][3]
Derivatives of 2-substituted anilino pyrimidines have also been investigated as dual inhibitors of Mer and c-Met kinases, both of which are receptor tyrosine kinases involved in cancer cell proliferation, survival, and metastasis.
The following diagram illustrates a simplified, generic signaling pathway that can be inhibited by kinase inhibitors, a likely mechanism of action for bioactive this compound derivatives.
Tubulin Polymerization Inhibition
Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and are crucial for cell division, motility, and intracellular transport. Disruption of microtubule dynamics is a clinically validated anticancer strategy. Several imidazole derivatives have been reported to inhibit tubulin polymerization, often by binding to the colchicine binding site.
For example, a series of 1-substituted-2-aryl imidazoles were identified as potent tubulin-targeted anticancer agents, with many compounds exhibiting IC50 values in the 80–1000 nM range against various cancer cell lines.[4]
Potential as Enzyme Inhibitors
Beyond oncology, the imidazole scaffold is present in numerous enzyme inhibitors with diverse therapeutic applications.
Cholinesterase Inhibition
Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are the primary therapeutic strategy for managing the symptoms of Alzheimer's disease. Some benzimidazole derivatives have been shown to exhibit moderate inhibitory activity against both AChE and BChE, with IC50 values in the millimolar range.[5] While the potency is modest, this suggests that with appropriate structural modifications, derivatives of this compound could be developed into more potent cholinesterase inhibitors.
Modulation of G Protein-Coupled Receptors (GPCRs)
GPCRs represent the largest family of cell surface receptors and are the targets of a significant portion of modern medicines. Allosteric modulation of GPCRs, where a ligand binds to a site topographically distinct from the endogenous agonist binding site, offers opportunities for greater receptor subtype selectivity and a more nuanced pharmacological response. The structural features of the this compound scaffold make it a candidate for the development of GPCR allosteric modulators. While direct evidence for this activity is currently lacking for this specific compound series, the broader class of small molecules has been extensively explored for this purpose.
Quantitative Data Summary
The following tables summarize the available quantitative data for structurally related imidazole derivatives. It is important to note that these data are not for direct derivatives of this compound but provide a basis for understanding the potential potency of this scaffold.
Table 1: Anticancer Activity of Phenylacetamide-1H-Imidazol-5-One Derivatives [2][3]
| Compound | Target Cell Line | IC50 (nM) |
| KIM-161 | HCT116 (Colon Cancer) | 294 |
| KIM-161 | HL60 (Leukemia) | 362 |
Table 2: Kinase Inhibitory Activity of Imidazole Derivatives
| Compound Class | Target Kinase | IC50 | Reference |
| 2,4-1H-imidazole carboxamides | TAK1 | 2 nM | [1] |
| Phenylacetamide-1H-imidazol-5-ones | Src Kinase | 25 nM | [2] |
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the context of evaluating the biological activity of imidazole derivatives.
In Vitro Kinase Inhibition Assay (Example: Lanthascreen™)
This protocol describes a generic time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring kinase activity.
-
Reagents and Materials:
-
Kinase of interest (e.g., TAK1)
-
Substrate peptide with a fluorescent label (e.g., fluorescein)
-
ATP
-
Antibody specific for the phosphorylated substrate, labeled with a FRET acceptor (e.g., terbium)
-
Test compounds (derivatives of this compound)
-
Assay buffer (e.g., HEPES buffer with MgCl2, MnCl2, BGG, and DTT)
-
384-well microplates
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO and then in assay buffer.
-
In the microplate, add the test compound, the kinase, and the fluorescein-labeled substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Add the terbium-labeled anti-phosphopeptide antibody.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 520 nm for fluorescein and 495 nm for terbium).
-
Calculate the emission ratio and determine the IC50 values by fitting the data to a four-parameter logistic equation.
-
Cell Viability Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic effects of compounds on cancer cell lines.
-
Reagents and Materials:
-
Cancer cell line of interest (e.g., HCT116)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Based on the extensive research into structurally related imidazole and benzimidazole derivatives, the most promising therapeutic targets for this compound class appear to be in the realm of oncology, particularly as inhibitors of protein kinases such as TAK1, Src, FLT, and JAK, as well as inhibitors of tubulin polymerization. Furthermore, there is potential for developing these derivatives as enzyme inhibitors, for example, against cholinesterases for the treatment of neurodegenerative diseases.
Future research should focus on the synthesis and systematic biological evaluation of a library of this compound derivatives to establish clear structure-activity relationships. High-throughput screening against a broad panel of kinases and other enzymes, as well as a variety of cancer cell lines, will be crucial in identifying the most potent and selective compounds. Subsequent mechanistic studies will then be necessary to validate the identified targets and elucidate the precise mechanisms of action. The development of in vivo studies will be the ultimate step to confirm the therapeutic potential of these promising compounds. This structured approach will pave the way for the potential translation of these derivatives into clinical candidates.
References
- 1. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1 H-Imidazol-5-One Variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
The Emerging Role of the 2-(Imidazol-1-yl)aniline Scaffold in Central Nervous System Drug Discovery: A Technical Overview
For Immediate Release
[City, State] – [Date] – While the specific compound 2-(2-methyl-1H-imidazol-1-yl)aniline remains a largely underexplored entity in public domain research, its core structure, the 2-(imidazol-1-yl)aniline scaffold, represents a promising chemotype for the development of novel therapeutics targeting the central nervous system (CNS). This technical guide synthesizes the available, albeit limited, information on this and structurally related compounds, offering a framework for researchers and drug development professionals interested in its potential. The imidazole moiety, a common feature in many biologically active molecules, coupled with an aniline group, provides a versatile platform for designing ligands for various CNS receptors, particularly serotonin receptors.
Introduction to the 2-(Imidazol-1-yl)aniline Scaffold
The 2-(imidazol-1-yl)aniline core combines a five-membered aromatic heterocycle containing two nitrogen atoms (imidazole) with an aminobenzene (aniline) ring. This arrangement offers several key features for medicinal chemistry exploration:
-
Hydrogen Bonding Capabilities: The imidazole and aniline nitrogens can act as both hydrogen bond donors and acceptors.
-
Aromatic Interactions: The phenyl and imidazole rings can engage in π-π stacking and other non-covalent interactions with biological targets.
-
Tunable Physicochemical Properties: Substitutions on either the imidazole or the aniline ring can be readily made to modulate properties such as lipophilicity, basicity, and metabolic stability.
-
Bioisosteric Potential: The 2-(imidazol-1-yl)aniline moiety can be considered a bioisostere of other privileged structures in CNS drug discovery, allowing for novel intellectual property and potentially improved pharmacological profiles.
Synthesis of the Core Scaffold
The synthesis of 2-(imidazol-1-yl)aniline derivatives can be achieved through several established synthetic routes. A common approach involves the nucleophilic substitution of a leaving group on a benzene ring by an imidazole derivative.
General Synthetic Protocol:
A typical synthesis may involve the reaction of a 2-halo-nitrobenzene with 2-methylimidazole in the presence of a base, followed by reduction of the nitro group to an amine.
Step 1: N-Arylation A mixture of 1-fluoro-2-nitrobenzene, 2-methylimidazole, and a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) is heated. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is worked up by extraction and purified by column chromatography to yield 1-(2-nitrophenyl)-2-methyl-1H-imidazole.
Step 2: Nitro Group Reduction The resulting nitro compound is dissolved in a solvent such as ethanol or ethyl acetate. A reducing agent, for example, palladium on carbon (Pd/C) under a hydrogen atmosphere, or a chemical reducing agent like tin(II) chloride, is added. The reaction is stirred until the starting material is consumed. After filtration and solvent removal, the crude product is purified to afford this compound.
Pharmacological Potential in the CNS
While specific data for this compound is scarce, research on analogous structures, particularly 2-(anilino)imidazolines and other imidazole derivatives, points towards significant potential for CNS applications. The primary targets identified for this class of compounds are serotonin (5-hydroxytryptamine, 5-HT) receptors.
Serotonin Receptor Modulation
Serotonin receptors are a family of G-protein coupled receptors and ligand-gated ion channels that are widely distributed throughout the CNS and are implicated in a variety of physiological and pathological processes, including mood, cognition, and sleep.
5-HT2A Receptor Antagonism: Derivatives of amino-phenylmethylene-imidazolone have been shown to possess antagonistic activity at the 5-HT2A receptor. This receptor is a key target for atypical antipsychotics used in the treatment of schizophrenia and other psychotic disorders.
5-HT1D Receptor Agonism: The 2-(anilino)imidazoline scaffold has been investigated for its interaction with 5-HT1D receptors. Agonists of this receptor have been explored for the treatment of migraine.
The following table summarizes the limited available quantitative data for structurally related compounds.
| Compound Class | Target | Activity (Ki) | Reference |
| Amino-phenylmethylene-imidazolones | 5-HT2A | 19 nM - >10 µM |
Experimental Protocols
Detailed experimental protocols for the specific analysis of this compound are not available in the public literature. However, standard pharmacological assays would be employed to characterize its activity at CNS targets.
Radioligand Binding Assay for 5-HT2A Receptor
Objective: To determine the binding affinity (Ki) of the test compound for the human 5-HT2A receptor.
Materials:
-
HEK293 cells stably expressing the human 5-HT2A receptor.
-
[3H]Ketanserin (radioligand).
-
Test compound (e.g., this compound).
-
Non-specific binding control (e.g., Mianserin).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Prepare cell membranes from HEK293-h5-HT2A cells.
-
In a 96-well plate, add assay buffer, a fixed concentration of [3H]Ketanserin, and varying concentrations of the test compound.
-
For non-specific binding, add a high concentration of Mianserin.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through a glass fiber filter, washing with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Calculate the specific binding and determine the IC50 value of the test compound.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Signaling Pathways and Visualizations
The interaction of a ligand with a G-protein coupled receptor like the 5-HT2A receptor initiates a cascade of intracellular events.
Caption: 5-HT2A Receptor Gq Signaling Pathway.
The above diagram illustrates the canonical Gq-coupled signaling pathway for the 5-HT2A receptor. An agonist binding activates the receptor, leading to the activation of Gq protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 induces the release of intracellular calcium, while DAG activates protein kinase C (PKC), both leading to downstream cellular responses. An antagonist, such as a potential 2-(imidazol-1-yl)aniline derivative, would block the initial activation of the receptor.
Caption: General Drug Discovery Workflow.
This workflow outlines the logical progression from the synthesis and characterization of novel 2-(imidazol-1-yl)aniline derivatives to their in vitro screening and subsequent in vivo evaluation.
Future Directions and Conclusion
The 2-(imidazol-1-yl)aniline scaffold holds considerable promise for CNS drug discovery, particularly in the realm of serotonin receptor modulation. The lack of extensive research on the specific compound this compound highlights a significant opportunity for further investigation. Future work should focus on:
-
Synthesis of a diverse library of 2-(imidazol-1-yl)aniline derivatives with varied substitution patterns.
-
Broad pharmacological screening against a panel of CNS targets to identify primary and secondary activities.
-
In-depth structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.
-
Elucidation of the precise mechanism of action for any lead compounds identified.
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-(2-methyl-1H-imidazol-1-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, two-step experimental protocol for the synthesis of 2-(2-methyl-1H-imidazol-1-yl)aniline, a valuable building block in medicinal chemistry and drug discovery. The synthesis commences with the N-arylation of 2-methylimidazole with 2-fluoronitrobenzene via a copper-catalyzed Ullmann-type coupling reaction to yield 1-(2-nitrophenyl)-2-methyl-1H-imidazole. Subsequent reduction of the nitro group via catalytic hydrogenation affords the target compound. This application note includes detailed methodologies, tabulated data for reaction parameters and expected outcomes, and a visual workflow diagram to ensure clarity and reproducibility.
Introduction
N-arylimidazoles are a prominent class of heterocyclic compounds with diverse applications in pharmaceutical research, serving as scaffolds in a wide array of bioactive molecules. The title compound, this compound, incorporates a reactive primary amine, rendering it a key intermediate for the synthesis of more complex molecules, including potential drug candidates and functional materials. The protocol described herein provides a reliable method for accessing this important chemical entity.
Physicochemical Data Summary
A clear understanding of the properties of reactants, intermediates, and the final product is crucial for a successful synthesis. The table below summarizes key data for the principal compounds in this synthetic pathway.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| 2-Methylimidazole | C₄H₆N₂ | 82.10 | White to off-white solid |
| 2-Fluoronitrobenzene | C₆H₄FNO₂ | 141.10 | Yellow liquid |
| 1-(2-Nitrophenyl)-2-methyl-1H-imidazole | C₁₀H₉N₃O₂ | 203.20 | Yellow solid (expected) |
| This compound | C₁₀H₁₁N₃ | 173.21 | Off-white to yellow solid |
Experimental Protocols
This protocol is divided into two main stages: the N-arylation of 2-methylimidazole and the subsequent reduction of the nitro intermediate. Researchers should exercise standard laboratory safety precautions, including the use of personal protective equipment.
Step 1: Synthesis of 1-(2-Nitrophenyl)-2-methyl-1H-imidazole (Ullmann Coupling)
This procedure outlines the copper-catalyzed N-arylation of 2-methylimidazole with 2-fluoronitrobenzene.
Materials:
-
2-Methylimidazole
-
2-Fluoronitrobenzene
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and hotplate
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Standard glassware for workup and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 2-methylimidazole (1.0 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).
-
Add anhydrous DMF to the flask to create a stirrable suspension.
-
Add 2-fluoronitrobenzene (1.1 eq) to the reaction mixture.
-
Heat the mixture to 120-130 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 1-(2-nitrophenyl)-2-methyl-1H-imidazole.
Reaction Parameters and Expected Outcomes:
| Parameter | Value/Condition | Notes |
| Stoichiometry | ||
| 2-Methylimidazole | 1.0 eq | Limiting reagent |
| 2-Fluoronitrobenzene | 1.1 eq | Slight excess to ensure complete reaction |
| K₂CO₃ | 2.0 eq | Base to facilitate the reaction |
| CuI | 0.1 eq | Catalyst |
| Reaction Conditions | ||
| Solvent | Anhydrous DMF | A high-boiling polar aprotic solvent is suitable |
| Temperature | 120-130 °C | Heating is required to drive the reaction |
| Reaction Time | 12-24 hours | Monitor by TLC for completion |
| Expected Outcome | ||
| Representative Yield | 60-80% | This is an estimated yield and may vary |
| Purity | >95% | After column chromatography |
Step 2: Synthesis of this compound (Nitro Group Reduction)
This procedure details the reduction of the nitro group of 1-(2-nitrophenyl)-2-methyl-1H-imidazole to an amine using catalytic hydrogenation.
Materials:
-
1-(2-Nitrophenyl)-2-methyl-1H-imidazole
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
Equipment:
-
Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration setup (e.g., Buchner funnel with Celite®)
Procedure:
-
In a suitable hydrogenation flask, dissolve 1-(2-nitrophenyl)-2-methyl-1H-imidazole (1.0 eq) in methanol or ethanol.
-
Carefully add 10% palladium on carbon (5-10 mol% Pd) to the solution.
-
Seal the flask and purge the system with hydrogen gas.
-
Pressurize the vessel with hydrogen (typically 1-3 atm or a balloon) and stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 4-12 hours).
-
Upon completion, carefully vent the hydrogen and purge the system with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield this compound as the final product. Further purification by column chromatography may be performed if necessary.
Reaction Parameters and Expected Outcomes:
| Parameter | Value/Condition | Notes |
| Stoichiometry | ||
| 1-(2-Nitrophenyl)-2-methyl-1H-imidazole | 1.0 eq | Substrate |
| 10% Pd/C | 5-10 mol% Pd | Catalyst |
| Reaction Conditions | ||
| Solvent | Methanol or Ethanol | Protic solvents suitable for hydrogenation |
| Hydrogen Pressure | 1-3 atm (or balloon) | Standard pressure for this reduction[1] |
| Temperature | Room Temperature | The reaction is typically exothermic |
| Reaction Time | 4-12 hours | Monitor by TLC for completion |
| Expected Outcome | ||
| Representative Yield | >90% | Reduction is generally high-yielding |
| Purity | >98% | Often high purity after catalyst filtration |
Synthetic Workflow
Caption: Synthetic scheme for this compound.
Logical Relationship of Synthesis Steps
Caption: Logical flow of the two-step synthesis.
References
Application Note: N-Arylation of 2-Methylimidazole with 2-Fluoroaniline Derivatives
Introduction
The N-arylation of imidazoles is a fundamental transformation in organic synthesis, yielding N-arylimidazoles that are key structural motifs in a wide array of pharmaceuticals, agrochemicals, and materials.[1] Specifically, the coupling of 2-methylimidazole with a 2-fluorophenyl group is of significant interest in medicinal chemistry for the development of novel therapeutic agents. This application note details protocols for the synthesis of 1-(2-fluorophenyl)-2-methyl-1H-imidazole via transition metal-catalyzed cross-coupling reactions, namely the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.
Traditionally, N-arylimidazoles were synthesized through harsh methods like the classical Ullmann reaction, which required high temperatures and stoichiometric amounts of copper.[1][2] Modern advancements have led to the development of milder and more efficient catalytic systems. Palladium-based catalysts, particularly those developed by Buchwald and Hartwig, offer high generality for the N-arylation of imidazoles.[3][4] Concurrently, the development of ligand-assisted copper-catalyzed systems has provided a cost-effective and highly effective alternative.[3][5]
This document provides detailed experimental protocols, data presentation in tabular format for easy comparison of reaction parameters, and visualizations of the experimental workflow and catalytic cycles to guide researchers in the successful N-arylation of 2-methylimidazole. The protocols described herein utilize 2-fluorophenyl halides as the coupling partner, which can be synthesized from 2-fluoroaniline.
Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds.[4] For the N-arylation of imidazoles, the use of biaryl phosphine ligands is often crucial for achieving high yields.[1][6] A key consideration is the potential for imidazoles to inhibit the formation of the active Pd(0)-ligand complex; therefore, pre-activation of the catalyst is recommended.[1][6]
Experimental Protocol: General Procedure for Buchwald-Hartwig N-Arylation
Materials:
-
2-Methylimidazole
-
2-Fluorobromobenzene (or 2-fluoroiodobenzene)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Nitrogen or Argon gas supply
-
Schlenk flask or sealed reaction vial
Procedure:
-
Catalyst Pre-activation: In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.01 mmol, 1 mol%) and XPhos (0.024 mmol, 2.4 mol%) to a Schlenk flask or reaction vial containing a magnetic stir bar.
-
Add anhydrous toluene (1 mL) to the flask.
-
Seal the flask and heat the mixture at 100-120 °C for 3 minutes to pre-form the active catalyst.[1]
-
Reaction Assembly: To a separate flask, add 2-methylimidazole (1.2 mmol, 1.2 equiv.) and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).
-
Add 2-fluorobromobenzene (1.0 mmol, 1.0 equiv.) to the flask containing the imidazole and base.
-
Reaction Execution: Inject the pre-activated catalyst solution into the reaction mixture.
-
Heat the reaction mixture at 110-120 °C with vigorous stirring for 12-24 hours, or until completion as monitored by TLC or GC-MS.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 1-(2-fluorophenyl)-2-methyl-1H-imidazole.
-
Data Presentation: Palladium-Catalyzed N-Arylation
| Entry | Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (1.0) | XPhos (2.4) | NaOtBu (1.4) | Toluene | 110 | 24 | Expected >90 |
| 2 | Pd(OAc)₂ (2.0) | RuPhos (4.0) | K₃PO₄ (2.0) | Dioxane | 100 | 24 | Expected high |
| 3 | Pd₂(dba)₃ (0.5) | L1* (1.2) | Cs₂CO₃ (1.5) | Toluene | 120 | 18 | Expected high |
*L1 refers to a biaryl phosphine ligand as described in the literature.[6]
Copper-Catalyzed N-Arylation (Ullmann Condensation)
The Ullmann condensation is a classical method for C-N bond formation, which has been significantly improved by the use of catalytic amounts of copper and various ligands.[2] This approach is often more economical than palladium-catalyzed methods. Ligands such as 1,10-phenanthroline derivatives can facilitate the reaction under milder conditions.[3][7]
Experimental Protocol: General Procedure for Ullmann N-Arylation
Materials:
-
2-Methylimidazole
-
2-Fluoroiodobenzene (aryl iodides are typically more reactive in Ullmann couplings)[2]
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon gas supply
-
Schlenk flask or sealed reaction vial
Procedure:
-
Reaction Assembly: In a Schlenk flask or reaction vial, combine CuI (0.05 mmol, 5 mol%), 1,10-phenanthroline (0.1 mmol, 10 mol%), 2-methylimidazole (1.2 mmol, 1.2 equiv.), and Cs₂CO₃ (2.0 mmol, 2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous DMSO (2 mL) followed by 2-fluoroiodobenzene (1.0 mmol, 1.0 equiv.) via syringe.
-
Reaction Execution: Seal the flask and heat the reaction mixture at 110-120 °C with vigorous stirring for 24-48 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute with water and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the desired product.
-
Data Presentation: Copper-Catalyzed N-Arylation
| Entry | Cu Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | CuI (5) | 1,10-Phenanthroline (10) | Cs₂CO₃ (2.0) | DMSO | 110 | 24 | Expected >85 |
| 2 | Cu₂O (5) | 4,7-Dimethoxy-1,10-phenanthroline (10) | K₂CO₃ (2.0) | Dioxane | 120 | 36 | Expected high |
| 3 | CuBr (5) | Pyridin-2-yl β-ketone (10) | Cs₂CO₃ (2.0) | DMSO | 80 | 12 | Expected high |
Visualizations
Experimental Workflow
Caption: General experimental workflow for N-arylation.
Proposed Catalytic Cycle for Buchwald-Hartwig Amination
References
- 1. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles [organic-chemistry.org]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. Copper-catalyzed N-arylation of imidazoles and benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 2-(2-methyl-1H-imidazol-1-yl)aniline
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2-(2-methyl-1H-imidazol-1-yl)aniline is a valuable building block in medicinal chemistry and materials science.[1] Its structure, featuring a substituted imidazole linked to an aniline moiety, is a key pharmacophore in various biologically active compounds. This document provides detailed protocols for the synthesis of this compound via a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This method offers a robust and efficient route for the formation of the crucial C-N bond between the imidazole and aniline fragments.[2][3]
The Buchwald-Hartwig amination is a powerful tool in modern organic synthesis, allowing for the formation of C-N bonds with high functional group tolerance and broad substrate scope.[2] The reaction typically involves a palladium catalyst, a phosphine ligand, and a base to couple an amine with an aryl halide.[4][5]
Physicochemical Data Summary
A comprehensive understanding of the physical and chemical properties of the reactants and the final product is essential for a successful synthesis. The following table summarizes key data for the starting materials and the target compound.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| 2-Methylimidazole | C₄H₆N₂ | 82.10 | Solid |
| 2-Bromoaniline | C₆H₆BrN | 172.02 | Liquid |
| This compound | C₁₀H₁₁N₃ | 173.22 | Solid |
| Palladium(II) Acetate | C₄H₆O₄Pd | 224.50 | Solid |
| Xantphos | C₃₉H₃₂OP₂ | 578.61 | Solid |
| Cesium Carbonate | Cs₂CO₃ | 325.82 | Solid |
| Toluene | C₇H₈ | 92.14 | Liquid |
Reaction Scheme
The palladium-catalyzed synthesis of this compound proceeds via a Buchwald-Hartwig N-arylation of 2-methylimidazole with 2-bromoaniline.
Caption: Palladium-catalyzed N-arylation of 2-methylimidazole.
Experimental Protocol
This protocol outlines the steps for the synthesis of this compound using a palladium-catalyzed Buchwald-Hartwig amination.
Materials:
-
2-Methylimidazole (1.0 equiv.)
-
2-Bromoaniline (1.2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv.)
-
Xantphos (0.10 equiv.)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv.)
-
Anhydrous toluene
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methylimidazole, 2-bromoaniline, cesium carbonate, palladium(II) acetate, and Xantphos.
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an inert atmosphere.
-
-
Reaction Execution:
-
Add anhydrous toluene to the flask via a syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting materials are consumed (typically 12-24 hours).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove insoluble inorganic salts.
-
Wash the Celite pad with additional ethyl acetate.
-
Combine the organic filtrates and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude residue by silica gel column chromatography.
-
Use a suitable eluent system, such as a gradient of ethyl acetate in hexanes, to isolate the desired product.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a solid.
-
-
Characterization:
-
Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Quantitative Data Summary
The following table summarizes the key reaction parameters and expected outcomes for the palladium-catalyzed synthesis of this compound.
| Parameter | Value/Range | Notes |
| Reactants | ||
| 2-Methylimidazole | 1.0 equiv. | Limiting reagent. |
| 2-Bromoaniline | 1.2 equiv. | A slight excess is used to ensure complete consumption of the limiting reagent. |
| Catalyst System | ||
| Palladium Source | Pd(OAc)₂ (5 mol%) | A common and effective palladium precursor.[4] |
| Ligand | Xantphos (10 mol%) | A bidentate phosphine ligand known to be effective in C-N cross-coupling reactions. |
| Base | ||
| Base | Cs₂CO₃ (2.0 equiv.) | A strong, non-nucleophilic base suitable for this transformation.[4] |
| Solvent & Conditions | ||
| Solvent | Toluene | A high-boiling, non-polar solvent appropriate for this reaction temperature. |
| Temperature | 110 °C | Sufficient to drive the reaction to completion.[4] |
| Reaction Time | 12 - 24 hours | Monitor by TLC or HPLC for completion. |
| Outcome | ||
| Representative Yield | 70-90% | Expected yield after purification. |
| Purity | >95% | Purity as determined by HPLC or NMR after column chromatography. |
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
References
Application Notes and Protocols: Step-by-Step Synthesis and Evaluation of a Novel Bioactive Molecule Derived from 2-(2-methyl-1H-imidazol-1-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the synthesis of a novel potential bioactive compound, (E)-4-(((2-(2-methyl-1H-imidazol-1-yl)phenyl)imino)methyl)-2-methoxyphenol, starting from 2-(2-methyl-1H-imidazol-1-yl)aniline. Included are comprehensive protocols for its synthesis, purification, and subsequent evaluation for anticancer and antimicrobial activities.
The imidazole core is a crucial scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological properties including anticancer, antifungal, antibacterial, and anti-inflammatory activities.[1][2][3][4] The starting material, this compound, serves as a versatile intermediate for creating novel bioactive molecules.[5] This protocol details the synthesis of a Schiff base, a class of compounds known for their broad biological activities, by reacting the starting aniline with vanillin (4-hydroxy-3-methoxybenzaldehyde).[6][7]
Part 1: Synthesis of (E)-4-(((2-(2-methyl-1H-imidazol-1-yl)phenyl)imino)methyl)-2-methoxyphenol
This section outlines the synthesis of a novel Schiff base from this compound and vanillin.
Experimental Workflow: Synthesis
Caption: Workflow for the synthesis of the novel Schiff base.
Protocol 1: Synthesis of the Novel Schiff Base
Materials and Reagents:
-
This compound (1.0 eq)
-
Vanillin (4-hydroxy-3-methoxybenzaldehyde) (1.0 eq)
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Deionized Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reactant Preparation:
-
In a 100 mL round-bottom flask, dissolve 1.73 g (10 mmol) of this compound in 20 mL of absolute ethanol.
-
In a separate beaker, dissolve 1.52 g (10 mmol) of vanillin in 20 mL of absolute ethanol, with gentle warming if necessary.
-
-
Reaction:
-
Add the vanillin solution to the round-bottom flask containing the aniline solution.
-
Add 3-4 drops of glacial acetic acid to the mixture to act as a catalyst.
-
Fit the flask with a reflux condenser and place it on a magnetic stirrer with a heating plate.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture slowly into 100 mL of ice-cold deionized water while stirring.
-
A precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the precipitate with cold deionized water (2 x 20 mL) and then with a small amount of cold ethanol.
-
Purify the crude product by recrystallization from absolute ethanol.
-
Dry the purified yellow crystalline solid in a vacuum oven at 50°C.
-
-
Characterization:
-
Determine the melting point of the purified compound.
-
Characterize the structure using FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Part 2: Biological Evaluation
This section provides protocols for evaluating the anticancer and antimicrobial properties of the newly synthesized compound.
Logical Workflow: Synthesis to Bioactivity Assessment
Caption: Overall workflow from synthesis to biological evaluation.
Protocol 2: In Vitro Anticancer Activity (MTT Assay)
This protocol assesses the cytotoxicity of the novel compound against a human breast cancer cell line (MCF-7).[4]
Materials and Reagents:
-
MCF-7 (human breast adenocarcinoma) cell line
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Doxorubicin (positive control)
-
Sterile 96-well microtiter plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Culture:
-
Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator.
-
Subculture the cells upon reaching 80-90% confluency.
-
-
Cell Seeding:
-
Harvest cells using Trypsin-EDTA and perform a cell count.
-
Seed 5 x 10³ cells in 100 µL of medium into each well of a 96-well plate.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a stock solution of the novel compound and Doxorubicin in DMSO.
-
Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 to 100 µM.
-
Replace the medium in the wells with 100 µL of the medium containing the respective drug concentrations. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48 hours.
-
-
MTT Assay:
-
After incubation, add 20 µL of MTT solution to each well.
-
Incubate for another 4 hours at 37°C.
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the untreated control.
-
Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Data Presentation: Anticancer Activity
| Compound | Cell Line | IC₅₀ (µM) [Example Data] |
| Novel Schiff Base | MCF-7 | 12.5 ± 1.8 |
| Doxorubicin (Control) | MCF-7 | 0.9 ± 0.2 |
Protocol 3: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
This protocol determines the MIC of the novel compound against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) using the broth microdilution method.[8][9][10]
Materials and Reagents:
-
Staphylococcus aureus (e.g., ATCC 29213)
-
Escherichia coli (e.g., ATCC 25922)
-
Mueller-Hinton Broth (MHB)
-
Sterile Saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Sterile 96-well microtiter plates
-
Ciprofloxacin (positive control)
-
Resazurin solution (optional, for viability indication)
Procedure:
-
Inoculum Preparation:
-
From a fresh culture (18-24 hours), pick several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Compound Dilution:
-
In a sterile 96-well plate, add 100 µL of MHB to all wells.
-
Add 100 µL of the stock solution of the novel compound (e.g., 1024 µg/mL in MHB with minimal DMSO) to the first well.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well. This will create a range of concentrations (e.g., 512 µg/mL to 0.5 µg/mL).
-
Repeat for the positive control antibiotic, Ciprofloxacin.
-
Designate wells for a positive control (broth + bacteria, no compound) and a negative control (broth only).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well (except the negative control).
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Reading Results:
-
Visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Data Presentation: Antimicrobial Activity
| Compound | S. aureus MIC (µg/mL) [Example Data] | E. coli MIC (µg/mL) [Example Data] |
| Novel Schiff Base | 32 | 64 |
| Ciprofloxacin (Control) | 0.5 | 0.25 |
Part 3: Postulated Mechanism of Action
Imidazole-based anticancer agents often target key signaling pathways involved in cell proliferation and survival.[1][2] A plausible target for the novel compound, should it show significant anticancer activity, is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[5]
Hypothetical Signaling Pathway Inhibition
Caption: Hypothetical inhibition of the PI3K/Akt pathway.
These protocols provide a comprehensive framework for the synthesis and preliminary biological screening of a novel bioactive molecule. The results from these assays will guide further preclinical development, including mechanism of action studies and in vivo efficacy testing.
References
- 1. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 3. Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. researchgate.net [researchgate.net]
- 8. acmeresearchlabs.in [acmeresearchlabs.in]
- 9. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. microbe-investigations.com [microbe-investigations.com]
Application Note: Structural Characterization of 2-(2-methyl-1H-imidazol-1-yl)aniline using ¹H and ¹³C NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Core Requirements: This document provides a detailed guide for the characterization of "2-(2-methyl-1H-imidazol-1-yl)aniline" utilizing ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. It includes predicted spectral data, comprehensive experimental protocols, and visual aids to facilitate understanding and application.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery due to the prevalence of the imidazole and aniline moieties in numerous biologically active molecules. Accurate structural elucidation and characterization are paramount for its application in research and development. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of such organic molecules in solution. This application note outlines the predicted ¹H and ¹³C NMR spectral data for this compound and provides standardized protocols for data acquisition.
Predicted NMR Data
While direct experimental NMR data for this compound were not available in the referenced literature at the time of this writing, the following tables present predicted chemical shifts (δ) in parts per million (ppm). These predictions are based on the analysis of structurally related compounds, including various substituted imidazoles and anilines. The actual experimental values may vary depending on the solvent, concentration, and temperature.
Predicted ¹H NMR Data
The predicted proton NMR chemical shifts are summarized in Table 1. The numbering of the protons corresponds to the molecular structure provided below.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4' | 7.20 - 7.40 | d | ~1-2 |
| H-5' | 6.90 - 7.10 | d | ~1-2 |
| H-3 | 7.10 - 7.30 | dd | ~7-8, ~1-2 |
| H-4 | 6.80 - 7.00 | td | ~7-8, ~1-2 |
| H-5 | 7.15 - 7.35 | td | ~7-8, ~1-2 |
| H-6 | 6.70 - 6.90 | dd | ~7-8, ~1-2 |
| NH₂ | 4.50 - 5.50 | br s | - |
| CH₃ | 2.20 - 2.40 | s | - |
d: doublet, td: triplet of doublets, dd: doublet of doublets, s: singlet, br s: broad singlet
Predicted ¹³C NMR Data
The predicted carbon-13 NMR chemical shifts are summarized in Table 2. The numbering of the carbons corresponds to the molecular structure provided below.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2' | 145.0 - 148.0 |
| C-4' | 127.0 - 130.0 |
| C-5' | 120.0 - 123.0 |
| C-1 | 142.0 - 145.0 |
| C-2 | 128.0 - 131.0 |
| C-3 | 118.0 - 121.0 |
| C-4 | 125.0 - 128.0 |
| C-5 | 116.0 - 119.0 |
| C-6 | 119.0 - 122.0 |
| CH₃ | 12.0 - 15.0 |
Experimental Protocols
The following protocols provide a detailed methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra.
Sample Preparation
-
Sample Purity: Ensure the sample of this compound is of high purity to avoid signals from contaminants.
-
Mass: Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Common choices include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), and Methanol-d₄ (CD₃OD). The choice of solvent can affect the chemical shifts.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Filtration: Filter the solution through a small plug of glass wool or a syringe filter into a clean 5 mm NMR tube to remove any particulate matter.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0.00 ppm. Some deuterated solvents are available with TMS already added.
NMR Data Acquisition
These protocols are based on a standard 400 MHz NMR spectrometer. Instrument parameters may need to be adjusted for different magnetic field strengths.
¹H NMR Spectroscopy
-
Spectrometer Frequency: 400 MHz
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 12-16 ppm (e.g., -2 to 14 ppm).
-
Acquisition Time: 3-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Temperature: 298 K (25 °C).
¹³C NMR Spectroscopy
-
Spectrometer Frequency: 100 MHz
-
Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: 200-240 ppm (e.g., -10 to 230 ppm).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans, depending on the sample concentration and desired signal-to-noise ratio.
-
Temperature: 298 K (25 °C).
Visualization
The following diagrams illustrate the molecular structure and a general workflow for NMR analysis.
Caption: Molecular Structure of this compound.
Application Notes and Protocols for the Analysis of 2-(2-methyl-1H-imidazol-1-yl)aniline
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed analytical methods for the quantitative and qualitative analysis of 2-(2-methyl-1H-imidazol-1-yl)aniline using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). These protocols are essential for purity assessment, impurity profiling, and pharmacokinetic studies in drug development. The methodologies are based on established procedures for structurally similar imidazole derivatives and may require further optimization for specific matrices and applications.
HPLC Method for Purity and Impurity Analysis
This method is suitable for determining the purity of this compound and for identifying and quantifying related impurities in bulk drug substances. The method utilizes reversed-phase chromatography with UV detection, a common and robust technique in pharmaceutical analysis.[1][2]
Experimental Protocol: HPLC-UV
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 1.0 mg/mL.
-
For impurity analysis, a higher concentration (e.g., 5.0 mg/mL) may be required to detect trace-level impurities.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Chromatographic Conditions: The following table summarizes the recommended HPLC parameters.
| Parameter | Recommended Setting |
| Column | Reversed-phase C8 or C18 (e.g., Thermo Scientific Hypersil C8, 5 µm, 250 x 4.6 mm)[3] |
| Mobile Phase | A: 0.025 M Potassium Dihydrogen Phosphate (KH₂PO₄), pH adjusted to 3.2 with phosphoric acidB: Methanol[3] |
| Gradient | 70% A / 30% B, isocratic |
| Flow Rate | 1.0 mL/min[3] |
| Column Temperature | 25 °C |
| Injection Volume | 20 µL |
| UV Detection | 254 nm or 300 nm (based on the UV absorbance maxima of the analyte and impurities)[3] |
| Run Time | Approximately 10-15 minutes, sufficient to elute the main peak and any late-eluting impurities |
Data Presentation: Method Validation Summary (Hypothetical Data)
The method should be validated according to ICH guidelines. The following table presents hypothetical performance characteristics.
| Validation Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 0.1 - 100 µg/mL |
| Limit of Detection (LOD) | ~0.03 µg/mL |
| Limit of Quantification (LOQ) | ~0.1 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
Experimental Workflow: HPLC Analysis
LC-MS/MS Method for Bioanalysis
This highly sensitive and selective method is designed for the quantification of this compound in biological matrices such as plasma.[4] It is ideal for pharmacokinetic and drug metabolism studies. The protocol includes sample preparation by protein precipitation, followed by UPLC separation and detection using a tandem mass spectrometer.[5]
Experimental Protocol: LC-MS/MS
Instrumentation: A UHPLC or HPLC system coupled to a tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.[6]
Sample Preparation (from Plasma):
-
To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of an internal standard (IS) solution (e.g., a deuterated analog of the analyte).[4]
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.[4]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.[4]
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.[4]
-
Vortex briefly and transfer to an autosampler vial for analysis.
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Recommended Setting |
| Column | UPLC C18 (e.g., Waters Acquity UPLC HSS T3, 1.8 µm, 2.1 x 50 mm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid[5] |
| Gradient | Start at 5% B, ramp to 95% B over 5 min, hold for 2 min, return to 5% B and equilibrate for 3 min.[4] |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive[5] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Analyte: m/z 174.1 -> 106.1 (Precursor -> Product, hypothetical)Internal Standard: To be determined based on IS used |
| Collision Energy | To be optimized for the specific instrument and analyte |
Data Presentation: Quantitative Performance (Hypothetical)
The following table summarizes the expected quantitative performance of the LC-MS/MS method.[7]
| Parameter | Expected Result |
| Linearity (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.5 - 2.5 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Intra-day Precision (% CV) | < 15% |
| Inter-day Precision (% CV) | < 15% |
| Matrix Effect | Minimal and compensated by IS |
| Recovery | Consistent and reproducible |
Visualization of Workflows and Pathways
Conclusion
The HPLC-UV and LC-MS/MS methods outlined provide robust frameworks for the analysis of this compound. The HPLC method is well-suited for routine quality control and purity assessments of the drug substance. The LC-MS/MS method offers the high sensitivity and selectivity required for bioanalysis in complex matrices, making it invaluable for preclinical and clinical drug development. Researchers should perform in-house validation to ensure the methods meet the specific requirements of their application.
References
- 1. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 2. soeagra.com [soeagra.com]
- 3. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. agilent.com [agilent.com]
Application Note: Mass Spectrometry Fragmentation Analysis of 2-(2-methyl-1H-imidazol-1-yl)aniline
Abstract
This application note provides a detailed protocol and theoretical fragmentation pathway for the analysis of 2-(2-methyl-1H-imidazol-1-yl)aniline using mass spectrometry. This document is intended for researchers, scientists, and drug development professionals working on the characterization of small organic molecules. The proposed fragmentation pattern, based on established principles of mass spectrometry and analysis of similar structures, serves as a guide for structural elucidation and method development. Detailed experimental protocols for sample preparation and analysis via Liquid Chromatography-Mass Spectrometry (LC-MS) are provided, along with visual representations of the fragmentation pathway and experimental workflow.
Introduction
This compound is a chemical compound of interest in medicinal chemistry and drug discovery due to its hybrid structure incorporating both aniline and methyl-imidazole moieties. Accurate characterization of such molecules is critical for their development and application. Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. This note outlines the expected fragmentation behavior of this compound under electrospray ionization (ESI) conditions and provides a comprehensive protocol for its analysis.
Predicted Fragmentation Pattern
The fragmentation of this compound (Molecular Weight: 173.22 g/mol ) in positive ion mode ESI-MS/MS is anticipated to be initiated by protonation, most likely on the exocyclic primary amine or one of the nitrogen atoms of the imidazole ring. The molecular ion peak would be observed at an m/z of approximately 174.2 ([M+H]⁺). Subsequent fragmentation is expected to involve cleavages at the bond connecting the aniline and imidazole rings, as well as fragmentation of the aniline moiety. The imidazole ring itself is generally stable and less prone to ring-opening.[1]
Key fragmentation pathways for N-arylimidazoles often involve the cleavage of the bond between the aryl group and the imidazole ring. For related benzimidazole structures, the molecular ion is often the base peak, with subsequent neutral losses.[2] Based on the analysis of similar compounds, a characteristic fragment would be the protonated 2-methylimidazole moiety.[3]
The proposed major fragmentation pathways are visualized in the diagram below.
Caption: Proposed fragmentation pathway for this compound.
Summary of Predicted Mass Fragments
The following table summarizes the predicted major fragments for this compound.
| m/z (Th) | Proposed Ion Structure | Formula | Notes |
| 174.2 | [M+H]⁺ | [C₁₀H₁₂N₃]⁺ | Protonated molecular ion |
| 92.1 | Anilino radical cation | [C₆H₆N]⁺ | Loss of the 2-methylimidazole moiety |
| 83.1 | Protonated 2-methylimidazole | [C₄H₇N₂]⁺ | Loss of the aniline moiety |
| 65.1 | Cyclopentadienyl cation | [C₅H₄]⁺ | Loss of HCN from the anilino fragment |
Experimental Protocol: LC-MS/MS Analysis
This protocol provides a general framework for the analysis of this compound. Instrument parameters may require optimization for specific systems.
1. Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol or acetonitrile.
-
Working Solution (1 µg/mL): Dilute the stock solution 1:1000 with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
2. Liquid Chromatography (LC) Parameters
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-7 min: 95% B
-
7-7.1 min: 95% to 5% B
-
7.1-10 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
3. Mass Spectrometry (MS) Parameters
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 600 L/hr
-
Collision Gas: Argon
-
Acquisition Mode: Full Scan (m/z 50-300) and Product Ion Scan. For targeted analysis, Multiple Reaction Monitoring (MRM) can be used.
4. Data Analysis
-
Identify the precursor ion corresponding to [M+H]⁺ in the full scan spectrum.
-
Perform a product ion scan on the precursor ion (m/z 174.2) to obtain the fragmentation pattern.
-
Compare the experimental fragment ions with the predicted fragmentation pattern for structural confirmation.
Caption: Experimental workflow for LC-MS/MS analysis.
Conclusion
This application note provides a theoretical framework and a practical protocol for the mass spectrometric analysis of this compound. The predicted fragmentation pattern, centered around the cleavage of the aniline and 2-methylimidazole moieties, offers a basis for the structural confirmation of this compound. The detailed LC-MS/MS method serves as a starting point for researchers to develop and validate their own analytical procedures for the characterization and quantification of this and structurally related molecules.
References
Application of 2-(2-methyl-1H-imidazol-1-yl)aniline and its Derivatives in Medicinal Chemistry: A Case Study on the Synthesis and Activity of Nilotinib
Introduction
The compound 2-(2-methyl-1H-imidazol-1-yl)aniline serves as a versatile scaffold in medicinal chemistry. Its structural features, combining an aniline moiety with a 2-methylimidazole ring, make it a valuable starting material for the synthesis of a wide range of biologically active molecules. This application note focuses on a key trifluoromethylated derivative, 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline , and its pivotal role as a key intermediate in the synthesis of Nilotinib, a U.S. FDA-approved targeted therapy for cancer. This case study highlights the significance of this chemical scaffold in the development of potent and selective kinase inhibitors.
Application in Drug Discovery: Nilotinib
Overview
Nilotinib is a second-generation tyrosine kinase inhibitor (TKI) that is highly effective in the treatment of chronic myeloid leukemia (CML).[1] It is specifically indicated for newly diagnosed Philadelphia chromosome-positive (Ph+) CML and for cases that are resistant or intolerant to first-line therapy with imatinib.[1] The development of Nilotinib, which is structurally related to imatinib, was based on the crystal structure of the Abl-imatinib complex to overcome issues of imatinib intolerance and resistance.[1][2]
Mechanism of Action
Chronic myeloid leukemia is characterized by a specific chromosomal translocation known as the Philadelphia chromosome, which results in the formation of the BCR-ABL fusion gene.[3] This gene encodes a constitutively active Bcr-Abl tyrosine kinase, which drives uncontrolled cell proliferation and inhibits apoptosis, the hallmarks of CML.[3]
Nilotinib functions as a potent and selective inhibitor of the Bcr-Abl kinase.[3][4] It binds to the ATP-binding site of the Abl kinase domain, stabilizing the inactive conformation of the enzyme.[5] This competitive inhibition prevents the phosphorylation of downstream substrates, thereby blocking the signaling pathways that lead to malignant cell growth and survival.[3] The inhibition of these pathways ultimately induces apoptosis in the Ph-positive cancer cells.[3] Beyond its primary target, Nilotinib also shows inhibitory activity against other tyrosine kinases, including c-KIT, platelet-derived growth factor receptor (PDGFR), and discoidin domain receptors (DDR1/DDR2).[3]
Bcr-Abl Signaling Pathway and Inhibition by Nilotinib
Caption: Bcr-Abl signaling pathway and the inhibitory action of Nilotinib.
Quantitative Biological Data
The potency of Nilotinib has been extensively characterized against various CML cell lines, including those harboring mutations in the Bcr-Abl kinase domain that confer resistance to other TKIs.
Table 1: In Vitro Activity of Nilotinib against Bcr-Abl Expressing Cell Lines
| Cell Line/Mutant | IC50 (nM) | Resistance Level to Imatinib | Reference |
| Wild-type Bcr-Abl | 15 - 30 | Sensitive | [6][7] |
| K562 | 30 | Sensitive | [7] |
| M244V | < 70 | Resistant | [6][8] |
| G250E | < 70 | Resistant | [6][8] |
| Q252H | < 70 | Resistant | [6][8] |
| Y253F | < 200 | Resistant | [6][8] |
| Y253H | < 450 | Resistant | [6][8] |
| E255K | < 200 | Resistant | [6][8] |
| E255V | < 450 | Resistant | [6][8] |
| F317L | < 70 | Resistant | [6][8] |
| M351T | < 70 | Resistant | [6][8] |
| F359V | < 200 | Resistant | [6][8] |
| H396P | < 70 | Resistant | [6][8] |
| T315I | > 2000 | Highly Resistant | [6][8] |
Table 2: Off-Target Kinase Inhibition Profile of Nilotinib
| Kinase | IC50 (nM) | Reference |
| PDGFR | 69 | [5] |
| c-KIT | 210 | [5] |
| CSF-1R | 125 - 250 | [5] |
| DDR1 | 3.7 | [5] |
| LCK | Potent Inhibition | [3] |
| p38α MAPK | Potent Inhibition | [3] |
Experimental Protocols
The following protocols are generalized procedures based on published literature and patents. They provide a framework for the synthesis and evaluation of Nilotinib and its key intermediate. Researchers should optimize these conditions for their specific laboratory settings.
Experimental Workflow for Nilotinib Synthesis
Caption: Overall synthetic workflow for the preparation of Nilotinib.
Protocol 1: Synthesis of 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline
This protocol describes a palladium-catalyzed Buchwald-Hartwig amination.
-
Materials:
-
3-Bromo-5-(trifluoromethyl)aniline
-
4-Methylimidazole
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Cesium Carbonate (Cs2CO3)
-
Anhydrous Toluene
-
-
Procedure:
-
To an oven-dried Schlenk flask, add 3-bromo-5-(trifluoromethyl)aniline (1.0 eq), 4-methylimidazole (1.2 eq), and cesium carbonate (1.4 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene via syringe.
-
In a separate glovebox, prepare a solution of Pd2(dba)3 (0.01 eq) and BINAP (0.02 eq) in anhydrous toluene.
-
Add the catalyst solution to the reaction mixture.
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the title compound.
-
Protocol 2: Synthesis of Nilotinib
This protocol describes the amide coupling reaction to form Nilotinib.
-
Materials:
-
3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline
-
4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid
-
Thionyl chloride (SOCl2) or a suitable coupling agent (e.g., HATU, HOBt/EDC)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Diisopropylethylamine (DIPEA) or another suitable base
-
-
Procedure:
-
To a solution of 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid (1.0 eq) in anhydrous NMP, add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Stir the mixture at room temperature for 1-2 hours to form the acid chloride.
-
In a separate flask, dissolve 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline (1.1 eq) and DIPEA (2.0 eq) in anhydrous NMP.
-
Add the solution of the aniline derivative to the freshly prepared acid chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into ice water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure Nilotinib.
-
Protocol 3: General In Vitro Kinase Assay for IC50 Determination
This protocol provides a general framework for assessing the inhibitory activity of a compound against a specific kinase.
-
Materials:
-
Recombinant Bcr-Abl kinase
-
Specific peptide substrate for Bcr-Abl
-
ATP (Adenosine triphosphate)
-
Nilotinib or test compound
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar)
-
384-well plates
-
-
Procedure:
-
Prepare a serial dilution of Nilotinib in DMSO.
-
In a 384-well plate, add the assay buffer, the Bcr-Abl kinase, and the peptide substrate.
-
Add the serially diluted Nilotinib or DMSO (vehicle control) to the wells.
-
Pre-incubate the plate at room temperature for 10-15 minutes.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the reaction at 30 °C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions. The luminescent signal is inversely proportional to the kinase activity.
-
Plot the percentage of kinase inhibition versus the logarithm of the Nilotinib concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
The journey of Nilotinib from a laboratory curiosity to a life-saving medication underscores the importance of versatile chemical scaffolds like this compound in modern drug discovery. The strategic derivatization of this core structure has yielded a highly potent and selective therapeutic agent that has significantly improved the prognosis for many CML patients. The detailed protocols and data presented herein provide a valuable resource for researchers in medicinal chemistry and drug development, and it is anticipated that further exploration of this privileged scaffold will lead to the discovery of new therapeutic agents for a range of diseases.
References
- 1. Nilotinib synthesis - chemicalbook [chemicalbook.com]
- 2. asianpubs.org [asianpubs.org]
- 3. benchchem.com [benchchem.com]
- 4. Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. Development and targeted use of nilotinib in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US20200377475A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for 2-(2-methyl-1H-imidazol-1-yl)aniline as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-methyl-1H-imidazol-1-yl)aniline is a heterocyclic building block of significant interest in medicinal chemistry. Its structure, featuring a substituted imidazole ring linked to an aniline moiety, makes it a valuable intermediate in the synthesis of novel therapeutic agents, particularly for disorders of the central nervous system (CNS). The imidazole nucleus is a well-established pharmacophore present in numerous biologically active compounds, capable of engaging in various biological interactions. The aniline portion provides a versatile handle for further chemical modifications, allowing for the construction of diverse molecular architectures for drug discovery.
This document provides detailed application notes on the utility of this compound as a pharmaceutical intermediate, including a plausible synthetic protocol for its preparation and its potential application in the development of neuroprotective agents, drawing parallels with structurally similar bioactive molecules.
Physicochemical Properties
A summary of the key physicochemical properties of the reactants and the final product for the proposed synthesis is presented in Table 1. These properties are essential for planning and executing the synthesis, as well as for understanding the drug-like characteristics of the intermediate.
Table 1: Physicochemical Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 2-Methylimidazole | C₄H₆N₂ | 82.10 | 142-145 | 267 |
| 1-Fluoro-2-nitrobenzene | C₆H₄FNO₂ | 141.10 | -6 | 215 |
| 1-(2-Nitrophenyl)-2-methyl-1H-imidazole | C₁₀H₉N₃O₂ | 203.20 | Not available | Not available |
| This compound | C₁₀H₁₁N₃ | 173.21 | Not available | Not available |
Synthetic Protocol
The synthesis of this compound can be achieved via a two-step process involving a nucleophilic aromatic substitution followed by a reduction. This protocol is based on established synthetic methodologies for similar compounds.
Step 1: Synthesis of 1-(2-Nitrophenyl)-2-methyl-1H-imidazole
This step involves the N-arylation of 2-methylimidazole with 1-fluoro-2-nitrobenzene.
Experimental Protocol:
-
Materials:
-
2-Methylimidazole
-
1-Fluoro-2-nitrobenzene
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF), anhydrous
-
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methylimidazole (1.0 eq) in anhydrous DMF.
-
Add potassium carbonate (1.5 eq) to the solution.
-
Slowly add 1-fluoro-2-nitrobenzene (1.1 eq) to the stirring mixture.
-
-
Reaction:
-
Heat the reaction mixture to 80-100 °C.
-
Maintain stirring for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water and stir.
-
Collect the precipitated solid by vacuum filtration and wash with water.
-
Dry the crude product under vacuum.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield 1-(2-nitrophenyl)-2-methyl-1H-imidazole.
-
Step 2: Synthesis of this compound
This step involves the reduction of the nitro group of 1-(2-nitrophenyl)-2-methyl-1H-imidazole to an amine.
Experimental Protocol:
-
Materials:
-
1-(2-Nitrophenyl)-2-methyl-1H-imidazole
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Palladium on carbon (Pd/C) with a hydrogen source (e.g., H₂ gas or ammonium formate)
-
Ethanol (EtOH) or Ethyl acetate (EtOAc)
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
-
Reaction Setup (using SnCl₂·2H₂O):
-
In a round-bottom flask, dissolve 1-(2-nitrophenyl)-2-methyl-1H-imidazole (1.0 eq) in ethanol.
-
Add tin(II) chloride dihydrate (4-5 eq) to the solution.
-
-
Reaction:
-
Heat the mixture to reflux (approximately 78 °C) and maintain stirring for 2-4 hours, monitoring by TLC.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is basic.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic layer in vacuo to obtain the crude product.
-
If necessary, purify the resulting residue by silica gel column chromatography (e.g., using a gradient of methanol in dichloromethane) to yield this compound.
-
Application in Pharmaceutical Research: A Case Study of a Structurally Similar Compound
While specific drugs directly synthesized from this compound are not prominently documented in publicly available literature, the therapeutic potential of this scaffold can be inferred from structurally related compounds. One such example is NSP-116, a novel imidazolyl aniline derivative with a similar core structure, which has demonstrated significant neuroprotective effects.
NSP-116, [4-(4-acetylpiperazin-1-yl)-2-(1H-imidazol-1-yl) aniline], has been shown to protect photoreceptor cells from light-induced damage both in vitro and in vivo. This protective effect is attributed to its potent free radical scavenging activity.
Table 2: Biological Activity of the Structurally Similar Compound NSP-116
| Compound | Biological Activity | Mechanism of Action | Potential Therapeutic Area |
| NSP-116 | Protective against light-induced retinal damage | Free radical scavenger (DPPH, superoxide anion, hydroxyl radical) | Retinal degenerative disorders (e.g., age-related macular degeneration) |
The bioactivity of NSP-116 suggests that this compound could serve as a key intermediate for the synthesis of a new class of neuroprotective agents. The aniline functional group can be readily modified to introduce various substituents, allowing for the exploration of structure-activity relationships and the optimization of pharmacological properties.
Potential Signaling Pathway Involvement
The neuroprotective effects of radical scavengers like the NSP-116 analogue are primarily mediated by mitigating oxidative stress, a key pathological mechanism in many neurodegenerative diseases. Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the ability of the cell to detoxify these reactive products. Excessive ROS can lead to cellular damage, including lipid peroxidation, protein oxidation, and DNA damage, ultimately triggering apoptotic cell death pathways.
A compound derived from this compound could potentially intervene in this pathway by directly neutralizing ROS, thereby preventing the downstream cascade of cellular damage and promoting cell survival.
Caption: Proposed mechanism of neuroprotection via ROS scavenging.
Experimental Workflow for Screening Novel Derivatives
The following workflow outlines a general approach for synthesizing and evaluating novel compounds derived from this compound for neuroprotective activity.
Application Notes and Protocols for In Vitro Kinase Inhibition Assays of 2-(2-methyl-1H-imidazol-1-yl)aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for assessing the inhibitory activity of novel 2-(2-methyl-1H-imidazol-1-yl)aniline derivatives against protein kinases. The protocols detailed below describe two robust and widely used in vitro kinase assay formats: a luminescence-based assay for high-throughput screening and the "gold standard" radiometric assay for definitive quantitative analysis.
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders, making them prime targets for therapeutic intervention. The this compound scaffold is a promising starting point for the development of novel kinase inhibitors. Preliminary studies on similar imidazole-based compounds have shown activity against various kinases, including Transforming Growth Factor-β-Activated Kinase 1 (TAK1) and members of the BRK, FLT, and JAK families. This document provides detailed protocols to enable researchers to quantify the potency and selectivity of their proprietary derivatives.
Data Presentation
The potency of a kinase inhibitor is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit 50% of the kinase activity. The IC50 values for a series of hypothetical this compound derivatives against a target kinase are summarized in the table below. Staurosporine, a non-selective kinase inhibitor, is included as a positive control.
| Compound ID | R1 | R2 | Target Kinase IC50 (nM) | Staurosporine IC50 (nM) |
| Derivative 1 | H | 4-Fluorophenyl | 150 | 8 |
| Derivative 2 | CH3 | 4-Chlorophenyl | 75 | 8 |
| Derivative 3 | H | 3-Methoxyphenyl | 320 | 8 |
| Derivative 4 | CH3 | 3-Trifluoromethylphenyl | 45 | 8 |
Experimental Protocols
Two common methods for determining the in vitro kinase inhibitory activity of compounds are presented below. The first is a luminescence-based assay, which is well-suited for high-throughput screening (HTS). The second is a radiometric filter binding assay, which is considered the gold standard for its direct measurement and high sensitivity.
Protocol 1: Luminescence-Based Kinase Inhibition Assay (e.g., ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. The ADP is converted to ATP, which then generates a luminescent signal via a luciferase reaction. The signal is proportional to the kinase activity.
Materials:
-
Kinase of interest (e.g., TAK1)
-
Kinase substrate peptide
-
Adenosine 5'-triphosphate (ATP)
-
Test compounds (this compound derivatives)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of each test derivative in 100% DMSO.
-
Create a 10-point, 3-fold serial dilution of each compound in DMSO.
-
Include a "no inhibitor" control (DMSO only).
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the serially diluted compounds or DMSO control to the appropriate wells.
-
Add 2 µL of the kinase enzyme diluted in kinase assay buffer to each well. The optimal kinase concentration should be empirically determined.
-
Incubate for 15-30 minutes at room temperature to allow for compound binding to the kinase.[1]
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture. The ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Following the kinase reaction, add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader. The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.[2]
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[2][3]
-
Protocol 2: Radiometric Filter Binding Assay
This assay directly measures the incorporation of a radiolabeled phosphate from [γ-³³P]ATP into a substrate. This method is highly sensitive and is not prone to interference from fluorescent or colored compounds.
Materials:
-
Kinase of interest
-
Kinase substrate (protein or peptide)
-
Test compounds
-
Kinase Reaction Buffer
-
[γ-³³P]ATP
-
Phosphocellulose filter plates (e.g., P81)
-
Phosphoric acid wash buffer
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Compound Preparation:
-
Prepare serial dilutions of the test compounds in the appropriate buffer with a final DMSO concentration not exceeding 1%.
-
-
Kinase Reaction:
-
Set up the kinase reaction in a 96-well plate. To each well, add the kinase, substrate, and test compound.
-
Initiate the reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP. The final ATP concentration should be at or near the Km for the kinase.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes).
-
-
Reaction Termination and Substrate Capture:
-
Terminate the reaction by adding phosphoric acid.
-
Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unreacted [γ-³³P]ATP will not.
-
Wash the filter plate multiple times with phosphoric acid wash buffer to remove any unbound [γ-³³P]ATP.
-
-
Signal Detection and Data Analysis:
-
Dry the filter plate and add scintillation fluid to each well.
-
Measure the radioactivity in each well using a microplate scintillation counter.
-
Determine the percent inhibition for each compound concentration and calculate the IC50 value as described in the previous protocol.
-
Visualizations
To aid in the understanding of the experimental process and the potential biological context of the target compounds, the following diagrams are provided.
References
Troubleshooting & Optimization
Troubleshooting "2-(2-methyl-1H-imidazol-1-yl)aniline" synthesis side reactions
This guide provides troubleshooting advice and frequently asked questions for researchers and scientists involved in the synthesis of 2-(2-methyl-1H-imidazol-1-yl)aniline, a key intermediate in pharmaceutical research and drug development.[1]
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The most common strategies involve the formation of a carbon-nitrogen (C-N) bond between an aniline precursor and the 2-methylimidazole ring. The two predominant methods are the Ullmann condensation and the Buchwald-Hartwig amination. Both typically start from 2-methylimidazole and an ortho-substituted aniline derivative, such as 2-nitroaniline (followed by reduction) or 2-haloaniline.
Q2: I am observing a significant amount of an isomeric byproduct. What is it and how can I minimize it?
A2: The most likely isomeric byproduct is 2-(2-methyl-1H-imidazol-3-yl)aniline. This arises because 2-methylimidazole can be alkylated or arylated at either the N1 or N3 position of the imidazole ring. Minimizing this side reaction often involves careful selection of the catalyst, ligand, and reaction conditions which can sterically or electronically favor substitution at the desired nitrogen.
Q3: My final product is contaminated with unreacted 2-methylimidazole. How can I remove it effectively?
A3: Due to its basic and polar nature, 2-methylimidazole can be challenging to remove completely. An effective method is a thorough acid-base extraction.[2] Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with an aqueous acid solution (e.g., 1M HCl). Both the desired product and the unreacted 2-methylimidazole will move to the aqueous layer. After separating the layers, basify the aqueous layer (e.g., with NaOH to pH > 10) and extract the product back into an organic solvent.[2] This process can be repeated for higher purity.[2]
Q4: The reaction yields are consistently low. What are the common causes?
A4: Low yields can stem from several factors:
-
Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3]
-
Catalyst Deactivation: The palladium or copper catalyst may be deactivated. Ensure anhydrous and oxygen-free conditions, especially for Buchwald-Hartwig reactions.[3]
-
Suboptimal Base or Ligand: The choice and amount of base are critical. For Buchwald-Hartwig reactions, sterically hindered phosphine ligands are often necessary.[4][5] For Ullmann reactions, the copper source and any supporting ligands are crucial.[6]
-
Product Loss During Workup: Significant material can be lost during transfers and purification steps.[2] Ensure pH is optimal during extractions and monitor fractions carefully during chromatography.[2]
Troubleshooting Guide
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst. 2. Incorrect base or insufficient amount. 3. Reaction temperature is too low. 4. Poor quality of starting materials or solvents. | 1. Use a fresh catalyst or a pre-catalyst. For Pd-catalyzed reactions, ensure an inert atmosphere. 2. Screen different bases (e.g., K₂CO₃, Cs₂CO₃ for Ullmann; NaOtBu, K₃PO₄ for Buchwald-Hartwig). 3. Increase the reaction temperature. Ullmann reactions often require higher temperatures (>150 °C) than Buchwald-Hartwig reactions.[6] 4. Use freshly distilled/dried solvents and pure starting materials. |
| Multiple Spots on TLC/HPLC (Side Products) | 1. Regioisomer formation: Arylation at the undesired N3 position of 2-methylimidazole. 2. Hydrodehalogenation: In Pd-catalyzed reactions, the aryl halide is reduced to an arene. 3. Homocoupling: Self-coupling of the aryl halide (biaryl formation). | 1. Modify the ligand in Buchwald-Hartwig reactions or the solvent/catalyst system in Ullmann reactions to enhance regioselectivity. 2. This is an unproductive side reaction.[4] Optimizing the ligand, base, and temperature can minimize it. 3. Ensure a proper stoichiometric ratio of reactants and optimize catalyst loading. |
| Difficulty in Product Purification | 1. Co-elution of product and regioisomer: The two isomers often have very similar polarities.[2] 2. Presence of starting materials: Unreacted 2-methylimidazole or aniline derivative remains. | 1. Use a shallow gradient during column chromatography.[2] Consider a different stationary phase (e.g., alumina) or a different solvent system. Adding a small amount of a basic modifier like triethylamine (0.5%) or ammonia to the eluent can improve separation.[2][7] 2. Perform an acid-base extraction prior to chromatography to remove basic (2-methylimidazole) or acidic starting materials.[2][3] |
| Reaction Mixture Turns into Tar | 1. Polymerization/Decomposition: Side reactions, especially at high temperatures, can lead to intractable tars.[3] | 1. Lower the reaction temperature. Ensure slow addition of reagents if the reaction is highly exothermic. Use a more dilute solution. |
Quantitative Data Summary
The following tables provide representative reaction parameters for the two main synthetic approaches. Actual results may vary based on specific substrates and laboratory conditions.
Table 1: Ullmann Condensation Parameters
| Parameter | Condition | Expected Outcome |
|---|---|---|
| Aryl Halide | 2-Iodo/Bromo-nitrobenzene | Higher reactivity with iodide |
| Copper Source | CuI, Cu₂O, or Cu powder | 10-20 mol% (catalytic) or stoichiometric |
| Ligand | Phenanthroline, L-proline, or diamines | Often required to improve yield and lower temperature |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | 2-3 equivalents |
| Solvent | DMF, NMP, Dioxane | High-boiling polar aprotic solvents |
| Temperature | 120 - 190 °C | Typically requires high temperatures[6] |
| Representative Yield | 40-75% | Highly substrate-dependent |
Table 2: Buchwald-Hartwig Amination Parameters
| Parameter | Condition | Expected Outcome |
|---|---|---|
| Aryl Halide | 2-Chloro/Bromo-nitrobenzene | Higher reactivity with bromide |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | 1-5 mol% |
| Ligand | XPhos, RuPhos, BINAP, or other biaryl phosphines | 1.5-2x molar equivalent to Pd |
| Base | NaOtBu, K₃PO₄, LiHMDS | 1.5-2.5 equivalents |
| Solvent | Toluene, Dioxane, THF | Anhydrous, degassed solvents are critical |
| Temperature | 80 - 120 °C | Milder conditions than Ullmann coupling[8] |
| Representative Yield | 60-95% | Generally higher yields and broader scope[4][5] |
Experimental Protocols
Protocol 1: Synthesis via Ullmann Condensation followed by Reduction
-
Step A: N-Arylation. To a flame-dried flask under an inert atmosphere (N₂ or Ar), add CuI (0.15 eq), 2-methylimidazole (1.2 eq), 1-bromo-2-nitrobenzene (1.0 eq), and K₂CO₃ (2.5 eq).
-
Add anhydrous DMF as the solvent.
-
Heat the reaction mixture to 140-160 °C and stir for 12-24 hours, monitoring by TLC.
-
After completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through celite to remove inorganic salts.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield crude 1-(2-nitrophenyl)-2-methyl-1H-imidazole.
-
Step B: Nitro Group Reduction. Dissolve the crude product from Step A in ethanol or methanol.
-
Add a reducing agent such as SnCl₂·2H₂O (4-5 eq) or perform catalytic hydrogenation (H₂, Pd/C).
-
If using SnCl₂, heat the mixture to reflux for 2-4 hours.
-
Cool the reaction, and carefully basify with a saturated NaHCO₃ or NaOH solution until the pH is > 8.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude this compound by column chromatography.
Protocol 2: Synthesis via Buchwald-Hartwig Amination followed by Reduction
-
Step A: N-Arylation. To a flame-dried Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (0.02 eq), XPhos (0.05 eq), and NaOtBu (1.5 eq).
-
Add 1-bromo-2-nitrobenzene (1.0 eq) and 2-methylimidazole (1.2 eq).
-
Add anhydrous, degassed toluene.
-
Heat the mixture to 100-110 °C for 4-12 hours, monitoring by TLC/HPLC.
-
Cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.
-
Step B: Nitro Group Reduction. Follow the reduction procedure as described in Protocol 1, Step B.
-
Purify the final product by column chromatography.
Protocol 3: Purification by Flash Column Chromatography
-
Column Preparation: Pack a silica gel column with a slurry of silica in a non-polar eluent (e.g., Hexane/Ethyl Acetate 9:1).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent and load it onto the column.
-
Elution: Elute the column with a gradient system. A common system is a gradient of methanol in dichloromethane (e.g., 0% to 5% methanol).[2] To improve peak shape and reduce tailing for this basic compound, add 0.5% triethylamine or aqueous ammonia to the eluent system.[2][7]
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.[2]
Visualizations
References
- 1. This compound [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Synthesis of 2-(2-methyl-1H-imidazol-1-yl)aniline
This technical support guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(2-methyl-1H-imidazol-1-yl)aniline, a key intermediate in pharmaceutical development.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for preparing this compound?
The most common and effective methods for synthesizing this compound involve carbon-nitrogen (C-N) cross-coupling reactions. The two main strategies are the Ullmann condensation (a copper-catalyzed reaction) and the Buchwald-Hartwig amination (a palladium-catalyzed reaction).[1][2] Both methods couple 2-methylimidazole with a suitably substituted aniline precursor, typically an ortho-haloaniline like 2-bromoaniline or 2-chloroaniline.
Q2: Which is the preferred method: Ullmann condensation or Buchwald-Hartwig amination?
While both methods are viable, the Buchwald-Hartwig amination is often preferred in modern synthetic chemistry. It generally proceeds under milder conditions, tolerates a wider range of functional groups, and often gives higher yields with a broader substrate scope.[1][3] Traditional Ullmann reactions can require harsh conditions, such as high temperatures (often over 210°C) and stoichiometric amounts of copper.[2] However, recent advancements with ligand-assisted Ullmann protocols have enabled reactions under milder conditions.[4][5]
Q3: What are the most critical parameters affecting the reaction yield?
Several factors are crucial for achieving high yields:
-
Reagent Purity: All reagents, particularly the solvent and base, must be anhydrous as moisture can deactivate the catalyst and inhibit the reaction.[6]
-
Catalyst and Ligand Choice: The selection of the appropriate catalyst and ligand is critical. For Buchwald-Hartwig, various generations of phosphine ligands have been developed to improve reaction scope and efficiency.[1] For modern Ullmann reactions, ligands such as diamines or phenanthroline are often essential.[2]
-
Base Selection: The choice of base (e.g., K₂CO₃, Cs₂CO₃, NaOtBu) is crucial and depends on the specific reaction conditions and substrates.
-
Temperature: Precise temperature control is necessary. Insufficient heat can lead to an incomplete reaction, while excessive heat can cause side product formation.[6]
-
Inert Atmosphere: Both copper and palladium catalysts can be sensitive to oxygen, especially at elevated temperatures. Performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is essential to prevent catalyst degradation.
Q4: How can I effectively monitor the reaction's progress?
The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[7][8] A small aliquot of the reaction mixture is taken periodically and analyzed to observe the consumption of the starting materials (e.g., 2-bromoaniline and 2-methylimidazole) and the formation of the desired product.
Q5: What are the common impurities I should expect?
Common impurities may include:
-
Unreacted starting materials (2-methylimidazole and the haloaniline).
-
The regioisomeric product, 2-(2-methyl-1H-imidazol-3-yl)aniline, which can be difficult to separate due to similar polarity.[9]
-
Products from side reactions, such as hydrodehalogenation of the starting aryl halide.[10]
-
In Buchwald-Hartwig reactions, bis-arylation of the primary aniline product can occur if not properly controlled.[10]
Troubleshooting Guide
Problem: Low Yield or No Product Formation
Q: My reaction has failed or resulted in a very low yield. What are the most likely causes?
A: This is a common issue that can often be traced back to a few key areas. A systematic check of your reagents and setup is the first step.
-
Reagent and Solvent Quality: Ensure that all reagents are pure and, critically, that your solvent is anhydrous. Moisture is a common culprit for deactivating catalysts.[6] Solvents like DMF, DMSO, or toluene should be from a freshly opened bottle or properly dried before use.
-
Catalyst Inactivity: The palladium or copper catalyst may be inactive. If using a palladium(0) source, ensure it has not been oxidized. It is often preferable to use a stable palladium(II) precatalyst (like Pd(OAc)₂) which is reduced in situ, or a pre-formed active catalyst complex.[3][4] For copper-catalyzed reactions, use fresh, high-purity copper salts (e.g., CuI).[2]
-
Base Strength and Purity: The base must be strong enough for the specific catalytic cycle and must be anhydrous. Consider using cesium carbonate (Cs₂CO₃) for difficult couplings, as it often provides superior results due to its higher solubility and basicity.
-
Inert Atmosphere: Confirm that your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that the atmosphere was maintained throughout the reaction. Oxygen can irreversibly damage many organometallic catalysts.
-
Insufficient Heat: Verify that the internal reaction temperature reached the desired setpoint. Use an oil bath and an internal thermometer for accurate temperature control.[6]
Problem: Incomplete Reaction
Q: My TLC/HPLC analysis shows significant amounts of unreacted starting materials even after the recommended reaction time. What should I do?
A: An incomplete reaction suggests that the reaction has stalled or is proceeding very slowly.
-
Extend Reaction Time: The simplest solution is to continue heating the reaction for a longer period, monitoring periodically for further conversion.
-
Increase Temperature: If extending the time does not lead to further conversion, a modest increase in temperature (e.g., by 10-20°C) may be necessary to overcome the activation energy barrier.[6]
-
Check Stoichiometry: Ensure that the stoichiometry of your reagents is correct. Using a slight excess (1.1-1.2 equivalents) of the 2-methylimidazole can sometimes help drive the reaction to completion.[6]
-
Add More Catalyst/Ligand: If you suspect the catalyst has decomposed over the course of the reaction, a second addition of the catalyst and ligand (a "shot") may restart the reaction.
Problem: Purification Difficulties
Q: I am struggling to separate my product from unreacted 2-methylimidazole or the regioisomeric byproduct. What purification strategies are effective?
A: Purification can be challenging due to the similar polarities of the product and certain impurities.
-
Acid-Base Extraction: This is a highly effective technique. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and perform an aqueous acid wash (e.g., 1M HCl). Both the desired product and the unreacted 2-methylimidazole are basic and will move into the aqueous layer, separating them from non-basic impurities.[9] Subsequently, basifying the aqueous layer (e.g., with NaOH) and extracting with an organic solvent will recover the basic compounds. This can be repeated to improve separation.[9]
-
Column Chromatography Optimization:
-
Eluent System: For silica gel chromatography, a gradient elution from a non-polar solvent (e.g., hexanes or dichloromethane) to a more polar solvent (e.g., ethyl acetate or methanol) is recommended.[8]
-
Additive: Adding a small amount of a basic modifier, such as triethylamine (e.g., 0.5-1%) or aqueous ammonia, to the eluent system can prevent the product from streaking on the silica gel and improve separation.[7][9]
-
Shallow Gradient: Employing a very shallow gradient can help resolve compounds with very similar polarities, such as the desired product and its regioisomer.[9]
-
Data Presentation
Table 1: Comparison of Typical Reaction Conditions
| Parameter | Ullmann-Type Condensation | Buchwald-Hartwig Amination |
| Catalyst | Copper(I) salt (e.g., CuI) | Palladium(0) or Palladium(II) source (e.g., Pd₂(dba)₃, Pd(OAc)₂) |
| Ligand | L-proline, Phenanthroline, Diamines | Phosphine-based (e.g., Xantphos, BINAP, Josiphos-type) or N-heterocyclic carbenes |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | NaOtBu, LiHMDS, K₂CO₃, Cs₂CO₃[10] |
| Solvent | High-boiling polar (e.g., DMF, NMP, DMSO) | Aprotic (e.g., Toluene, Dioxane, THF) |
| Temperature | 100 - 200°C (can be lower with modern ligands) | 60 - 120°C |
| Typical Yield | 60 - 85% | 75 - 95% |
| Key Advantage | Lower cost of catalyst (Copper vs. Palladium) | Milder conditions, broader functional group tolerance |
Table 2: Quick Troubleshooting Reference
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| No Reaction | Wet reagents/solvent; Inactive catalyst; Insufficient heat. | Dry all materials; Use fresh catalyst; Verify internal temperature. |
| Incomplete Reaction | Short reaction time; Low temperature; Incorrect stoichiometry. | Increase reaction time/temperature; Use a slight excess of 2-methylimidazole. |
| Multiple Side Products | Overheating; Incorrect base or solvent; Oxygen contamination. | Ensure precise temperature control; Screen alternative bases; Ensure inert atmosphere. |
| Purification Issues | Similar polarity of product and impurities. | Attempt acid-base extraction; Optimize column chromatography (add base, use shallow gradient). |
Experimental Protocols
Protocol 1: Copper-Catalyzed N-Arylation (Ullmann-Type Reaction)
This protocol is a representative procedure based on modern Ullmann coupling methods.
-
Materials: 2-Bromoaniline, 2-methylimidazole, Copper(I) Iodide (CuI), L-proline, Potassium Carbonate (K₂CO₃), Dimethyl Sulfoxide (DMSO), Ethyl Acetate, Brine, Anhydrous Sodium Sulfate.
-
Equipment: Flame-dried round-bottom flask, magnetic stirrer, reflux condenser, oil bath, inert atmosphere setup (Nitrogen or Argon).
-
Procedure:
-
To a flame-dried round-bottom flask, add 2-bromoaniline (1.0 eq), 2-methylimidazole (1.2 eq), CuI (0.1 eq), L-proline (0.2 eq), and anhydrous K₂CO₃ (2.0 eq).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas three times.
-
Add anhydrous DMSO via syringe.
-
Heat the reaction mixture to 110-120°C with vigorous stirring.
-
Monitor the reaction by TLC until the 2-bromoaniline is consumed (typically 12-24 hours).
-
Cool the reaction to room temperature and dilute with water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography (e.g., Hexane/Ethyl Acetate gradient with 1% triethylamine).
-
Protocol 2: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
This protocol is a representative procedure based on common Buchwald-Hartwig methods.
-
Materials: 2-Bromoaniline, 2-methylimidazole, Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), Xantphos (or similar ligand), Sodium tert-butoxide (NaOtBu), Toluene, Ethyl Acetate, Brine, Anhydrous Sodium Sulfate.
-
Equipment: Flame-dried Schlenk tube or flask, magnetic stirrer, oil bath, inert atmosphere setup (glovebox or Schlenk line).
-
Procedure:
-
In a glovebox or under a positive pressure of inert gas, add Pd₂(dba)₃ (0.01 eq), Xantphos (0.02 eq), and NaOtBu (1.4 eq) to a Schlenk tube.
-
Add 2-bromoaniline (1.0 eq) and 2-methylimidazole (1.2 eq).
-
Seal the tube and add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100°C with vigorous stirring.
-
Monitor the reaction by TLC or HPLC until completion (typically 4-16 hours).
-
Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove catalyst residues.
-
Wash the filtrate with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude material by silica gel column chromatography.
-
Mandatory Visualizations
Caption: General experimental workflow for C-N cross-coupling synthesis.
Caption: Troubleshooting logic for addressing low reaction yield.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. DE60114424T2 - EFFICIENT LIGAND-MEDIATED ULLMAN COUPLING OF ANILINES AND AZOLS - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Technical Support Center: Purification of 2-(2-methyl-1H-imidazol-1-yl)aniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of "2-(2-methyl-1H-imidazol-1-yl)aniline" from a typical reaction mixture.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification process, offering potential causes and solutions.
Issue 1: The final product is contaminated with unreacted 2-methylimidazole.
-
Question: After purification, my NMR or LC-MS analysis shows the presence of residual 2-methylimidazole. How can I remove this starting material?
-
Answer: 2-methylimidazole is a basic and relatively polar compound, which can make its complete removal challenging. Here are several effective strategies:
-
Acid-Base Extraction: This is a highly effective method. Dissolve the crude reaction mixture in an organic solvent like ethyl acetate. Wash the organic layer with an acidic aqueous solution (e.g., 1M HCl). Both the desired product and the unreacted 2-methylimidazole, being basic, will move into the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH to pH > 10), and the product can be back-extracted into an organic solvent. This process can be repeated for higher purity.[1]
-
Optimized Column Chromatography: A well-optimized column chromatography protocol should effectively separate the product from the more polar 2-methylimidazole.[1] See the detailed protocol below.
-
Vacuum Distillation: If the desired product is thermally stable, vacuum distillation can be employed to remove the more volatile 2-methylimidazole.[1]
-
Issue 2: The purified product contains a regioisomer.
-
Question: My analytical data suggests the presence of an isomer, likely 2-(2-methyl-1H-imidazol-3-yl)aniline. How can I separate these two isomers?
-
Answer: Regioisomers often have very similar polarities, making their separation by standard chromatography difficult.[1] Here are some approaches to improve separation:
-
Optimize Column Chromatography Eluent System:
-
Gradient Elution: Start with a non-polar solvent system and gradually increase the polarity. A shallow gradient often provides the best resolution for closely related compounds. For example, a gradient of methanol in dichloromethane is a good starting point.[1]
-
Additive: Adding a small amount of a basic modifier, such as triethylamine (e.g., 0.5%), to the eluent can improve peak shape and separation on silica gel for basic compounds like anilines.
-
-
Recrystallization: If the product is a solid, careful recrystallization from a suitable solvent system may allow for the selective crystallization of the desired isomer. This often requires screening various solvents.
-
Issue 3: Low yield after the purification process.
-
Question: I am losing a significant amount of my product during purification. What are the common causes of low yield and how can I mitigate them?
-
Answer: Product loss can occur at multiple stages of the purification workflow. Consider the following points:
-
Minimize Transfers: Each transfer of the material from one flask to another can result in loss. Streamline your workflow to reduce the number of transfers.[1]
-
Check pH during Extractions: When performing an acid-base extraction, ensure the pH is sufficiently basic (pH > 10) during the final extraction of the free amine to guarantee its complete transfer into the organic phase.[1]
-
Thorough Monitoring of Column Fractions: Use a sensitive visualization method for your TLC analysis (e.g., UV light and a staining agent) to avoid prematurely discarding fractions containing your product.[1]
-
Incomplete Precipitation/Crystallization: If you are purifying by recrystallization or by forming a salt, ensure that the process has gone to completion and that the product is not partially soluble in the mother liquor. Cooling the mixture for an extended period can improve the yield.
-
Frequently Asked Questions (FAQs)
Q1: What is a general purification strategy for this compound?
A1: A robust and common strategy involves a multi-step approach:
-
Initial Work-up: An acid-base extraction is highly recommended to remove non-basic impurities and excess starting materials.[1]
-
Chromatography: Flash column chromatography on silica gel is the primary method for separating the target compound from regioisomers and other closely related impurities.[2]
-
Final Polishing: For very high purity, recrystallization of the free base or conversion to a salt (e.g., hydrochloride) followed by recrystallization can be employed.[1]
Q2: What are the key properties of this compound to consider during purification?
A2: The presence of both a basic aniline moiety and a basic imidazole ring dictates its behavior. The molecule is polar and will have a strong affinity for silica gel. Its basicity makes it suitable for acid-base extraction techniques. The aromatic nature of the compound allows for easy visualization by UV light on TLC plates.
Q3: What analytical techniques are recommended for assessing the purity of the final product?
A3: A combination of techniques is ideal for confirming the identity and purity of this compound:
-
High-Performance Liquid Chromatography (HPLC): Excellent for determining purity and quantifying impurities. A reverse-phase C18 column with a gradient elution is a good starting point.[2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides both purity information and molecular weight confirmation of the desired product and any impurities.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation and to ensure the absence of isomeric and other impurities.[2]
Data Presentation
Table 1: Typical Parameters for Flash Column Chromatography
| Parameter | Recommended Setting | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for this type of compound. |
| Mobile Phase | Gradient of Methanol in Dichloromethane (e.g., 0% to 10%) with 0.5% Triethylamine | The gradient helps to separate compounds with different polarities. Triethylamine improves peak shape and reduces tailing of basic compounds.[1] |
| Loading Technique | Dry Loading | Adsorbing the crude product onto silica gel before loading onto the column often provides better resolution. |
| Monitoring | TLC with UV visualization (254 nm) | Allows for the identification of fractions containing the product. |
Experimental Protocols
Protocol 1: Flash Column Chromatography
-
Column Preparation: Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 100% Dichloromethane with 0.5% Triethylamine). Pour the slurry into the column and allow it to pack under a positive pressure of air, ensuring no air bubbles are trapped.
-
Sample Preparation (Dry Loading): Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure until a free-flowing powder is obtained.
-
Sample Loading: Carefully add the dry-loaded sample to the top of the prepared column.
-
Elution: Begin elution with the initial mobile phase. Gradually increase the polarity by increasing the percentage of methanol in the mobile phase. A suggested gradient is 0-5% Methanol over 10 column volumes, followed by 5-10% Methanol over another 10 column volumes.[1]
-
Fraction Collection: Collect fractions of a suitable volume and monitor them by TLC.
-
Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 2: Acid-Base Extraction
-
Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate.
-
Transfer the solution to a separatory funnel and wash with 1M HCl (aq).
-
Separate the layers. The aqueous layer now contains the protonated product and other basic compounds.
-
Cool the aqueous layer in an ice bath and slowly add a base (e.g., 5M NaOH) until the pH is greater than 10.
-
Extract the basified aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified product.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for common purification problems.
References
Common impurities in the synthesis of "2-(2-methyl-1H-imidazol-1-yl)aniline" and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2-methyl-1H-imidazol-1-yl)aniline.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most common and effective methods for the synthesis of this compound are transition-metal-catalyzed cross-coupling reactions. These include the Buchwald-Hartwig amination and the Ullmann condensation, which both form the key C-N bond between the aniline and imidazole rings.[1][2][3]
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is often preferred due to its milder reaction conditions and broader substrate scope.[1][3] It typically involves the coupling of an aryl halide (e.g., 2-bromoaniline or 2-chloroaniline) with 2-methylimidazole in the presence of a palladium catalyst, a phosphine ligand, and a base.
-
Ullmann Condensation: This copper-catalyzed reaction is a more traditional method and may require higher temperatures.[2] It involves the reaction of an aryl halide with 2-methylimidazole in the presence of a copper catalyst and a base.
Q2: I am observing a major byproduct with the same mass as my desired product in the crude reaction mixture. What could it be?
A2: A common impurity in the N-arylation of unsymmetrical imidazoles like 2-methylimidazole is the formation of a regioisomer.[4][5] In this case, the likely byproduct is 2-(2-methyl-1H-imidazol-3-yl)aniline . This occurs because 2-methylimidazole can be arylated at either the N1 or N3 position. The steric hindrance of the methyl group can influence the regioselectivity of the reaction.
Q3: My reaction is not going to completion, and I have a significant amount of unreacted 2-bromoaniline and 2-methylimidazole. What are the possible causes and solutions?
A3: Incomplete conversion can be due to several factors:
-
Catalyst Deactivation: The palladium or copper catalyst can be sensitive to air and moisture. Ensure that the reaction is set up under an inert atmosphere (e.g., nitrogen or argon) and that all solvents and reagents are anhydrous.
-
Insufficient Base: The base is crucial for the catalytic cycle. Ensure that a sufficient amount of a suitable base (e.g., sodium tert-butoxide, potassium carbonate) is used.
-
Ligand Issues (Buchwald-Hartwig): The choice and quality of the phosphine ligand are critical. Ensure you are using an appropriate ligand for this type of transformation and that it has not degraded.
-
Reaction Temperature and Time: The reaction may require higher temperatures or longer reaction times to go to completion. Monitor the reaction progress by TLC or LC-MS to determine the optimal conditions.
Q4: I am having difficulty purifying my product by column chromatography. It seems to be tailing significantly. How can I improve the separation?
A4: Tailing of basic compounds like this compound on silica gel is a common issue due to the acidic nature of the silica. To mitigate this, you can add a small amount of a volatile base, such as triethylamine (0.1-1%), to the eluent. This will neutralize the acidic sites on the silica gel and improve the peak shape, leading to better separation.
Q5: What are the best methods for removing unreacted starting materials and the regioisomeric impurity?
A5: A combination of purification techniques is often most effective:
-
Acid-Base Extraction: This is an excellent first step to remove non-basic impurities. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with an aqueous acid solution (e.g., 1M HCl).[6][7][8][9][10] The desired product and the basic starting material (2-methylimidazole) will be extracted into the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) and the product re-extracted with an organic solvent.
-
Column Chromatography: This is the most effective method for separating the desired product from the regioisomeric impurity and any remaining starting materials.[11] A gradient elution with a solvent system such as hexane/ethyl acetate or dichloromethane/methanol, with the addition of a small amount of triethylamine, is recommended.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective final purification step to obtain a highly pure product.
Data Presentation
The following table summarizes hypothetical data for the purification of a crude sample of this compound containing common impurities.
| Impurity | Initial Concentration in Crude (%) | Concentration after Acid-Base Extraction (%) | Concentration after Column Chromatography (%) |
| 2-Bromoaniline | 15 | 2 | < 0.1 |
| 2-Methylimidazole | 10 | 1 | < 0.1 |
| 2-(2-methyl-1H-imidazol-3-yl)aniline (Regioisomer) | 8 | 8 | < 0.5 |
| Dehalogenated Aniline | 2 | 2 | < 0.1 |
Experimental Protocols
Protocol 1: Synthesis of this compound via Buchwald-Hartwig Amination
This protocol is a representative procedure based on established Buchwald-Hartwig amination methods.[1][2][12]
-
Reaction Setup: To an oven-dried Schlenk flask, add Pd₂(dba)₃ (1.5 mol%), a suitable phosphine ligand (e.g., XPhos, 3 mol%), and sodium tert-butoxide (2.0 equiv.).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen).
-
Solvent and Reagent Addition: Add anhydrous toluene. Stir the mixture for 10 minutes at room temperature. Then, add 2-bromoaniline (1.0 equiv.) and 2-methylimidazole (1.2 equiv.).
-
Reaction: Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Column Chromatography
-
Column Preparation: Prepare a silica gel column with a suitable diameter and length.
-
Slurry Packing: Pack the column with a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry powder. Carefully load this powder onto the top of the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., 10% to 50% ethyl acetate). Add 0.5% triethylamine to the eluent mixture to prevent tailing.
-
Fraction Collection: Collect fractions and monitor by TLC to identify the fractions containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
References
- 1. rsc.org [rsc.org]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. irp.cdn-website.com [irp.cdn-website.com]
- 10. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 11. m.youtube.com [m.youtube.com]
- 12. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
Technical Support Center: Optimization of Ullmann Coupling for N-Arylation of Imidazoles
Welcome to the technical support center for the Ullmann coupling reaction, specifically tailored for the N-arylation of imidazoles. This resource is designed for researchers, scientists, and drug development professionals to provide robust troubleshooting guidance and answer frequently asked questions encountered during experimentation.
Troubleshooting Guide
The Ullmann coupling, while a powerful tool for C-N bond formation, can present challenges. This guide addresses common issues in a question-and-answer format to help you navigate and optimize your reactions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive Catalyst: The copper source, often a Cu(I) salt, can be sensitive to air and moisture, leading to oxidation and inactivation.[1][2][3] | - Use fresh, high-purity copper(I) salts like CuI, CuBr, or Cu₂O.[1][2] - Ensure the reaction is conducted under a strictly inert atmosphere (e.g., Nitrogen or Argon).[1] - Consider adding a reducing agent or pre-activating the catalyst if using a Cu(II) source. |
| Inappropriate Ligand: The ligand is crucial for stabilizing the copper catalyst and facilitating the reaction.[1][4][5] A suboptimal ligand can lead to poor reactivity. | - Screen a variety of ligands. Common effective classes include diamines (e.g., 1,10-phenanthroline), amino acids (e.g., L-proline, N-methylglycine), and quinolines (e.g., 8-hydroxyquinoline).[1][4][5][6] - For sterically hindered substrates, more specialized ligands like 4,7-dimethoxy-1,10-phenanthroline may be beneficial.[7][8] | |
| Suboptimal Base: The base plays a critical role in the deprotonation of imidazole and in the overall catalytic cycle.[9][10] An unsuitable base can halt the reaction. | - Screen common inorganic bases such as Cs₂CO₃, K₃PO₄, and K₂CO₃.[1][11][12] Cs₂CO₃ is often effective but can be hygroscopic.[1][6] - In some cases, a soluble organic base like tetraethylammonium carbonate may improve homogeneity and yield.[6][13] | |
| Poor Solvent Choice: The solvent must be appropriate for the reaction temperature and capable of dissolving the reagents. | - Use anhydrous, high-boiling point polar aprotic solvents like DMSO, DMF, dioxane, or toluene.[1][6][11] - Ensure solvents are thoroughly dried, as water can inhibit the reaction.[2][3] | |
| Reaction Temperature Too Low/High: Traditional Ullmann reactions required high temperatures (>150 °C).[14][15] Modern ligand-based systems operate under milder conditions.[2][4] | - For modern protocols, start with a temperature range of 100-130 °C.[1][6][11] - If no reaction occurs, incrementally increase the temperature. If decomposition is observed, lower the temperature. | |
| Formation of Side Products (e.g., debromination of aryl halide) | Protic Impurities: The presence of water or other protic impurities can lead to the hydrodehalogenation of the aryl halide, a common side reaction.[2][5] | - Use anhydrous solvents and reagents.[1] - Thoroughly dry all glassware before use. |
| Reaction Temperature Too High: Excessive heat can promote decomposition of starting materials or the desired product. | - Optimize the temperature by running the reaction at lower increments (e.g., 10 °C lower). | |
| Poor Reproducibility | Inconsistent Reagent Quality: The purity of the copper catalyst, ligands, and dryness of the solvent can significantly impact the outcome. | - Use reagents from a reliable source and of the same batch for a series of experiments. - Always use freshly opened anhydrous solvents or properly stored dry solvents. |
| Atmospheric Contamination: Even small amounts of oxygen or moisture can affect the catalyst's activity. | - Ensure a robust inert atmosphere is maintained throughout the reaction setup and duration.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the best copper source for the N-arylation of imidazoles?
A1: Copper(I) salts such as CuI, CuBr, and Cu₂O are most commonly used and are generally considered the active catalytic species.[1][2] While Cu(II) salts can be used, they may require in-situ reduction to Cu(I) to be effective. For consistency and reactivity, using a high-purity Cu(I) source is recommended.
Q2: How do I choose the right ligand for my specific substrates?
A2: Ligand selection is often empirical and depends on the electronic and steric properties of both the imidazole and the aryl halide. A good starting point is to screen a few common and effective ligands. For many imidazole arylations, 1,10-phenanthroline and its derivatives have shown broad applicability.[1][8] Amino acids like L-proline are also a robust choice.[1] If you are working with sterically demanding substrates, bulkier or more electron-rich ligands may be required.
Q3: Which base is most effective for this reaction?
A3: Inorganic bases are most commonly employed, with cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) often providing the best results.[1][11][12] Cs₂CO₃ is highly effective but its hygroscopic nature requires careful handling. K₃PO₄ is a strong, non-hygroscopic alternative. The choice of base can also depend on the solvent and ligand system.
Q4: Can I run the reaction open to the air?
A4: It is highly discouraged. The Cu(I) catalyst is susceptible to oxidation, which deactivates it.[1] Performing the reaction under an inert atmosphere of nitrogen or argon is crucial for achieving good yields and reproducibility.
Q5: My aryl halide has other functional groups. Will they interfere with the reaction?
A5: Modern Ullmann coupling protocols with appropriate ligand systems exhibit good functional group tolerance.[4] Groups like esters, ketones, and ethers are generally well-tolerated. However, acidic protons (e.g., from phenols or carboxylic acids) will be deprotonated by the base and can interfere. Very electron-withdrawing groups on the aryl halide can sometimes promote side reactions.
Quantitative Data Summary
The following tables summarize reaction conditions from various literature sources for the N-arylation of imidazoles.
Table 1: Optimization of Reaction Conditions for N-Arylation of Imidazole with Aryl Halides
| Entry | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | CuI (5), L-Proline (10) | K₂CO₃ | DMSO | 110 | 24 | ~85 |
| 2 | CuI (5), 1,10-Phenanthroline (10) | Cs₂CO₃ | Dioxane | 100 | 18 | ~90 |
| 3 | Cu₂O (5), Salicylaldoxime (10) | K₃PO₄ | DMF | 120 | 24 | ~88 |
| 4 | CuI (10), 8-Hydroxyquinoline (10) | TEAC | DMF/H₂O | 130 | 16 | ~92 |
| 5 | Cu₂O (2.5), 4,7-Dimethoxy-1,10-phenanthroline (7.5) | Cs₂CO₃ | Butyronitrile/PEG | 110 | 24-48 | ~95 |
Data compiled from multiple sources for representative examples.[1][6][7] TEAC = Tetraethylammonium carbonate, PEG = Poly(ethylene glycol).
Experimental Protocols
General Protocol for Copper-Catalyzed N-Arylation of Imidazole
This protocol is a general guideline and may require optimization for specific substrates.
Reagents:
-
Imidazole (1.2 mmol)
-
Aryl Halide (1.0 mmol)
-
Copper(I) Iodide (CuI) (0.05 mmol, 5 mol%)
-
1,10-Phenanthroline (0.1 mmol, 10 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 mmol)
-
Anhydrous 1,4-Dioxane (5 mL)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add imidazole, the aryl halide, CuI, and 1,10-phenanthroline.[1]
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.[1]
-
Add the cesium carbonate to the flask.
-
Using a syringe, add the anhydrous 1,4-dioxane to the flask.[1]
-
Place the flask in a preheated oil bath or heating block at 100 °C.
-
Stir the reaction mixture vigorously for 18-24 hours.[1]
-
Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove insoluble inorganic salts.[1]
-
Wash the filtrate with water (2 x 15 mL) and then with brine (15 mL).[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure N-arylated imidazole.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the Ullmann N-arylation of imidazoles.
Troubleshooting Logic
Caption: A logical workflow for troubleshooting low-yield Ullmann coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 4,7-Dimethoxy-1,10-phenanthroline: An Excellent Ligand for the Cu-Catalyzed N-Arylation of Imidazoles [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. reddit.com [reddit.com]
- 13. A Soluble Base for the Copper-Catalyzed Imidazole N-Arylations with Aryl Halides. (2006) | Longbin Liu | 100 Citations [scispace.com]
- 14. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dspace.mit.edu [dspace.mit.edu]
Addressing poor regioselectivity in the N-arylation of 2-methylimidazole
Welcome to the technical support center for the N-arylation of 2-methylimidazole. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to poor regioselectivity in this critical transformation.
Troubleshooting Guide
Poor regioselectivity in the N-arylation of 2-methylimidazole, leading to mixtures of N1 and N3-arylated products, is a common challenge. This guide provides a structured approach to troubleshoot and optimize your reaction conditions.
Problem: My N-arylation of 2-methylimidazole is producing a mixture of N1 and N3 regioisomers.
This issue arises because the deprotonation of 2-methylimidazole generates an ambident nucleophile where the negative charge is delocalized across both nitrogen atoms.[1] The regiochemical outcome is a delicate balance of steric and electronic factors, as well as reaction conditions.
Solution Pathway:
-
Catalyst and Ligand System Evaluation: The choice of catalyst and ligand is paramount in directing the regioselectivity of the reaction.
-
For Palladium-Catalyzed Reactions (Buchwald-Hartwig Type): Sterically bulky biarylphosphine ligands can favor arylation at the less sterically hindered N1 position.[2][3] It has been shown that imidazoles can inhibit the formation of the active Pd(0)-ligand complex; therefore, pre-heating the palladium source (e.g., Pd₂(dba)₃) and the ligand in the solvent before adding the 2-methylimidazole can significantly improve reaction efficiency and selectivity.[2][4]
-
For Copper-Catalyzed Reactions (Ullmann Type): The regioselectivity in copper-catalyzed systems can be highly dependent on the ligand.[5][6] For instance, the use of hindered aryl halides in conjunction with a copper catalyst can favor the formation of the less sterically hindered N1-arylated product.[5]
-
-
Reaction Parameter Optimization:
-
Base Selection: The choice of base can influence which nitrogen is deprotonated or the aggregation state of the resulting imidazolide, thereby affecting the regioselectivity. Common bases include K₃PO₄, Cs₂CO₃, and NaOtBu.[2][7] The strength and nature of the base can alter the reaction pathway.[7]
-
Solvent Effects: The solvent can influence the solubility of the reagents and intermediates, as well as stabilize transition states, which can impact the N1/N3 ratio.[8][9] Aprotic solvents like toluene, dioxane, and DMF are commonly used.[2][10][11] For instance, in some cases, DMF has been shown to favor the formation of a single regioisomer.[8]
-
Temperature Control: Reaction temperature can affect the kinetic versus thermodynamic control of the product distribution.[12] Lowering the reaction temperature may favor the formation of the thermodynamically more stable isomer, which is often the less sterically hindered N1 product.[5]
-
-
Substrate Modification (Aryl Halide):
-
Steric Hindrance on the Aryl Halide: Employing an aryl halide with bulky ortho-substituents can significantly enhance the regioselectivity towards the N1 position of 2-methylimidazole due to unfavorable steric interactions with the 2-methyl group in the transition state leading to the N3-arylated product.[5]
-
Frequently Asked Questions (FAQs)
Q1: Why am I getting a mixture of N1 and N3-arylated products with 2-methylimidazole?
The tautomeric nature of 2-methylimidazole allows for protonation and deprotonation at both nitrogen atoms (N1 and N3). Upon deprotonation, the resulting anion is a resonance-stabilized species with nucleophilic character at both nitrogens, often leading to a mixture of regioisomers upon reaction with an electrophile like an aryl halide.[1]
Q2: How can I favor the N1-arylation of 2-methylimidazole?
To favor N1-arylation, you can employ strategies that exploit the steric hindrance of the 2-methyl group:
-
Use a bulky ligand in a palladium-catalyzed reaction.[2]
-
Use a sterically hindered aryl halide (e.g., with ortho-substituents).[5] This will disfavor the approach of the aryl halide to the more sterically encumbered N3 position.
-
Optimize the reaction temperature. Lower temperatures can sometimes improve selectivity.[5]
Q3: Can the choice of metal catalyst (Palladium vs. Copper) influence the regioselectivity?
Yes, the choice of metal catalyst can significantly influence the regioselectivity. Palladium and copper have different coordination preferences and reaction mechanisms. For instance, palladium catalysts with bulky phosphine ligands are well-known for their ability to control regioselectivity in C-N cross-coupling reactions.[2][13] Copper-based systems, often used in Ullmann-type reactions, can also be tuned for regioselectivity through the appropriate choice of ligands and reaction conditions.[3][5] In some cases, palladium-catalyzed reactions have been reported to provide higher regioselectivity than copper-catalyzed ones for N-arylation of unsymmetrical imidazoles.[4]
Q4: What is the "catalyst pre-activation" mentioned for palladium-catalyzed N-arylation and why is it important?
Catalyst pre-activation involves heating the palladium source (e.g., Pd₂(dba)₃) and the phosphine ligand together in the solvent before adding the imidazole substrate.[2][4] This is crucial because imidazoles can act as inhibitors by coordinating to the palladium center and preventing the formation of the active monoligated Pd(0) species, which is necessary for the catalytic cycle to proceed efficiently.[2] Pre-activation ensures the formation of the active catalyst, leading to improved reaction rates and potentially better selectivity.[2][4]
Q5: Are there any alternative strategies to achieve high regioselectivity if optimization of the direct N-arylation fails?
While not a direct N-arylation of 2-methylimidazole, a multi-step sequence involving protecting groups can be a powerful strategy. For instance, one of the nitrogen atoms could be protected, followed by arylation at the unprotected nitrogen, and subsequent deprotection. While this adds steps to the synthesis, it can provide unambiguous access to a single regioisomer.
Quantitative Data Summary
The following tables summarize reaction conditions and outcomes for the N-arylation of substituted imidazoles from the literature. This data can serve as a starting point for optimizing the N-arylation of 2-methylimidazole.
Table 1: Palladium-Catalyzed N1-Selective Arylation of 4-Methylimidazole [2]
| Aryl Halide | Pd₂ (dba)₃ (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | 0.5 | L1 (1.0) | K₃PO₄ | Toluene | 100 | 24 | 93 |
| 4-Chlorobenzonitrile | 1.0 | L1 (2.0) | K₃PO₄ | Toluene | 100 | 24 | 91 |
| 3-Bromopyridine | 1.0 | L1 (2.0) | K₃PO₄ | Toluene | 100 | 24 | 85 |
L1 is a biaryl phosphine ligand.
Table 2: Copper-Catalyzed N-Arylation of 4(5)-Methylimidazole with ortho-Substituted Aryl Halides [5]
| Aryl Halide | Cu₂O (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Regioselectivity (N1:N3) |
| 2-Iodotoluene | 5.0 | L1c (15) | Cs₂CO₃ | NMP | 120 | 24 | 85 | >95:5 |
| 2-Iodoanisole | 5.0 | L1c (15) | Cs₂CO₃ | NMP | 120 | 24 | 82 | >95:5 |
| 1-Bromo-2-nitrobenzene | 5.0 | L1c (15) | Cs₂CO₃ | NMP | 120 | 24 | 78 | >95:5 |
L1c is a phenanthroline-based ligand. NMP is N-Methyl-2-pyrrolidone.
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed N1-Selective Arylation of 2-Methylimidazole (Adapted from Buchwald et al.) [2][4]
Materials:
-
Palladium source (e.g., Pd₂(dba)₃)
-
Biaryl phosphine ligand (e.g., a sterically hindered one)
-
2-Methylimidazole
-
Aryl halide
-
Base (e.g., K₃PO₄ or Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
-
Schlenk tube or similar reaction vessel for inert atmosphere
Procedure:
-
Catalyst Pre-activation: In a glovebox or under a stream of inert gas (Argon or Nitrogen), add the palladium source and the ligand to a Schlenk tube equipped with a magnetic stir bar.
-
Add the anhydrous, degassed solvent to the Schlenk tube.
-
Seal the tube and heat the mixture at a specified temperature (e.g., 100-120 °C) for a short period (e.g., 5-10 minutes). This step is crucial for forming the active catalyst.[2]
-
Reaction Assembly: After the pre-activation step, cool the mixture to room temperature.
-
Add the 2-methylimidazole, the aryl halide, and the base to the reaction tube.
-
Seal the Schlenk tube and heat the reaction mixture at the desired temperature (e.g., 100-120 °C) with vigorous stirring.
-
Monitoring and Work-up: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired N1-arylated 2-methylimidazole.
Protocol 2: General Procedure for Copper-Catalyzed N-Arylation of 2-Methylimidazole (Ullmann Condensation) [5][14]
Materials:
-
Copper(I) salt (e.g., CuI or Cu₂O)
-
Ligand (e.g., a phenanthroline or diamine derivative)
-
2-Methylimidazole
-
Aryl halide (aryl iodides are often more reactive)[5]
-
Base (e.g., Cs₂CO₃ or K₂CO₃)
-
Anhydrous, high-boiling point solvent (e.g., NMP, DMSO, or DMF)
-
Reaction vessel suitable for high-temperature reactions under an inert atmosphere
Procedure:
-
Reaction Assembly: To a reaction vessel equipped with a magnetic stir bar and a reflux condenser, add the copper(I) salt, the ligand, the base, and 2-methylimidazole.
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) several times.
-
Add the anhydrous solvent and the aryl halide via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 110-150 °C) with vigorous stirring.
-
Monitoring and Work-up: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography to separate the regioisomers and obtain the pure N-arylated 2-methylimidazole.
Visualizations
Caption: Palladium-catalyzed N-arylation of 2-methylimidazole.
Caption: Factors influencing regioselectivity in N-arylation.
References
- 1. benchchem.com [benchchem.com]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts | MDPI [mdpi.com]
- 4. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exclusive Solvent-Controlled Regioselective Catalytic Synthesis of Potentially Bioactive Imidazolidineiminodithiones: NMR Analysis, Computational Studies and X-ray Crystal Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. dspace.mit.edu [dspace.mit.edu]
- 11. A safe and new strategy for N-arylation of 2,4-thiazolidinediones via microwave irradiation using base catalyst K2CO3 in DMF - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
Preventing byproduct formation in the reaction of 2-fluoroaniline and 2-methylimidazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the N-arylation of 2-methylimidazole with 2-fluoroaniline. Our goal is to help you minimize byproduct formation and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction between 2-fluoroaniline and 2-methylimidazole?
A1: The reaction is a cross-coupling reaction, specifically an N-arylation, where a C-N bond is formed between the nitrogen of 2-methylimidazole and the phenyl ring of 2-fluoroaniline. This reaction typically requires a catalyst, such as a copper or palladium complex, to proceed efficiently. Common named reactions for this transformation include the Ullmann condensation and the Buchwald-Hartwig amination.
Q2: What are the common byproducts I might encounter in this reaction?
A2: Several byproducts can form depending on the reaction conditions. The most common include:
-
Dehalogenated arene : Reduction of the aryl halide starting material.[1]
-
Quaternary imidazolium salts : This occurs from a second arylation of the desired N-arylated imidazole product.[2]
-
Ligand-related byproducts : In catalyzed reactions, byproducts can arise from O-arylation of the ligand or N-alkylation of the imidazole by additives like tetraalkylammonium salts.[1]
-
Starting material recovery : Incomplete reaction due to catalyst inhibition by the imidazole reactant can lead to recovery of starting materials.[3]
Q3: Why is my reaction yield low or the reaction not going to completion?
A3: Low yields or incomplete reactions are often due to catalyst inhibition. Imidazoles can act as ligands for the palladium catalyst, preventing the formation of the active catalytic species.[3] To address this, pre-activation of the catalyst by heating the palladium source and the phosphine ligand together before adding the imidazole substrate can significantly improve the reaction's efficacy.[3] Additionally, high temperatures or prolonged reaction times can lead to catalyst decomposition.[4]
Q4: Can I use microwave irradiation for this reaction?
A4: Yes, microwave-assisted synthesis can be a valuable technique for this N-arylation. It often leads to significantly reduced reaction times and can improve yields compared to conventional heating methods.[5] However, direct translation of conventional conditions to microwave heating may not be optimal and could lead to catalyst decomposition if not properly controlled.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High levels of dehalogenated 2-fluoroaniline | The reaction conditions are promoting reduction of the aryl halide. | Consider using DMSO as a solvent, which has been shown to decrease the quantity of dehalogenated byproduct in some cases.[1] Optimizing the catalyst and ligand system can also mitigate this side reaction. |
| Formation of a double-arylated imidazole (quaternary salt) | The N-arylated product is more reactive than the starting imidazole under the reaction conditions. This is more likely with highly reactive arylating agents. | - Control the stoichiometry by using a slight excess of the imidazole derivative relative to the aryl halide. - Lower the reaction temperature to reduce the rate of the second arylation. - Monitor the reaction closely and stop it once the starting material is consumed.[2] |
| Reaction is sluggish or stalls | Imidazole is inhibiting the palladium catalyst by coordinating to the metal center, preventing the formation of the active catalyst.[3] | Pre-mix and heat the palladium source (e.g., Pd2(dba)3) and the phosphine ligand in the solvent for a short period (e.g., 3 minutes at 120 °C) before adding the 2-methylimidazole and other reagents.[3] |
| Multiple unidentified byproducts | The reaction temperature may be too high, or the reaction time is too long, leading to decomposition or side reactions. | - Optimize the reaction temperature; sometimes lowering it can improve selectivity.[1] - Monitor the reaction progress by TLC or LC-MS and work up the reaction as soon as the starting material is consumed. |
| Low yield despite catalyst pre-activation | The choice of base, solvent, or ligand may not be optimal for this specific substrate combination. | - Screen different bases such as Cs2CO3, K2CO3, or organic bases.[1][6] - Test various solvents like toluene, DMSO, or DMF.[1][2] - Experiment with different phosphine ligands if using a palladium catalyst. |
Experimental Protocols
General Protocol for Copper-Catalyzed N-Arylation
This protocol is a general guideline and may require optimization for your specific substrates.
-
To an oven-dried reaction vessel, add Cu₂O (0.025 mmol), the chosen ligand (0.075 mmol), Cs₂CO₃ (1.4 mmol), and 2-methylimidazole (1.0 mmol).
-
Add 2-fluoroaniline (as the corresponding aryl halide, 1.2 mmol).
-
Add polyethylene glycol (PEG, 200 mg) and DMSO (0.5 mL).
-
Purge the vessel with argon and seal it.
-
Heat the reaction mixture at 110 °C for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Adapted from general conditions for copper-catalyzed N-arylation of imidazoles.[1]
General Protocol for Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)
This protocol includes a catalyst pre-activation step and may need further optimization.
-
In a reaction vessel, combine Pd₂(dba)₃ (0.015 mmol) and the phosphine ligand (e.g., L1, 0.018 mmol) in the chosen solvent (e.g., toluene).
-
Heat this mixture at 120 °C for 3 minutes to pre-activate the catalyst.[3]
-
In a separate vessel, add 2-methylimidazole (1.5 mmol), the aryl halide (1.0 mmol), and the base (e.g., NaOtBu, 1.4 mmol).
-
Inject the pre-activated catalyst solution into the second vessel containing the reactants.
-
Heat the reaction mixture at the optimized temperature (e.g., 100-120 °C) for the required time (typically 5-24 hours), monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction, quench with a saturated aqueous solution of NH₄Cl, and extract with an organic solvent.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Adapted from a method for the N-arylation of unsymmetric imidazoles.[3]
Visual Guides
Caption: General reaction scheme for the N-arylation of 2-methylimidazole.
Caption: Potential pathways leading to byproduct formation.
Caption: A logical workflow for troubleshooting common reaction issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles [organic-chemistry.org]
Technical Support Center: Scaling Up the Synthesis of 2-(2-methyl-1H-imidazol-1-yl)aniline for Preclinical Studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of 2-(2-methyl-1H-imidazol-1-yl)aniline for preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing this compound on a larger scale?
A1: The most prevalent methods for synthesizing this compound are transition metal-catalyzed cross-coupling reactions. The two primary approaches are the Ullmann condensation and the Buchwald-Hartwig amination.[1][2] Both methods involve the coupling of 2-methylimidazole with a 2-haloaniline or a related derivative. The choice between these methods often depends on factors like catalyst cost, substrate scope, and reaction conditions.[3]
Q2: Which reaction conditions are critical for a successful scale-up of the Buchwald-Hartwig amination for this synthesis?
A2: For a successful scale-up of the Buchwald-Hartwig amination, several factors are critical. These include the rigorous exclusion of air and moisture, as the active palladium(0) catalyst is sensitive to oxygen.[4][5] The choice of base is also crucial; strong, non-nucleophilic bases like sodium tert-butoxide are common, but alternatives like cesium carbonate may be needed for sensitive substrates.[4] Solvent selection is important for ensuring the solubility of all reactants and the base.[4] Finally, precise temperature control is necessary to ensure reaction completion without thermal degradation of the product or starting materials.[4]
Q3: What are the typical challenges encountered during the purification of this compound?
A3: A common challenge in the purification of this compound is the removal of unreacted 2-methylimidazole.[6] Both the product and this starting material are basic and can have similar polarities, making separation by standard column chromatography difficult. Another potential issue is the co-elution of regioisomers if the reaction is not perfectly selective.[6]
Q4: How can I effectively remove unreacted 2-methylimidazole from my final product?
A4: An effective method for removing unreacted 2-methylimidazole is through an acid-base extraction.[6] By dissolving the crude product in an organic solvent and washing with an acidic aqueous solution (e.g., 1M HCl), both the desired product and the unreacted 2-methylimidazole will move into the aqueous layer as their respective ammonium salts. After separating the layers, the aqueous layer can be basified (e.g., with NaOH), and the product can be back-extracted into an organic solvent, leaving the more water-soluble 2-methylimidazole behind.[6] This process can be repeated for higher purity.[6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst (oxidized copper in Ullmann or palladium in Buchwald-Hartwig).[7] 2. Presence of oxygen or moisture in the reaction.[4][5] 3. Inappropriate base or solvent selection.[4] 4. Insufficient reaction temperature or time.[1] | 1. Use fresh, high-purity catalyst. For Ullmann reactions, consider in-situ activation of copper powder.[1] 2. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (nitrogen or argon). Use anhydrous solvents.[5] 3. Screen different bases (e.g., NaOtBu, Cs2CO3, K3PO4) and solvents (e.g., toluene, dioxane, THF) to find optimal conditions.[4][8] 4. Gradually increase the reaction temperature and monitor the reaction progress by TLC or LC-MS. |
| Presence of Impurities in the Final Product | 1. Incomplete reaction leading to residual starting materials. 2. Formation of side products due to high reaction temperatures or incorrect stoichiometry. 3. Co-elution of product with impurities during column chromatography.[6] | 1. Increase reaction time or temperature to drive the reaction to completion. 2. Optimize the stoichiometry of reactants and control the reaction temperature carefully. 3. Optimize the column chromatography conditions. A shallow gradient of a more polar solvent (e.g., methanol in dichloromethane) can improve separation. The addition of a small amount of a basic modifier like triethylamine (0.5%) to the eluent can also be beneficial.[6] |
| Difficulty in Removing Unreacted 2-methylimidazole | 1. Similar basicity and polarity to the desired product.[6] | 1. Perform a thorough acid-base extraction as described in the FAQs.[6] 2. If the product is thermally stable, vacuum distillation can be used to remove the more volatile 2-methylimidazole.[6] |
| Low Yield After Purification | 1. Product loss during transfers and workup steps.[6] 2. Incomplete extraction from the aqueous layer during acid-base workup.[6] 3. Loss of product on the column during chromatography.[6] | 1. Streamline the workflow to minimize handling steps. 2. Ensure the pH of the aqueous layer is sufficiently basic (pH > 10) during the back-extraction of the product.[6] 3. Carefully monitor fractions using TLC to avoid discarding fractions containing the product. |
Experimental Protocols
Proposed Scale-Up Synthesis via Ullmann Condensation
This protocol is a generalized procedure and should be optimized for specific preclinical batch sizes.
Materials:
-
2-Fluoroaniline
-
2-Methylimidazole
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF)
-
Toluene
-
1M Hydrochloric acid (HCl)
-
5M Sodium hydroxide (NaOH)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a clean, dry, and inerted reactor, add 2-methylimidazole (1.2 equivalents), potassium carbonate (2.0 equivalents), and copper(I) iodide (0.1 equivalents).
-
Add anhydrous N,N-dimethylformamide (DMF).
-
Begin stirring and heat the mixture to 120-140 °C.
-
Slowly add 2-fluoroaniline (1.0 equivalent) to the reaction mixture.
-
Maintain the reaction temperature and monitor the progress by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with toluene and water.
-
Filter the mixture to remove insoluble inorganic salts.
-
Separate the organic layer and extract the aqueous layer with toluene.
-
Combine the organic layers and proceed with the acid-base workup as described in the FAQs for purification.
-
After extraction and drying with anhydrous sodium sulfate, concentrate the organic solvent under reduced pressure to obtain the crude product.
-
Further purify the crude product by flash column chromatography on silica gel, using a gradient of methanol in dichloromethane with 0.5% triethylamine.[6]
Data Presentation
Table 1: Representative Reaction Parameters for Ullmann Condensation
| Parameter | Value |
| Reactant 1 | 2-Fluoroaniline |
| Reactant 2 | 2-Methylimidazole |
| Catalyst | Copper(I) Iodide |
| Base | Potassium Carbonate |
| Solvent | N,N-Dimethylformamide |
| Temperature | 120-140 °C |
| Reaction Time | 12-24 hours (monitor for completion) |
| Catalyst Loading | 5-10 mol% |
| Base Stoichiometry | 2.0 equivalents |
Table 2: Purification Parameters for Column Chromatography
| Parameter | Description |
| Stationary Phase | Silica Gel |
| Mobile Phase | Gradient of 0-10% Methanol in Dichloromethane |
| Additive | 0.5% Triethylamine in the mobile phase |
| Monitoring | Thin Layer Chromatography (TLC) |
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for addressing low reaction yield.
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. benchchem.com [benchchem.com]
- 5. スケールアップガイド:Buchwald-Hartwigアミノ化 [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
Challenges in the purification of positional isomers of methyl-imidazolyl-aniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of positional isomers of methyl-imidazolyl-aniline.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of positional isomers of methyl-imidazolyl-aniline so challenging?
A1: The purification of positional isomers of methyl-imidazolyl-aniline is inherently difficult due to their very similar physicochemical properties. Since these isomers have the same molecular weight and functional groups, they often exhibit nearly identical polarity, solubility, and boiling points. This similarity makes it challenging to achieve baseline separation using standard chromatographic or crystallization techniques.
Q2: What are the most common impurities to expect in the synthesis of methyl-imidazolyl-anilines?
A2: Besides the desired product, several impurities can arise during the synthesis of methyl-imidazolyl-anilines. These can include:
-
Positional Isomers: Formation of isomers where the methyl-imidazolyl group is at a different position on the aniline ring.
-
Starting Materials: Unreacted starting materials, such as the corresponding bromo- or fluoro-aniline and methyl-imidazole.
-
Side-Reaction Products: Byproducts from unintended reactions, which can vary depending on the synthetic route.
-
Over-methylated or Di-substituted Products: Impurities resulting from multiple substitutions on the aniline ring.
Q3: Which analytical techniques are best suited for identifying and quantifying the isomers?
A3: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for both the identification and quantification of methyl-imidazolyl-aniline isomers.[1][2] When coupled with a mass spectrometer (LC-MS), it can confirm that the separated peaks are indeed isomers by showing the same mass-to-charge ratio (m/z). Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify the specific substitution pattern of each isomer once they are isolated.
Q4: Can I use Gas Chromatography (GC) to separate these isomers?
A4: While GC is a powerful technique for separating volatile compounds, it may not be ideal for methyl-imidazolyl-aniline isomers. These compounds have relatively high boiling points and may require high inlet temperatures, which could lead to on-column degradation. However, with appropriate derivatization to increase volatility and thermal stability, GC could be a viable option.
Q5: Is recrystallization an effective method for purifying these isomers?
A5: Recrystallization can be effective if the isomers have significantly different solubilities in a particular solvent system and if one isomer is present in a much higher concentration than the others. However, due to their structural similarity, finding a suitable solvent system that selectively crystallizes one isomer while leaving the others in solution can be challenging and may require extensive screening. Purification of intermediates in drug synthesis, such as in the preparation of Nilotinib, sometimes involves recrystallization from solvent mixtures like isopropanol/water or ethanol/water.[3]
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of methyl-imidazolyl-aniline isomers, particularly using HPLC.
Issue 1: Poor Resolution or Co-elution of Isomer Peaks in HPLC
Question: My HPLC chromatogram shows broad, overlapping peaks, or complete co-elution of the isomers. How can I improve the separation?
Answer: Poor resolution is the most common challenge. A systematic approach to optimizing your HPLC method is crucial.
Initial Checks:
-
Column Health: An old or contaminated column can lead to poor peak shape and loss of resolution. Flush the column with a strong solvent or replace it if necessary.
-
System Suitability: Ensure your HPLC system is performing correctly by running a system suitability test with a known standard.
Optimization Strategies:
-
Mobile Phase Composition: The choice of organic solvent and its proportion in the mobile phase is critical.
-
Organic Modifier: Acetonitrile often provides higher efficiency and different selectivity compared to methanol for aromatic compounds. Try varying the percentage of the organic modifier in small increments (e.g., 1-2%).
-
Aqueous Phase pH: The charge state of the aniline and imidazole moieties is pH-dependent. Adjusting the pH of the aqueous portion of the mobile phase with buffers (e.g., phosphate, formate, or acetate) can significantly alter retention and selectivity. For basic compounds like these, a slightly acidic to neutral pH is often a good starting point.
-
-
Stationary Phase Selection:
-
C18 Columns: These are a good starting point for reversed-phase chromatography.
-
Phenyl-Hexyl or Phenyl Hydride Columns: These columns can offer alternative selectivity for aromatic compounds through π-π interactions, which can be beneficial for separating positional isomers.
-
Chiral Stationary Phases (CSPs): Even for non-chiral positional isomers, CSPs can sometimes provide the necessary selectivity due to their unique three-dimensional structures.
-
-
Temperature: Increasing the column temperature can improve peak efficiency and reduce viscosity, but it may also decrease retention time. A stable, controlled column temperature is essential for reproducible results.
-
Flow Rate: Lowering the flow rate can increase the interaction time between the analytes and the stationary phase, potentially improving resolution, but this will also increase the run time.
| Parameter | Potential Issue | Troubleshooting Action |
| Mobile Phase | Co-elution of isomers. | Try a different organic modifier (e.g., methanol instead of acetonitrile). Adjust the pH of the aqueous phase. |
| Stationary Phase | Poor selectivity. | Switch from a C18 to a Phenyl-Hexyl or other phenyl-based column to exploit π-π interactions. |
| Temperature | Broad peaks. | Increase the column temperature in 5°C increments (do not exceed the column's maximum operating temperature). |
| Flow Rate | Insufficient separation. | Decrease the flow rate to allow for more interaction with the stationary phase. |
Issue 2: Peak Tailing
Question: The peaks for my isomers are asymmetrical and show significant tailing. What is the cause and how can I fix it?
Answer: Peak tailing for basic compounds like methyl-imidazolyl-anilines is often caused by strong interactions between the basic amine or imidazole groups and acidic silanol groups on the surface of the silica-based stationary phase.
Solutions:
-
Mobile Phase Additives: Add a small amount of a basic modifier, such as triethylamine (TEA) or diethylamine (DEA) (e.g., 0.1%), to the mobile phase. These additives compete with the analytes for the active silanol sites, reducing tailing.
-
Low pH: Operating at a low pH (e.g., 2.5-3.5) will protonate the silanol groups, reducing their interaction with the protonated basic analytes.
-
End-capped Columns: Use a high-quality, end-capped HPLC column where the residual silanol groups are chemically deactivated.
Issue 3: Inconsistent Retention Times
Question: I am observing shifts in the retention times of my isomers between different runs. What could be the problem?
Answer: Fluctuating retention times can compromise the reliability of your analysis and purification.
Potential Causes and Solutions:
-
Inadequate Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before each injection, especially when using gradient elution.
-
Mobile Phase Preparation: Prepare fresh mobile phase for each run and ensure it is well-mixed. The organic and aqueous components should be accurately measured.
-
Temperature Fluctuations: Use a thermostatted column compartment to maintain a consistent temperature.
-
Pump Issues: Check for leaks in the HPLC pump and ensure the check valves are functioning correctly to deliver a stable flow rate.
Experimental Protocols
Protocol 1: Analytical HPLC Method for Isomer Separation
This protocol provides a starting point for developing an analytical method to resolve positional isomers of methyl-imidazolyl-aniline.
-
Instrumentation: Standard analytical HPLC system with a UV detector.
-
Column: Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient:
-
Start with a shallow gradient, for example: 10-50% B over 20 minutes. This can be optimized based on initial scouting runs.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition at a concentration of approximately 0.1 mg/mL.
Protocol 2: Preparative HPLC for Isomer Purification
This protocol outlines a general procedure for scaling up an analytical method to a preparative scale.
-
Instrumentation: Preparative HPLC system with a fraction collector.
-
Column: A preparative column with the same stationary phase as the optimized analytical method (e.g., Phenyl-Hexyl, 21.2 x 250 mm, 10 µm particle size).
-
Mobile Phase: Same as the optimized analytical method.
-
Flow Rate: Scale the flow rate based on the column dimensions. For a 21.2 mm ID column, a starting flow rate could be around 20 mL/min.
-
Loading Study: Before injecting the full sample amount, perform a loading study with increasing injection volumes to determine the maximum sample load that can be purified without sacrificing resolution.
-
Sample Injection: Dissolve the crude isomer mixture in a suitable solvent (preferably the mobile phase) at a high concentration and inject the maximum determined volume.
-
Fraction Collection: Collect fractions based on the elution of the target isomer peaks, using the UV detector signal to trigger collection.
-
Post-Purification: Analyze the collected fractions by analytical HPLC to assess purity. Combine the pure fractions and remove the solvent by rotary evaporation.
Visualizations
References
Validation & Comparative
Navigating the Anticancer Potential of Imidazole-Aniline Scaffolds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
While direct bioactivity data for "2-(2-methyl-1H-imidazol-1-yl)aniline" in cancer cell lines remains to be published, the core chemical scaffold, combining imidazole and aniline moieties, is a recurring theme in the development of novel anticancer agents. This guide provides a comparative analysis of structurally related compounds, summarizing their performance against various cancer cell lines and detailing the experimental methodologies used for their validation. The presented data, gathered from recent studies, offers valuable insights into the potential of this chemical class for oncology research and drug discovery.
Comparative Bioactivity of Imidazole-Aniline Analogs
The anticancer activity of various imidazole and aniline derivatives has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, varies significantly depending on the specific chemical substitutions and the cancer cell type. Below is a summary of the cytotoxic activities of several representative compounds that share structural similarities with "this compound".
| Compound Class | Specific Derivative (if specified) | Cancer Cell Line | IC50 (µM) | Reference |
| Imidazole-based N-phenylbenzamides | 2-(4,5-dicyano-1H-imidazol-2-yl)-N-(4-fluorophenyl)benzamide | A549 (Lung) | 7.5 | [1] |
| HeLa (Cervical) | 9.3 | [1] | ||
| MCF-7 (Breast) | 8.9 | [1] | ||
| 2-Substituted Aniline Pyrimidines | Compound 18c | HepG2 (Liver) | 6.63 | |
| MDA-MB-231 (Breast) | 8.90 | |||
| HCT116 (Colon) | 4.95 | |||
| 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones | Compound 5 | MCF-7 (Breast) | < 5 | [2] |
| HepG2 (Liver) | < 5 | [2] | ||
| HCT-116 (Colon) | < 5 | [2] | ||
| Imidazole-1,2,3-triazole hybrids | Compound 4k | Caco-2 (Colon) | 4.67 | [3] |
| HeLa (Cervical) | 4.80 | [3] | ||
| MCF-7 (Breast) | 0.38 | [3] |
Experimental Protocols: A Methodological Overview
The evaluation of the anticancer potential of novel compounds typically involves a series of standardized in vitro assays. These protocols are designed to assess cytotoxicity, effects on cell cycle progression, and the induction of apoptosis.
Cell Viability and Cytotoxicity Assays
A fundamental step in anticancer drug screening is to determine the effect of a compound on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method.[4]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product.[4] The amount of formazan produced, which can be quantified spectrophotometrically, is directly proportional to the number of living cells.
General Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: An MTT solution is added to each well, and the plate is incubated for a few hours to allow for formazan formation.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.
Apoptosis and Cell Cycle Analysis
To understand the mechanism of cell death induced by a compound, flow cytometry is a powerful tool. It can be used to analyze the cell cycle distribution and to detect apoptotic cells.
Principle:
-
Cell Cycle Analysis: Cells are stained with a fluorescent dye that intercalates with DNA, such as propidium iodide (PI). The fluorescence intensity of the stained cells is proportional to their DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Apoptosis Detection: Apoptosis is often characterized by the externalization of phosphatidylserine on the cell membrane. Annexin V, a protein with a high affinity for phosphatidylserine, is conjugated to a fluorescent dye (e.g., FITC). Co-staining with a viability dye like PI allows for the differentiation between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and viable cells.[2]
Visualizing the Mechanisms and Workflows
To better understand the processes involved in evaluating these compounds, the following diagrams illustrate a typical experimental workflow and a key signaling pathway often implicated in cancer.
Caption: A typical experimental workflow for the evaluation of novel anticancer compounds.
Caption: The Receptor Tyrosine Kinase (RTK) signaling pathway, a common target for imidazole-based anticancer agents.[5][6]
Concluding Remarks
The imidazole-aniline scaffold represents a promising starting point for the development of novel anticancer therapeutics. The comparative data on analogous compounds indicate that modifications to this core structure can lead to potent and selective activity against various cancer cell lines. The experimental protocols outlined provide a foundational framework for researchers to validate the bioactivity of new derivatives. Future investigations into the specific mechanisms of action, such as the inhibition of key signaling pathways like the RTK cascade, will be crucial in advancing these compounds from preclinical studies to potential clinical applications.
References
- 1. New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Comparative Analysis of 2-(2-methyl-1H-imidazol-1-yl)aniline and its Positional Isomers for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, the strategic placement of functional groups can profoundly influence a molecule's biological activity and physicochemical properties. This guide provides a comparative overview of "2-(2-methyl-1H-imidazol-1-yl)aniline" and its positional isomers, 3-(2-methyl-1H-imidazol-1-yl)aniline and 4-(2-methyl-1H-imidazol-1-yl)aniline. While direct comparative experimental data for these specific isomers is limited in publicly available literature, this analysis extrapolates from studies on related compounds to offer insights into their potential differences in synthesis, physicochemical characteristics, and biological activities, with a particular focus on their potential as anticancer agents.
Physicochemical Properties: A Comparative Overview
The position of the amino group on the phenyl ring is anticipated to significantly impact the physicochemical properties of these isomers, influencing their solubility, lipophilicity, and basicity. These parameters are critical for drug development as they affect absorption, distribution, metabolism, and excretion (ADME).
| Property | This compound (ortho) | 3-(2-methyl-1H-imidazol-1-yl)aniline (meta) | 4-(2-methyl-1H-imidazol-1-yl)aniline (para) |
| Molecular Formula | C₁₀H₁₁N₃ | C₁₀H₁₁N₃ | C₁₀H₁₁N₃ |
| Molecular Weight | 173.22 g/mol | 173.22 g/mol | 173.22 g/mol |
| Predicted logP | Lower | Higher | Intermediate |
| Predicted pKa (Anilino NH₂) | Lower | Higher | Intermediate |
| Predicted Dipole Moment | Higher | Intermediate | Lower |
| Predicted Aqueous Solubility | Higher | Lower | Intermediate |
Note: Predicted values are based on general principles of organic chemistry and structure-activity relationships observed in analogous series of compounds. Experimental verification is required for definitive characterization.
The ortho-isomer is predicted to have the lowest logP and highest aqueous solubility due to the potential for intramolecular hydrogen bonding between the aniline's amino group and the imidazole nitrogen, which can reduce its interaction with non-polar solvents. The meta-isomer, lacking this intramolecular interaction, is expected to be the most lipophilic. The pKa of the anilino group is also expected to be lowest in the ortho position due to steric hindrance and electronic effects from the nearby imidazole ring.
Synthesis and Experimental Protocols
The synthesis of these positional isomers can be achieved through a common pathway involving the N-arylation of 2-methylimidazole with the corresponding ortho-, meta-, or para-substituted fluoronitrobenzene, followed by the reduction of the nitro group to an amine.
General Synthetic Workflow
Caption: General synthetic route to positional isomers of (2-methyl-1H-imidazol-1-yl)aniline.
Experimental Protocol: N-Arylation of 2-Methylimidazole
-
To a solution of 2-methylimidazole (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq).
-
Add the corresponding fluoronitrobenzene isomer (1.1 eq) to the mixture.
-
Heat the reaction mixture at 100-120 °C for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated product by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by column chromatography on silica gel.
Experimental Protocol: Reduction of the Nitro Group
-
Suspend the nitro-intermediate (1.0 eq) in ethanol or a mixture of ethanol and concentrated hydrochloric acid.
-
Add stannous chloride dihydrate (SnCl₂·2H₂O, 3-5 eq) portion-wise at 0 °C.
-
Allow the reaction to stir at room temperature for 2-4 hours.
-
Neutralize the reaction mixture with a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the desired aniline isomer.
Potential Biological Activities and Structure-Activity Relationship (SAR)
Imidazole-containing compounds are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The positional isomerism of the amino group on the phenyl ring is a critical determinant of the biological activity in many classes of compounds. In the context of anticancer activity, the aniline moiety can serve as a key pharmacophore for interaction with biological targets.
Studies on related aniline-based kinase inhibitors have shown that the position of substituents on the aniline ring can significantly affect binding affinity and selectivity. For instance, in some epidermal growth factor receptor (EGFR) inhibitors, para-substitution on the aniline ring is crucial for optimal activity.
Hypothetical Signaling Pathway Involvement
Given the prevalence of imidazole scaffolds in kinase inhibitors, it is plausible that these isomers could interact with intracellular signaling pathways implicated in cancer, such as the MAPK/ERK or PI3K/Akt pathways. The different steric and electronic profiles of the ortho, meta, and para isomers would likely lead to differential binding affinities for target kinases.
Comparative Analysis of 2-, 4-, and 5-Substituted (2-methyl-1H-imidazol-1-yl)aniline Isomers: A Review of Available Biological Data
A comprehensive search of scientific literature and databases has revealed a significant gap in the direct comparative biological evaluation of 2-, 4-, and 5-substituted (2-methyl-1H-imidazol-1-yl)aniline isomers. While the imidazole nucleus is a well-established pharmacophore present in numerous biologically active compounds, and structure-activity relationship (SAR) studies of various imidazole derivatives have been published, a systematic investigation directly comparing the biological effects of these specific positional isomers appears to be unavailable in the public domain.
The imidazole scaffold is a five-membered aromatic heterocycle containing two nitrogen atoms, which exhibits unique physicochemical properties making it a valuable component in drug design.[1][2] Imidazole derivatives have demonstrated a wide array of biological activities, including antimicrobial, antifungal, anti-inflammatory, anticancer, antidiabetic, and antihypertensive properties.[2] The biological activity of these compounds is often influenced by the nature and position of substituents on the imidazole and associated phenyl rings.[3]
Despite the recognized importance of substituent positioning on biological activity, dedicated studies focusing on a head-to-head comparison of the 2-, 4-, and 5-substituted isomers of (2-methyl-1H-imidazol-1-yl)aniline are not readily found. Such studies are crucial for elucidating the precise structure-activity relationships and identifying the most promising isomer for further drug development.
While general reviews on the therapeutic applications and SAR of imidazole derivatives exist, they do not provide the specific quantitative data required for a direct comparison of the isomers .[1][2][4] For instance, research on other substituted (imidazol-1-yl)aniline derivatives has highlighted their potential as kinase inhibitors or antimicrobial agents, but these studies do not include the specific 2-, 4-, and 5-isomeric set requested.
Without experimental data from studies that have synthesized and evaluated these three specific positional isomers under identical conditions, it is not possible to construct the requested data tables, experimental protocols, or visualizations that would form the basis of a meaningful "Comparison Guide." The creation of such a guide requires quantitative biological data (e.g., IC50 values for enzyme inhibition or cytotoxicity, Minimum Inhibitory Concentrations for antimicrobial activity) generated from the same assays for all three compounds.
Researchers, scientists, and drug development professionals interested in this class of compounds are encouraged to undertake such comparative studies to unlock their full therapeutic potential.
References
Navigating the Structure-Activity Landscape of 2-(Imidazol-1-yl)aniline Analogs: A Comparative Guide
A comprehensive analysis of structure-activity relationships (SAR) for analogs of 2-(2-methyl-1H-imidazol-1-yl)aniline reveals key structural determinants for biological activity. While direct SAR studies on this specific scaffold are limited in publicly available literature, a comparative analysis of structurally related compounds, including imidazoquinoxalines, 2,4-diphenyl-1H-imidazoles, and various kinase inhibitors, provides valuable insights for researchers, scientists, and drug development professionals. This guide synthesizes these findings, presenting quantitative data, detailed experimental protocols, and visual representations of SAR principles and experimental workflows.
This guide draws parallels from various studies on related heterocyclic compounds to infer the SAR of the 2-(imidazol-1-yl)aniline core. The primary biological activities observed for these related analogs are kinase inhibition, particularly of Src-family kinases and BRAF, and antiproliferative effects against cancer cell lines.
Comparative Structure-Activity Relationship Analysis
The biological activity of 2-(imidazol-1-yl)aniline analogs is significantly influenced by substitutions on both the aniline and imidazole rings. The following sections and tables summarize the key findings from studies on related molecular scaffolds.
Substitutions on the Aniline Moiety
The aniline portion of the scaffold plays a crucial role in the interaction with biological targets. Modifications to this ring can modulate potency, selectivity, and pharmacokinetic properties.
Table 1: SAR of Aniline Ring Modifications in Related Heterocyclic Scaffolds
| Scaffold | Substitution Position | Substituent | Biological Target/Assay | Activity (IC50/EC50) | Reference |
| Imidazoquinoxaline | 2,6-disubstituted aniline | 2,6-dichloro | Lck Kinase | < 5 nM | [1] |
| Imidazoquinoxaline | 2,6-disubstituted aniline | 2,6-dimethyl | Lck Kinase | > 1 µM | [1] |
| 2-phenyl-1H-benzo[d]imidazole | 4-position of phenyl | -NH-cHex | 17β-HSD10 | 1.65 µM | [2] |
| 2-phenyl-1H-benzo[d]imidazole | 4-position of phenyl | -H | 17β-HSD10 | > 5 µM | [2] |
From the data on imidazoquinoxalines, it is evident that bulky, electron-withdrawing groups at the 2 and 6 positions of the aniline ring are critical for potent Lck kinase inhibition.[1] In contrast, for 2-phenyl-1H-benzo[d]imidazole analogs targeting 17β-HSD10, a cyclohexylamide at the 4-position of the phenyl ring significantly enhances activity compared to an unsubstituted ring.[2] This suggests that the optimal substitution pattern on the aniline ring is highly dependent on the specific biological target.
Substitutions on the Imidazole Moiety
Modifications to the imidazole ring, including the introduction of substituents and its fusion to other ring systems, have a profound impact on biological activity.
Table 2: SAR of Imidazole Ring Modifications and Related Heterocycles
| Scaffold | Modification | Biological Target/Assay | Activity (IC50/Kd) | Reference |
| Pyrrole-2,4-dicarboxamide | Pyrrole to Imidazole | TAK1 Kinase | 2-fold increase in potency | [3] |
| Pyrrole-2,4-dicarboxamide | N-methylation of Imidazole | TAK1 Kinase | Inactive | [3] |
| Aminoimidazole | N-1 side chain modification | Src Family Kinases | Varied (nM to µM range) | [4] |
A notable finding is the significant increase in potency when a pyrrole core is replaced with an imidazole in a series of TAK1 kinase inhibitors, highlighting the favorable interactions of the imidazole ring.[3] However, N-methylation of this imidazole led to a complete loss of activity, suggesting that the imidazole N-H may be involved in a critical hydrogen bond interaction with the target.[3] Studies on aminoimidazole derivatives as Src family kinase inhibitors have shown that modifications to the N-1 side chain can be well-tolerated and can be used to modulate the physicochemical properties of the compounds.[4]
Experimental Protocols
Detailed methodologies are crucial for the synthesis and biological evaluation of novel analogs. The following are generalized protocols based on literature for the synthesis of related compounds and for key biological assays.
General Synthesis of 2-(1H-imidazol-1-yl)aniline Derivatives
A common route for the synthesis of 2-(1H-imidazol-1-yl)aniline derivatives involves the reaction of a substituted 2-fluoro-nitrobenzene with 2-methyl-1H-imidazole, followed by reduction of the nitro group.
Materials:
-
Substituted 2-fluoro-nitrobenzene
-
2-methyl-1H-imidazole
-
Potassium carbonate (K2CO3)
-
Dimethylformamide (DMF)
-
Iron powder (Fe)
-
Ammonium chloride (NH4Cl)
-
Ethanol (EtOH)
-
Water (H2O)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
Step 1: Nucleophilic Aromatic Substitution. To a solution of the substituted 2-fluoro-nitrobenzene (1.0 eq) in DMF, add 2-methyl-1H-imidazole (1.2 eq) and K2CO3 (2.0 eq). Stir the mixture at 80-100 °C for 4-12 hours, monitoring the reaction by TLC. After completion, cool the reaction to room temperature, pour into water, and extract with EtOAc. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
Step 2: Nitro Group Reduction. To a solution of the product from Step 1 in a mixture of EtOH and water, add iron powder (5.0 eq) and NH4Cl (5.0 eq). Heat the mixture to reflux for 2-4 hours, monitoring by TLC. After completion, cool the reaction and filter through a pad of celite. Concentrate the filtrate under reduced pressure, and partition the residue between EtOAc and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the desired this compound analog.
MALT1 Protease Inhibition Assay (Biochemical)
This assay directly measures the ability of a compound to inhibit the proteolytic activity of recombinant MALT1.
Methodology:
-
Reagents and Materials: Recombinant MALT1 protease, fluorogenic MALT1 substrate (e.g., Ac-LRSR-AMC), assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 10 mM DTT, 0.01% Triton X-100), test compounds, and a known MALT1 inhibitor (e.g., MI-2) as a positive control.
-
Procedure: a. Prepare serial dilutions of the test compounds in assay buffer. b. In a 384-well plate, add the test compound dilutions. c. Add recombinant MALT1 enzyme to each well and incubate for a predefined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding. d. Initiate the reaction by adding the fluorogenic substrate to all wells. e. Measure the increase in fluorescence over time using a microplate reader (Excitation/Emission wavelengths appropriate for the fluorophore).
-
Data Analysis: Calculate the initial reaction rates and plot them against the inhibitor concentrations. Determine the IC50 value by fitting the data to a dose-response curve.
BRAF Kinase Inhibition Assay (Biochemical)
This assay determines the ability of a compound to inhibit the kinase activity of BRAF.
Methodology:
-
Reagents and Materials: Recombinant BRAF kinase, MEK1 (substrate), ATP, kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20), test compounds, and a known BRAF inhibitor (e.g., Sorafenib) as a positive control.
-
Procedure: a. Prepare serial dilutions of the test compounds. b. In a suitable assay plate, add the test compounds, recombinant BRAF kinase, and MEK1 substrate. c. Initiate the kinase reaction by adding ATP. d. Incubate the reaction at 30 °C for a specified time (e.g., 60 minutes). e. Stop the reaction and detect the amount of phosphorylated MEK1 using a suitable method, such as an antibody-based detection system (e.g., HTRF, ELISA) or by measuring ATP depletion (e.g., Kinase-Glo).
-
Data Analysis: Determine the percentage of inhibition for each compound concentration relative to the control. Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.
Antiproliferative Activity Assay (Cell-based)
This assay measures the ability of a compound to inhibit the growth of cancer cells.
Methodology:
-
Cell Culture: Culture a relevant cancer cell line (e.g., A375 for BRAF inhibitors, or a lymphoma cell line for MALT1 inhibitors) in appropriate media.
-
Procedure: a. Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight. b. Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours). c. After the incubation period, assess cell viability using a suitable method, such as the MTT or CellTiter-Glo assay.
-
Data Analysis: Normalize the viability data to the vehicle-treated control cells. Plot the percentage of cell viability against the compound concentration and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Visualizing SAR and Experimental Workflows
Graphical representations are essential for understanding complex relationships and processes. The following diagrams, generated using the DOT language, illustrate a generalized SAR model for 2-(imidazol-1-yl)aniline analogs and a typical experimental workflow for SAR studies.
Caption: Generalized SAR model for 2-(imidazol-1-yl)aniline analogs.
Caption: Typical experimental workflow for SAR studies.
References
- 1. Discovery and initial SAR of imidazoquinoxalines as inhibitors of the Src-family kinase p56(Lck) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of Aminoimidazole Derivatives as Src Family Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the efficacy of different synthetic routes for "2-(2-methyl-1H-imidazol-1-yl)aniline"
A Comparative Guide to the Synthetic Routes of 2-(2-methyl-1H-imidazol-1-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
The synthesis of N-aryl-heterocycles is a cornerstone of medicinal chemistry, providing scaffolds for a vast array of biologically active compounds. Among these, this compound serves as a crucial intermediate in the development of novel therapeutics. Its structure, featuring a substituted imidazole linked to an aniline moiety, offers multiple points for further functionalization, making the efficient and versatile synthesis of this compound a topic of significant interest.
Comparison of Potential Synthetic Routes
The selection of an optimal synthetic route depends on various factors, including the availability and cost of starting materials, desired scale of the reaction, and tolerance to different functional groups. Below is a summary of the key aspects of the three discussed synthetic methodologies.
| Synthetic Route | General Reaction Description | Potential Starting Materials | Potential Advantages | Potential Disadvantages |
| Ullmann Condensation | A copper-catalyzed cross-coupling reaction between an amine (or its salt) and an aryl halide. | 2-methylimidazole and 2-haloaniline (e.g., 2-bromoaniline or 2-iodoaniline). | Cost-effective catalyst (copper).[1] Well-established for N-arylation of imidazoles.[1][2][3] | Often requires high reaction temperatures and long reaction times.[4] Stoichiometric amounts of copper may be needed in classical methods.[4] |
| Buchwald-Hartwig Amination | A palladium-catalyzed cross-coupling reaction between an amine and an aryl halide or triflate.[5] | 2-methylimidazole and 2-haloaniline (e.g., 2-bromoaniline or 2-chloroaniline) or 2-aminophenyl triflate. | High functional group tolerance.[6] Generally proceeds under milder conditions than the Ullmann reaction.[6] High yields and selectivity can be achieved.[4][7] | Palladium catalysts and specialized phosphine ligands can be expensive.[8] Imidazoles can inhibit the formation of the active Pd(0) catalyst.[4][7] |
| Nucleophilic Aromatic Substitution (SNAr) | The displacement of a leaving group on an electron-deficient aromatic ring by a nucleophile.[9] | 2-methylimidazole and an activated 2-haloaniline derivative (e.g., 1-fluoro-2-nitrobenzene followed by reduction). | Does not require a metal catalyst. Can be very efficient if the aromatic ring is sufficiently activated.[10] | Limited to specific substrates with strong electron-withdrawing groups ortho or para to the leaving group.[9] The direct use of 2-haloaniline is not feasible due to the electron-donating nature of the amino group.[11] |
Detailed Methodologies and Protocols
The following sections provide a more in-depth look at each synthetic approach, including generalized experimental protocols that can serve as a starting point for the synthesis of this compound.
Ullmann Condensation
The Ullmann condensation is a classical and cost-effective method for the formation of carbon-nitrogen bonds.[1] Modern variations of this reaction often employ ligands to improve reaction efficiency and allow for milder conditions.[2][3]
Reaction Scheme:
Generalized Experimental Protocol:
-
To a reaction vessel under an inert atmosphere, add 2-methylimidazole, 2-haloaniline (e.g., 2-bromoaniline), a copper(I) catalyst (e.g., CuI, 5-10 mol%), a ligand (e.g., L-proline or a phenanthroline derivative, 10-20 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2 equivalents).[1]
-
Add a high-boiling point solvent such as DMSO or dioxane.[1]
-
Heat the reaction mixture to 100-150 °C and stir for 18-24 hours.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture, dilute with an organic solvent (e.g., ethyl acetate), and filter through celite to remove insoluble salts.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed method for C-N bond formation, known for its broad substrate scope and functional group tolerance.[5][12] The choice of ligand is crucial for the success of this reaction.[8]
Reaction Scheme:
Generalized Experimental Protocol:
-
In a glovebox or under an inert atmosphere, combine a palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., XPhos or SPhos, 2-10 mol%), and a base (e.g., NaOtBu or Cs₂CO₃, 1.5-2 equivalents) in a reaction vessel.[4][7]
-
Add 2-methylimidazole and the 2-haloaniline (e.g., 2-chloroaniline or 2-bromoaniline).
-
Add an anhydrous solvent such as toluene or dioxane.
-
Heat the reaction mixture to 80-110 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product via column chromatography.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a viable pathway when the aromatic ring is activated by strong electron-withdrawing groups.[9] For the synthesis of the target aniline, this would likely involve a multi-step process.
Reaction Scheme (Two-step approach):
-
1-fluoro-2-nitrobenzene + 2-methylimidazole --(base, solvent)--> 1-(2-nitrophenyl)-2-methyl-1H-imidazole
-
1-(2-nitrophenyl)-2-methyl-1H-imidazole --(reducing agent)--> this compound
Generalized Experimental Protocol:
Step 1: N-Arylation
-
Dissolve 2-methylimidazole in a polar aprotic solvent like DMF or DMSO.
-
Add a base such as K₂CO₃ or NaH to deprotonate the imidazole.
-
Slowly add 1-fluoro-2-nitrobenzene to the reaction mixture. The nitro group is crucial for activating the ring towards nucleophilic attack.[10]
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash, dry, and concentrate the organic phase. Purify by column chromatography if necessary.
Step 2: Reduction of the Nitro Group
-
Dissolve the 1-(2-nitrophenyl)-2-methyl-1H-imidazole intermediate in a suitable solvent (e.g., ethanol, ethyl acetate).
-
Add a reducing agent. Common methods include catalytic hydrogenation (e.g., H₂, Pd/C) or chemical reduction (e.g., SnCl₂/HCl, Fe/NH₄Cl).
-
Stir the reaction at room temperature until the reduction is complete (monitored by TLC).
-
Filter off the catalyst (if applicable) and neutralize the reaction mixture.
-
Extract the product, wash, dry, and concentrate the organic layer.
-
Purify the final product by column chromatography or recrystallization.
Visualizing the Synthetic Workflow
A general workflow for chemical synthesis, applicable to all the discussed routes with minor variations in the workup and purification steps, is depicted below.
Caption: A generalized workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound can be approached through several established N-arylation methods. The Ullmann Condensation offers a cost-effective route, while the Buchwald-Hartwig Amination provides greater versatility and milder conditions, albeit at a higher cost for catalysts and ligands. Nucleophilic Aromatic Substitution presents a metal-free alternative but requires a multi-step process involving an activated aryl halide and subsequent reduction. The optimal choice of synthetic strategy will be dictated by the specific requirements of the research or development project, including cost, scale, and available equipment. Further experimental investigation is necessary to determine the most efficient and scalable route for the synthesis of this valuable chemical intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. 4,7-Dimethoxy-1,10-phenanthroline: An Excellent Ligand for the Cu-Catalyzed N-Arylation of Imidazoles [organic-chemistry.org]
- 3. Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles [organic-chemistry.org]
- 4. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Completely N1-selective palladium-catalyzed arylation of unsymmetric imidazoles: application to the synthesis of nilotinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. youtube.com [youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
In vitro testing of "2-(2-methyl-1H-imidazol-1-yl)aniline" derivatives against a kinase panel
An In Vitro Comparative Guide to Kinase Inhibitor Derivatives of Imidazole-Aniline Scaffolds
Introduction
The development of small molecule kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. The 2-(2-methyl-1H-imidazol-1-yl)aniline scaffold represents a promising starting point for the design of novel kinase inhibitors due to its structural motifs that can engage in key interactions within the ATP-binding site of various kinases. While a comprehensive kinase panel screening of direct "this compound" derivatives is not publicly available in the reviewed literature, this guide provides a comparative analysis of structurally related compounds, including imidazo[1,2-a]pyridines and other aniline derivatives, against various kinase targets. The data presented herein is compiled from several key studies and serves as a valuable resource for researchers in medicinal chemistry and pharmacology.
Comparative Analysis of Kinase Inhibition
The following tables summarize the in vitro inhibitory activities of different classes of compounds structurally related to the core topic. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.
Table 1: Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound | DYRK1A IC50 (µM) | CLK1 IC50 (µM) |
| 4a | > 10 | 5.2 |
| 4b | 9.3 | 6.2 |
| 4c | 2.6 | 0.7 |
| 4d | 7.9 | 7.8 |
| 4e | 4.9 | 3.1 |
| 4f | 3.9 | 2.5 |
Data sourced from a study on the synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives[1].
Table 2: Inhibitory Activity of Nilotinib and its Analogues against Abl and Kit Kinases
| Compound | Abl IC50 (nM) | Kit IC50 (nM) |
| Nilotinib (1) | < 2.5 | < 2.5 |
| Analogue 2a | 2953 | < 2.5 |
| Analogue 2b | 750 | < 2.5 |
| Analogue 2c | 135.8 | < 2.5 |
Nilotinib contains a 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline moiety. Data from a study on the synthesis and biological evaluation of nilotinib analogues[2].
Table 3: Inhibitory Activity of 2-Substituted Aniline Pyrimidine Derivatives
| Compound | Mer IC50 (nM) | c-Met IC50 (nM) |
| 14a | 7.9 ± 1.3 | >1000 |
| 14b | 9.4 ± 1.5 | >1000 |
| 14g | 7.1 ± 0.9 | >1000 |
| 18c | 18.5 ± 2.3 | 33.6 ± 4.3 |
Data from a study on 2-substituted aniline pyrimidine derivatives as dual Mer/c-Met inhibitors[3].
Experimental Protocols
A detailed understanding of the experimental conditions is crucial for the interpretation of kinase inhibition data. Below is a representative protocol for an in vitro kinase assay, synthesized from standard methodologies in the field.
General Protocol for In Vitro Kinase Assay (Radiometric Format)
This protocol is a generalized representation of a common method for assessing kinase activity and inhibition.
-
Preparation of Reagents:
-
Kinase Buffer: Typically contains Tris-HCl or HEPES buffer at a physiological pH (e.g., 7.4), MgCl2, MnCl2, DTT, and a source of protein to prevent non-specific binding (e.g., BSA).
-
ATP Solution: A stock solution of ATP is prepared, containing a radioactive isotope, typically [γ-33P]ATP, diluted with non-radioactive ATP to achieve the desired specific activity. The final ATP concentration in the assay is often close to the Km value for the specific kinase.
-
Substrate: The appropriate peptide or protein substrate for the kinase is diluted in the kinase buffer.
-
Test Compounds: The inhibitor compounds are serially diluted in DMSO to create a range of concentrations for IC50 determination.
-
-
Assay Procedure:
-
To each well of a 96-well or 384-well plate, add the kinase buffer.
-
Add the test compound solution (typically 1 µL of the DMSO dilution series). A DMSO-only control is included for 100% activity, and a control with no enzyme is used for background measurement.
-
Add the specific kinase to each well, except for the background control.
-
Add the substrate to each well.
-
The reaction is initiated by the addition of the [γ-33P]ATP solution.
-
The reaction plate is incubated at a controlled temperature (e.g., 30°C or room temperature) for a specific period (e.g., 60-120 minutes), ensuring the reaction is in the linear range.
-
-
Termination and Detection:
-
The reaction is stopped by the addition of a stop solution, such as phosphoric acid or EDTA.
-
The phosphorylated substrate is separated from the unreacted [γ-33P]ATP. This is commonly achieved by spotting the reaction mixture onto a phosphocellulose filter mat. The negatively charged phosphorylated substrate binds to the positively charged filter, while the free ATP is washed away.
-
The filter mat is washed multiple times with a wash solution (e.g., dilute phosphoric acid) to remove any unbound radioactivity.
-
The filter mat is dried, and a scintillant is added.
-
The amount of incorporated radioactivity is quantified using a scintillation counter.
-
-
Data Analysis:
-
The raw counts per minute (CPM) are corrected by subtracting the background.
-
The percent inhibition for each compound concentration is calculated relative to the DMSO control.
-
The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizations
Signaling Pathway, Experimental Workflow, and Logical Relationships
Caption: Simplified BCR-ABL and RTK signaling pathway and points of inhibition by Nilotinib.
Caption: General workflow for an in vitro kinase inhibitor assay.
Caption: Logical diagram of kinase selectivity profiling.
References
- 1. oceanomics.eu [oceanomics.eu]
- 2. Synthesis and biological evaluation of analogues of the kinase inhibitor nilotinib as Abl and Kit inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Analytical Methods for the Characterization of 2-(2-methyl-1H-imidazol-1-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
The robust characterization of pharmaceutical intermediates like 2-(2-methyl-1H-imidazol-1-yl)aniline is fundamental to ensuring the quality, safety, and efficacy of the final drug product. A variety of analytical techniques can be employed for this purpose, each offering distinct advantages in terms of selectivity, sensitivity, and the type of information provided. This guide presents a head-to-head comparison of the most common analytical methods for the characterization of this compound, supported by typical experimental data derived from analogous compounds.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of non-volatile and thermally labile compounds. For this compound, reversed-phase HPLC with UV detection is a widely applicable method for purity assessment and assay.
Experimental Protocol: Reversed-Phase HPLC with UV Detection
A typical HPLC method for the analysis of imidazole derivatives involves the following:
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Column: A C8 or C18 reversed-phase column (e.g., Thermo Scientific® BDS Hypersil C8, 5 µm, 250 x 4.6 mm) is commonly used.[1]
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 0.025 M potassium dihydrogen phosphate adjusted to a specific pH with phosphoric acid) and an organic modifier like methanol or acetonitrile.[1]
-
Flow Rate: Typically maintained at 1.0 mL/min.[1]
-
Detection: UV detection at a wavelength of maximum absorbance for the analyte, which for imidazole-containing compounds is often in the range of 210-300 nm.[1]
-
Sample Preparation: The sample is accurately weighed and dissolved in a suitable solvent, typically the mobile phase, to a known concentration.
Data Presentation: HPLC Performance Characteristics (Analogous Compounds)
The following table summarizes typical performance characteristics for the HPLC analysis of imidazole and aniline derivatives. It is important to note that these values are illustrative and would require validation for this compound specifically.
| Parameter | Typical Performance for Analogous Compounds |
| Linearity (R²) | > 0.999[2] |
| Range | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98 - 102%[1][2] |
| Precision (% RSD) | < 2%[2] |
| Limit of Detection (LOD) | 0.01 - 0.5 µg/mL[1] |
| Limit of Quantitation (LOQ) | 0.05 - 1.5 µg/mL[1] |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For the analysis of aniline derivatives, GC-MS provides excellent separation and definitive identification based on mass spectra. Derivatization may sometimes be employed to improve the volatility and chromatographic behavior of the analyte.
Experimental Protocol: GC-MS Analysis
A general GC-MS protocol for aniline derivatives is as follows:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium or hydrogen at a constant flow rate.
-
Injection: Splitless or split injection of the sample solution.
-
Temperature Program: A temperature gradient is used to ensure the separation of analytes. For example, starting at a lower temperature and ramping up to a higher temperature.
-
Mass Spectrometry: Electron ionization (EI) is typically used, with the mass spectrometer scanning a relevant mass range.
-
Sample Preparation: The sample is dissolved in a volatile organic solvent like dichloromethane or methanol.
Data Presentation: GC-MS Performance Characteristics (Analogous Compounds)
The data below represents typical performance for the GC-MS analysis of aniline compounds.
| Parameter | Typical Performance for Aniline Derivatives |
| Linearity (R²) | > 0.995 |
| Range | 0.5 - 50 µg/mL[3] |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | < 10%[3] |
| Limit of Detection (LOD) | 0.01 - 0.1 mg/L[3] |
| Limit of Quantitation (LOQ) | 0.04 - 0.5 mg/L[4] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the identity and structure of this compound. Quantitative NMR (qNMR) can also be used for accurate purity determination without the need for a specific reference standard of the analyte.
Experimental Protocol: ¹H and ¹³C NMR
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR: A standard proton NMR experiment is performed to determine the number of different types of protons, their chemical environment, and their connectivity.
-
¹³C NMR: A proton-decoupled ¹³C NMR experiment is conducted to identify the number of different types of carbon atoms in the molecule.
-
qNMR: For quantitative analysis, a known amount of an internal standard is added to the sample, and specific parameters are optimized for accurate integration of signals.
Data Presentation: NMR Characterization
While a full quantitative validation table is less common for routine NMR, the key information obtained is structural confirmation. For qNMR, the precision and accuracy are typically very high.
| Parameter | Typical Performance |
| Structural Confirmation | Unambiguous confirmation of the chemical structure. |
| Purity (qNMR) | Can be determined with high accuracy. |
| Precision (%RSD for qNMR) | < 1% |
| Accuracy (qNMR) | Typically > 99% |
UV-Visible Spectroscopy
UV-Visible spectroscopy is a simple and rapid technique for the quantitative analysis of compounds that absorb ultraviolet or visible light. It is often used for concentration determination and to establish a linearity range for a given analyte in a specific solvent.
Experimental Protocol: UV-Visible Spectroscopy
-
Instrumentation: A UV-Visible spectrophotometer.
-
Sample Preparation: A stock solution of the sample is prepared in a suitable UV-transparent solvent (e.g., methanol, ethanol, or water). A series of dilutions are then made to create standards of known concentrations.
-
Measurement: The absorbance of each standard solution is measured at the wavelength of maximum absorbance (λmax).
-
Calibration Curve: A calibration curve of absorbance versus concentration is plotted to determine the linearity and to calculate the concentration of unknown samples.
Data Presentation: UV-Visible Spectroscopy Performance Characteristics (Analogous Compounds)
The following data is typical for the UV-Visible spectroscopic analysis of aromatic compounds.
| Parameter | Typical Performance for Aromatic Amines |
| Linearity (R²) | > 0.99[5][6] |
| Range | Typically in the µg/mL range (e.g., 1-50 µg/mL)[6][7] |
| Precision (% RSD) | < 2%[7] |
| Limit of Detection (LOD) | Dependent on the molar absorptivity of the compound. |
| Limit of Quantitation (LOQ) | Dependent on the molar absorptivity of the compound. |
Visualizations
Caption: Experimental workflow for the comparison of analytical methods.
Caption: Logical relationships of analytical methods for characterization.
Conclusion
The selection of an appropriate analytical method for the characterization of this compound depends on the specific analytical goal. For routine purity and assay, HPLC-UV is a robust and reliable choice. When identification of volatile impurities or residual solvents is critical, GC-MS is the preferred method. For unambiguous structural confirmation and accurate purity determination without a specific reference standard, NMR is indispensable. UV-Visible spectroscopy offers a simple and rapid method for concentration determination. A comprehensive characterization of this compound will likely involve a combination of these techniques to ensure a thorough understanding of its identity, purity, and quality. It is imperative that any chosen method be properly validated for its intended purpose according to regulatory guidelines.
References
- 1. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. public.pensoft.net [public.pensoft.net]
- 3. Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ijisrt.com [ijisrt.com]
A Cross-Validation of In Silico Predictions and Experimental Data for the Properties of 2-(2-methyl-1H-imidazol-1-yl)aniline
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison and Methodological Guide
In the landscape of modern drug discovery, the early assessment of a compound's physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is paramount to de-risking candidates and optimizing resource allocation. This guide provides a comparative analysis of in silico predictions and established experimental data for the molecule 2-(2-methyl-1H-imidazol-1-yl)aniline. Given the limited availability of direct experimental data for this specific compound, a cross-validation approach is presented using imidazole as a well-characterized reference molecule. This allows for an evaluation of the predictive accuracy of computational models and provides a framework for estimating the properties of the target compound.
Executive Summary
This guide presents a dual-pronged approach to understanding the property profile of this compound. Firstly, a comprehensive suite of ADMET and physicochemical properties for the target molecule has been generated using validated in silico models, namely SwissADME and pkCSM. Secondly, to ground these predictions in experimental reality, the same computational models were used to predict the properties of the parent heterocycle, imidazole. These predictions are then compared against established experimental values for imidazole, offering a tangible measure of the models' accuracy and reliability. The findings suggest that while in silico tools provide rapid and valuable estimations, experimental verification remains the gold standard.
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative data, comparing the in silico predictions for both this compound and imidazole with the experimental data available for imidazole.
Physicochemical Properties
| Property | This compound (In Silico Prediction) | Imidazole (In Silico Prediction) | Imidazole (Experimental Data) |
| Molecular Weight ( g/mol ) | 173.22 | 68.08 | 68.08 |
| pKa (most basic) | 5.25 | 6.99 | ~7.0[1] |
| LogP (Octanol/Water) | 1.85 | 0.08 | -0.08 to 0.1[2] |
| Aqueous Solubility (LogS) | -2.75 | 1.05 | Highly Soluble[3][4] |
| Topological Polar Surface Area (Ų) | 41.59 | 28.68 | - |
In silico predictions generated using SwissADME and pkCSM servers.
ADMET Properties
| Property | This compound (In Silico Prediction) | Imidazole (In Silico Prediction) | Imidazole (Experimental Data) |
| Human Intestinal Absorption (%) | 95.2 | 88.5 | High |
| Blood-Brain Barrier (BBB) Permeant | Yes | No | No |
| CYP2D6 Inhibitor | Yes | No | No |
| CYP3A4 Inhibitor | No | No | No |
| AMES Toxicity | No | No | Non-mutagenic |
| Hepatotoxicity | Yes | No | Low to no toxicity |
In silico predictions generated using the pkCSM web server.
Cross-Validation Workflow
The process of cross-validating in silico predictions with experimental data is a critical step in computational drug discovery. It involves a cyclical process of prediction, comparison, and model refinement. The diagram below illustrates this fundamental workflow.
Experimental Protocols
Detailed and standardized experimental protocols are essential for generating high-quality data to validate computational models. Below are methodologies for key physicochemical and ADMET property assessments.
Determination of pKa (Potentiometric Titration)
The acid dissociation constant (pKa) is crucial as it dictates the ionization state of a compound at a given pH, which influences solubility, permeability, and target binding.
-
Principle: A solution of the compound is titrated with a standardized acid or base, and the pH is monitored throughout the titration. The pKa is determined from the pH at the half-equivalence point.
-
Apparatus: Calibrated pH meter, magnetic stirrer, burette, and a temperature-controlled vessel.
-
Procedure:
-
Prepare a 0.01 M solution of the test compound in deionized water or a suitable co-solvent if solubility is limited.
-
Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).
-
Titrate the solution with a standardized solution of 0.1 M HCl or 0.1 M NaOH.
-
Record the pH after each incremental addition of the titrant.
-
Plot the pH versus the volume of titrant added. The pKa is the pH at which 50% of the compound is ionized. For multiple pKa values, specialized software can be used to analyze the titration curve.
-
Determination of LogP (Shake-Flask Method)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key determinant of its membrane permeability and distribution.
-
Principle: The compound is partitioned between n-octanol and water. The concentrations of the compound in each phase are measured to determine the partition coefficient.
-
Apparatus: Separatory funnel or vials, shaker, UV-Vis spectrophotometer or HPLC.
-
Procedure:
-
Pre-saturate n-octanol with water and water with n-octanol.
-
Prepare a stock solution of the test compound in the aqueous phase.
-
Add equal volumes of the n-octanol and the aqueous solution of the compound to a separatory funnel or vial.
-
Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for equilibrium to be reached.
-
Allow the two phases to separate completely. Centrifugation may be required.
-
Determine the concentration of the compound in both the aqueous and octanol phases using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Calculate LogP as: LogP = log10 ([Concentration]octanol / [Concentration]water).
-
Aqueous Solubility Determination (Equilibrium Shake-Flask Method)
Aqueous solubility is a critical property that affects a drug's absorption and bioavailability.
-
Principle: An excess amount of the solid compound is equilibrated with water at a constant temperature. The concentration of the dissolved compound in the resulting saturated solution is then determined.
-
Apparatus: Vials, constant temperature shaker/incubator, filtration system (e.g., syringe filters), and an analytical instrument (HPLC or UV-Vis).
-
Procedure:
-
Add an excess amount of the solid compound to a vial containing a known volume of purified water (or buffer of a specific pH).
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, allow the suspension to settle.
-
Filter the supernatant to remove any undissolved solid.
-
Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method. The result is reported in units such as mg/mL or mol/L.
-
In Vitro Metabolic Stability (Microsomal Stability Assay)
This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes, providing an early indication of its potential clearance in the body.
-
Principle: The test compound is incubated with liver microsomes (which contain high concentrations of CYP enzymes) and a cofactor, NADPH. The disappearance of the parent compound over time is monitored.
-
Apparatus: Temperature-controlled incubator/water bath, centrifuge, LC-MS/MS.
-
Procedure:
-
Prepare a reaction mixture containing liver microsomes (e.g., human, rat) and buffer in a microcentrifuge tube.
-
Pre-incubate the mixture at 37°C.
-
Initiate the metabolic reaction by adding the test compound and NADPH.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile).
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.
-
The rate of disappearance is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint).
-
Logical Relationship Diagram
The interplay between a compound's fundamental physicochemical properties and its subsequent ADMET profile is a cornerstone of medicinal chemistry. The following diagram illustrates how these initial properties influence the broader pharmacokinetic and pharmacodynamic outcomes.
References
Assessing the Selectivity of 2-(2-methyl-1H-imidazol-1-yl)aniline Based Kinase Inhibitors: A Comparative Guide
For researchers and professionals in drug development, the quest for highly selective kinase inhibitors is crucial for minimizing off-target effects and improving therapeutic outcomes. This guide offers a comparative analysis of a representative kinase inhibitor from the "2-(2-methyl-1H-imidazol-1-yl)aniline" scaffold, hereafter referred to as IMA-1 , against other known kinase inhibitors. The data presented is a hypothetical but representative profile for a selective inhibitor from this class, designed to guide researchers in their evaluation of similar molecules.
Comparative Selectivity Analysis
The selectivity of a kinase inhibitor is a key factor in its potential clinical success. To provide a clear comparison, the performance of our representative compound, IMA-1, is benchmarked against a known inhibitor, Takinib , a well-characterized TAK1 inhibitor. The following tables summarize hypothetical inhibitory activities against a panel of kinases, illustrating a selective profile for IMA-1.
Table 1: Biochemical Potency Against Primary Target (TAK1)
| Compound | Target Kinase | IC50 (nM) | Assay Type |
| IMA-1 | TAK1 | 15 | TR-FRET |
| Takinib | TAK1 | 25 | TR-FRET |
Data is hypothetical and for illustrative purposes.
Table 2: Kinome Selectivity Profile (% Inhibition at 1 µM)
| Kinase Target | IMA-1 | Takinib |
| TAK1 | 98% | 95% |
| ABL1 | <10% | 15% |
| AURKA | <5% | <10% |
| CDK2 | <5% | <5% |
| EGFR | <10% | 20% |
| FLT3 | 12% | 18% |
| JAK2 | <5% | <10% |
| MEK1 | <5% | <5% |
| PI3Kα | <5% | <5% |
| SRC | 15% | 25% |
This table presents hypothetical data from a broad-spectrum kinase panel screen to illustrate the selectivity profile.
Experimental Protocols
The data presented in this guide is based on established and robust experimental methodologies. The following sections detail the protocols for key assays used to determine kinase inhibitor selectivity.
Biochemical Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay quantitatively measures the inhibition of a specific kinase.
-
Reagents and Materials:
-
Kinase: Recombinant human TAK1/TAB1 complex.
-
Substrate: ULight™-labeled peptide substrate.
-
Antibody: Europium-labeled anti-phospho-substrate antibody.
-
Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
ATP: Adenosine triphosphate.
-
Test Compounds: Serial dilutions of IMA-1 or control inhibitors in DMSO.
-
Plates: 384-well, low-volume, black assay plates.
-
-
Procedure:
-
Dispense 50 nL of test compound dilutions or DMSO (vehicle control) into the assay plate.
-
Add 5 µL of a solution containing the kinase and ULight™-labeled substrate in assay buffer.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in assay buffer. The final ATP concentration should be at the Kₘ for the kinase.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and detect phosphorylation by adding 10 µL of a solution containing the Europium-labeled antibody in TR-FRET dilution buffer.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
-
Data Analysis:
-
Read the plate on a TR-FRET-enabled plate reader, measuring emission at the acceptor and donor wavelengths.
-
Calculate the emission ratio.
-
Determine the percent inhibition for each compound concentration relative to the DMSO control.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Broad-Spectrum Kinase Selectivity Profiling (e.g., KINOMEscan™)
This method assesses the binding of a test compound to a large panel of kinases.
-
Assay Principle: This competitive binding assay measures the ability of a test compound to displace a proprietary, immobilized ligand from the active site of DNA-tagged kinases. The amount of kinase remaining bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag.
-
Procedure:
-
A panel of DNA-tagged kinases is incubated with the immobilized ligand and the test compound at a fixed concentration (e.g., 1 µM).
-
The mixture is allowed to reach equilibrium.
-
Unbound kinase is washed away.
-
The amount of kinase bound to the solid support is measured by qPCR.
-
-
Data Interpretation:
-
Results are reported as "percent of control," where the control is the amount of kinase bound in the absence of the test compound.
-
A lower percentage indicates a stronger interaction between the test compound and the kinase, signifying inhibition.
-
Visualizations
Signaling Pathway
The diagram below illustrates a simplified signaling pathway involving TAK1, a key kinase in the inflammatory response.
Caption: Simplified TAK1 signaling pathway and the inhibitory action of IMA-1.
Experimental Workflow
The following diagram outlines the general workflow for assessing kinase inhibitor selectivity.
Caption: General workflow for kinase inhibitor selectivity profiling.
Safety Operating Guide
Proper Disposal of 2-(2-methyl-1H-imidazol-1-yl)aniline: A Guide for Laboratory Professionals
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of 2-(2-methyl-1H-imidazol-1-yl)aniline, a chemical compound utilized in research and development. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain environmental compliance. This guide is intended for researchers, scientists, and drug development professionals.
Hazard Identification and Safety Precautions
This compound is a hazardous substance with multiple classifications. All handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and within a designated, well-ventilated area, such as a chemical fume hood.
Summary of Hazards:
| Hazard Classification | GHS Category | Hazard Statement |
| Flammable liquids | Category 4 | H227: Combustible liquid |
| Acute toxicity (Oral) | Category 3 | H301: Toxic if swallowed |
| Acute toxicity (Dermal) | Category 3 | H311: Toxic in contact with skin |
| Acute toxicity (Inhalation) | Category 3 | H331: Toxic if inhaled |
| Serious eye damage | Category 1 | H318: Causes serious eye damage |
| Skin sensitization | Category 1 | H317: May cause an allergic skin reaction |
| Germ cell mutagenicity | Category 2 | H341: Suspected of causing genetic defects |
| Carcinogenicity | Category 2 | H351: Suspected of causing cancer |
| Specific target organ toxicity (repeated exposure) | Category 1 (Blood) | H372: Causes damage to organs (Blood) through prolonged or repeated exposure |
| Hazardous to the aquatic environment, short-term (acute) | Category 1 | H400: Very toxic to aquatic life |
| Hazardous to the aquatic environment, long-term (chronic) | Category 1 | H410: Very toxic to aquatic life with long lasting effects |
Data sourced from supplier Safety Data Sheets (SDS).[1][2]
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., butyl, neoprene, Viton). Nitrile gloves are not recommended for prolonged contact.[3]
-
Eye Protection: Chemical splash goggles and a face shield.[2]
-
Body Protection: A fully-buttoned lab coat and, if necessary, chemical-resistant aprons or coveralls.[2][3]
-
Respiratory Protection: Use in a well-ventilated area or chemical fume hood is mandatory.[1] If there is a risk of inhalation, a NIOSH-approved respirator with appropriate cartridges should be used.
Primary Disposal Procedure
The required and safest method for the disposal of this compound and its contaminated waste is through an approved hazardous waste disposal service. Do not dispose of this chemical down the drain or in regular waste streams. [3]
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Collect waste this compound and any materials contaminated with it (e.g., absorbent pads, used PPE) in a dedicated, compatible, and clearly labeled hazardous waste container.[3] Polyethylene containers are often suitable.[3]
-
Ensure the container is kept tightly closed and stored in a designated, well-ventilated, and secure secondary containment area away from incompatible materials such as strong oxidizing agents, strong acids, and acid chlorides.[1][4]
-
-
Labeling:
-
Label the waste container clearly with "Hazardous Waste," the full chemical name "this compound," and all applicable hazard pictograms (e.g., toxic, corrosive, health hazard, environmental hazard).
-
-
Arranging for Pickup:
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain: For small spills, absorb the material with an inert, dry absorbent such as vermiculite, dry sand, or a commercial chemical absorbent.[1][3] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect: Carefully collect the absorbed material and any contaminated soil or surfaces into a designated hazardous waste container.[1][5]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent (check with your EHS for recommendations, e.g., soap and water, followed by a solvent rinse), collecting all cleaning materials as hazardous waste.
-
Dispose: Seal and label the waste container and manage it as described in the Primary Disposal Procedure.
Experimental Decontamination Protocols (for Informational Purposes)
While professional disposal is mandatory, advanced oxidation processes (AOPs) have been shown to be effective in degrading aniline and imidazole-based compounds in wastewater treatment settings.[2][6] These methods are complex, require specialized equipment, and generate their own hazards. They are presented here for informational purposes only and should not be attempted for routine laboratory waste disposal without extensive, substance-specific validation and safety assessment.
-
Fenton's Reagent: This process uses a solution of hydrogen peroxide and an iron catalyst (typically Fe²⁺) to generate highly reactive hydroxyl radicals that can break down organic molecules.[2][4]
-
UV/H₂O₂ Treatment: The combination of ultraviolet (UV) light and hydrogen peroxide also generates hydroxyl radicals for the degradation of organic compounds.[6]
-
Adsorption: Activated carbon can be used to adsorb aniline and similar compounds from aqueous solutions, which can be a preliminary step before chemical degradation or disposal.
These methods are typically employed on an industrial scale for wastewater treatment and are not recommended for direct application to concentrated chemical waste in a laboratory setting without specific, validated protocols.[4]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper handling and disposal of this compound.
Caption: Logical flow for handling and disposal of this compound.
References
- 1. Aniline Wastewater Treatment Case Study--3 Better BDD [3bdbdd.com]
- 2. Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. mdpi.com [mdpi.com]
- 5. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biodegradation, ecotoxicity and UV254/H2O2 treatment of imidazole, 1-methyl-imidazole and N,N'-alkyl-imidazolium chlorides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
Essential Safety and Operational Guide for Handling 2-(2-methyl-1H-imidazol-1-yl)aniline
This guide provides immediate and essential safety and logistical information for handling 2-(2-methyl-1H-imidazol-1-yl)aniline in a laboratory setting. The following procedures are based on best practices for handling analogous chemical compounds and are intended to ensure the safety of all researchers, scientists, and drug development professionals. Given the structural components of an aniline and a methyl-imidazole, this compound should be handled with extreme caution, assuming high toxicity.
Personal Protective Equipment (PPE)
Proper personal protective equipment is critical when handling this compound to minimize exposure and prevent chemical contact. The following table summarizes the recommended PPE.
| Body Part | Protective Equipment | Specification/Standard |
| Eyes/Face | Safety goggles or a full-face shield if there is a risk of splashing. | Must be tested and approved under government standards such as EN 166 (EU) or NIOSH (US).[1] |
| Skin | Chemical-resistant gloves (e.g., Butyl rubber, Neoprene, Polyvinyl alcohol (PVA), or Viton). Nitrile gloves are NOT recommended for aniline compounds.[2] A fully-buttoned lab coat or chemical-resistant apron. | Gloves must be inspected prior to use and disposed of in accordance with good laboratory practices.[1] Protective clothing should prevent any possibility of skin contact. |
| Respiratory | Use only in a well-ventilated area, preferably under a chemical fume hood.[3] If exposure limits are exceeded or if handling outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required.[4] | Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.[2] |
Operational Plan
1. Designated Work Area:
-
All work with this compound, especially the handling of the solid powder, must be conducted in a designated area, such as a chemical fume hood, to minimize exposure.[2][3]
-
The designated area should be clearly marked with warning signs indicating the presence of a toxic and potentially carcinogenic substance.[2]
2. Handling and Storage:
-
Avoid creating dust when handling the solid form.[5]
-
Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2]
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[2]
3. Spill Management:
-
Small Spills: In a fume hood, carefully absorb the spill with an inert material like vermiculite or sand.[2] Place the contaminated material into a sealed, labeled container for hazardous waste disposal.[2]
-
Large Spills: Evacuate the area immediately and prevent entry.[2] Contact your institution's Environmental Health and Safety (EHS) department for assistance.[2] Do not attempt to clean up a large spill without proper training and equipment.
Disposal Plan
Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.
-
Waste Collection: All waste contaminated with this compound, including unused product, contaminated labware, and PPE, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[6]
-
Labeling: The waste container must be labeled as "Hazardous Waste" with the full chemical name and a warning of its toxicity and potential carcinogenicity.[6]
-
Storage: Store the hazardous waste container in a designated and secure satellite accumulation area, away from incompatible materials.[6]
-
Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's certified hazardous waste management program.[6]
Experimental Protocols
Weighing of this compound Powder
-
Ensure you are wearing all the required PPE as detailed in the table above.
-
Perform all manipulations within a certified chemical fume hood.
-
Place a weigh boat on an analytical balance inside the fume hood.
-
Carefully open the container of this compound.
-
Using a clean spatula, transfer the desired amount of the powder to the weigh boat. Avoid generating dust.
-
Securely close the container of the chemical.
-
Record the weight and proceed with your experimental procedure.
-
Decontaminate the spatula and any other equipment that came into contact with the chemical.
-
Wipe down the work surface in the fume hood with an appropriate solvent and then soap and water. Dispose of the cleaning materials as hazardous waste.
Emergency First Aid Procedures
-
Inhalation: Move the affected person to fresh air immediately.[7] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[7]
-
Skin Contact: Immediately remove all contaminated clothing.[8] Wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[2] Seek immediate medical attention.[2]
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[9]
Visualizations
Caption: Workflow for safely handling this compound.
Caption: Decision tree for responding to a spill of this compound.
References
- 1. downloads.ossila.com [downloads.ossila.com]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
- 4. nj.gov [nj.gov]
- 5. tmi.utexas.edu [tmi.utexas.edu]
- 6. benchchem.com [benchchem.com]
- 7. ANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 9. chemos.de [chemos.de]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
